molecular formula C87H140N22O26S B15584007 T20-M

T20-M

カタログ番号: B15584007
分子量: 1942.2 g/mol
InChIキー: KFPNAODFVGCSFV-ARCDZLLFSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

T20-M is a useful research compound. Its molecular formula is C87H140N22O26S and its molecular weight is 1942.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C87H140N22O26S

分子量

1942.2 g/mol

IUPAC名

(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C87H140N22O26S/c1-43(2)35-53(89)73(121)103-60(36-44(3)4)74(122)95-42-68(115)97-55(26-29-69(116)117)79(127)109-71(48(10)110)85(133)108-64(40-50-19-23-52(112)24-20-50)83(131)106-63(39-49-17-21-51(111)22-18-49)82(130)100-56(25-28-66(90)113)75(123)96-47(9)72(120)98-58(31-34-136-11)78(126)104-61(37-45(5)6)81(129)101-57(27-30-70(118)119)77(125)107-65(41-67(91)114)84(132)105-62(38-46(7)8)80(128)99-54(15-12-13-32-88)76(124)102-59(86(134)135)16-14-33-94-87(92)93/h17-24,43-48,53-65,71,110-112H,12-16,25-42,88-89H2,1-11H3,(H2,90,113)(H2,91,114)(H,95,122)(H,96,123)(H,97,115)(H,98,120)(H,99,128)(H,100,130)(H,101,129)(H,102,124)(H,103,121)(H,104,126)(H,105,132)(H,106,131)(H,107,125)(H,108,133)(H,109,127)(H,116,117)(H,118,119)(H,134,135)(H4,92,93,94)/t47-,48+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-/m0/s1

InChIキー

KFPNAODFVGCSFV-ARCDZLLFSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the HIV Fusion Inhibitor T-20 (Enfuvirtide)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific compound designated "T20-M" was identified in a comprehensive search of scientific literature. This guide focuses on the well-documented HIV-1 fusion inhibitor T-20, also known by its generic name Enfuvirtide, which is the most probable subject of the query.

Executive Summary

Enfuvirtide (T-20) is a synthetic peptide that represents the first-in-class HIV fusion inhibitor. Its discovery marked a significant advancement in antiretroviral therapy, providing a novel mechanism of action against HIV-1. This document provides a detailed overview of the discovery, origin, mechanism of action, and key experimental data related to Enfuvirtide. It is intended for researchers, scientists, and drug development professionals.

Discovery and Origin

Enfuvirtide was discovered through a collaborative effort between Duke University Medical Center, Trimeris Inc., and the Roche pharmaceutical company. The discovery originated from research into the mechanism of HIV-1 entry into host cells. Scientists identified that the viral glycoprotein (B1211001) gp41 undergoes a conformational change that is essential for the fusion of the viral and cellular membranes.

The strategy was to design a peptide that could bind to one of the heptad repeat regions (HR1 or HR2) of gp41, thereby preventing this conformational change and inhibiting viral fusion. T-20 is a 36-amino acid synthetic peptide that mimics a segment of the HR2 region of gp41. By binding to the HR1 region, it blocks the formation of the six-helix bundle, a critical step in the fusion process.

Mechanism of Action

Enfuvirtide's mechanism of action is targeted at the initial stage of the HIV-1 life cycle – the fusion of the viral envelope with the host cell membrane.

Signaling Pathway of HIV-1 Entry and Inhibition by Enfuvirtide (T-20):

Figure 1: Mechanism of HIV-1 entry and inhibition by Enfuvirtide (T-20).

Quantitative Data

The efficacy of Enfuvirtide has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data from pivotal studies.

Table 1: Antiviral Activity of Enfuvirtide in Phase II and III Clinical Trials

Clinical TrialParameterValueReference
TRI-003 (Phase II)Mean HIV-1 RNA reduction at 28 days (monotherapy)1.6 log10 copies/mL[1]
T20-206 (Phase II)Proportion of patients with HIV-1 RNA <400 copies/mL at 48 weeks (combination therapy)55%[1]
T20-301/TORO 1 (Phase III)Mean HIV-1 RNA change from baseline at 48 weeks (vs. optimized background)-1.43 log10 copies/mL (T-20 + OB) vs. -0.76 log10 copies/mL (OB alone)[2]
T20-301/TORO 1 (Phase III)Mean CD4+ cell count change from baseline at 48 weeks (vs. optimized background)+71 cells/µL (T-20 + OB) vs. +35 cells/µL (OB alone)[2]

Table 2: Pharmacokinetic Properties of Enfuvirtide

ParameterValue
Bioavailability (subcutaneous)~84.3%
Protein Binding92%
Volume of Distribution5.5 L
Elimination Half-life3.8 hours
Clearance1.4 L/h

Experimental Protocols

The discovery and characterization of Enfuvirtide involved a series of key experiments. The methodologies for two of these are detailed below.

In Vitro HIV-1 Fusion Assay

This assay is used to determine the concentration of an inhibitor required to block viral entry into a target cell.

Experimental Workflow for In Vitro Fusion Assay:

Fusion_Assay_Workflow start Start prepare_cells Prepare Target Cells (e.g., CD4+ T-cell line) start->prepare_cells prepare_virus Prepare HIV-1 Virus Stock (with reporter gene, e.g., Luciferase) start->prepare_virus plate_cells Plate Target Cells in 96-well plates prepare_cells->plate_cells add_virus Add HIV-1 Virus to Wells prepare_virus->add_virus add_inhibitor Add Serial Dilutions of Enfuvirtide (T-20) plate_cells->add_inhibitor add_inhibitor->add_virus incubate Incubate for 48-72 hours add_virus->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_reporter Measure Reporter Gene Activity (e.g., Luminescence) lyse_cells->measure_reporter calculate_ic50 Calculate IC50 Value measure_reporter->calculate_ic50 end End calculate_ic50->end

Figure 2: Workflow for an in vitro HIV-1 fusion assay.

Methodology:

  • Cell Culture: CD4+ T-cell lines (e.g., H9, CEM) are cultured in appropriate media.

  • Virus Production: Pseudotyped HIV-1 virions expressing a reporter gene (e.g., luciferase or β-galactosidase) are produced by co-transfecting HEK293T cells with an HIV-1 proviral plasmid and a plasmid encoding the viral envelope.

  • Inhibition Assay:

    • Target cells are seeded in 96-well plates.

    • Serial dilutions of Enfuvirtide are added to the wells.

    • A fixed amount of the virus stock is then added.

    • The plates are incubated for 48-72 hours to allow for infection and reporter gene expression.

  • Data Analysis:

    • Cells are lysed, and the reporter gene activity is measured.

    • The percentage of inhibition is calculated for each Enfuvirtide concentration relative to a no-drug control.

    • The 50% inhibitory concentration (IC50) is determined by non-linear regression analysis.

Circular Dichroism (CD) Spectroscopy for Six-Helix Bundle Formation

CD spectroscopy is a biophysical technique used to assess the secondary structure of peptides and proteins and their interactions. It was instrumental in confirming Enfuvirtide's mechanism of blocking the six-helix bundle formation.

Logical Flow for CD Spectroscopy Experiment:

CD_Spectroscopy_Logic cluster_peptides Peptide Samples cluster_results Expected Observations HR1_peptide HR1 Peptide Alone acquire_spectra Acquire CD Spectra (Far-UV, 190-250 nm) HR1_peptide->acquire_spectra HR2_peptide HR2 Peptide Alone HR2_peptide->acquire_spectra HR1_HR2_mix HR1 + HR2 Peptides HR1_HR2_mix->acquire_spectra HR1_HR2_T20_mix HR1 + HR2 + T-20 HR1_HR2_T20_mix->acquire_spectra analyze_spectra Analyze Spectra for α-helical Content acquire_spectra->analyze_spectra result_hr1_hr2 HR1 + HR2: High α-helical content (Six-Helix Bundle Formation) analyze_spectra->result_hr1_hr2 result_hr1_hr2_t20 HR1 + HR2 + T-20: Low α-helical content (Inhibition of Bundle Formation) analyze_spectra->result_hr1_hr2_t20

Figure 3: Logical flow of a CD spectroscopy experiment to assess six-helix bundle inhibition.

Methodology:

  • Peptide Synthesis: Peptides corresponding to the HR1 and HR2 regions of gp41, as well as Enfuvirtide (T-20), are chemically synthesized and purified.

  • Sample Preparation:

    • Individual solutions of the HR1 peptide, HR2 peptide, and T-20 are prepared in a suitable buffer (e.g., phosphate-buffered saline).

    • A mixture of HR1 and HR2 peptides is prepared.

    • A mixture of HR1, HR2, and T-20 peptides is prepared.

  • CD Spectroscopy:

    • Far-UV CD spectra (typically 190-250 nm) are recorded for each sample at a controlled temperature using a CD spectropolarimeter.

  • Data Analysis:

    • The spectra are analyzed to determine the percentage of α-helical content. A significant increase in α-helicity in the HR1 + HR2 mixture compared to the individual peptides indicates the formation of the six-helix bundle.

    • A reduction in the α-helical content in the presence of T-20 demonstrates its ability to inhibit this interaction.

Conclusion

Enfuvirtide (T-20) remains a cornerstone in the understanding of HIV-1 entry and a valuable therapeutic option for treatment-experienced patients. Its discovery validated the gp41 fusion process as a druggable target and paved the way for the development of other entry inhibitors. The methodologies outlined in this guide represent the fundamental experiments used to characterize this important antiretroviral agent.

References

T20 (Enfuvirtide): A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enfuvirtide, designated as T20, stands as a significant therapeutic agent in the management of Human Immunodeficiency Virus Type 1 (HIV-1). As the first-in-class HIV fusion inhibitor, its unique mechanism of action provides a critical alternative for patients with resistance to other antiretroviral therapies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, and the molecular mechanism of T20. Detailed experimental protocols for its synthesis, purification, and functional assessment are also presented to support further research and development in this class of antiviral compounds.

Chemical Structure and Physicochemical Properties

T20 is a synthetic 36-amino acid peptide that is an N-acetylated and C-terminally amidated linear peptide.[1][2] It is composed of naturally occurring L-amino acid residues.[2]

Amino Acid Sequence: Ac-Tyr-Thr-Ser-Leu-Ile-His-Ser-Leu-Ile-Glu-Glu-Ser-Gln-Asn-Gln-Gln-Glu-Lys-Asn-Glu-Gln-Glu-Leu-Leu-Glu-Leu-Asp-Lys-Trp-Ala-Ser-Leu-Trp-Asn-Trp-Phe-NH2[3]

The following table summarizes the key physicochemical properties of Enfuvirtide (T20).

PropertyValueReference
Molecular Formula C204H301N51O64[3]
Molecular Weight 4491.9 g/mol [3]
Appearance White to off-white amorphous solid[2]
Solubility Negligible in pure water; increases in aqueous buffers (pH 7.5) to 85-142 g/100 mL[2]
Isoelectric Point (pI) Not explicitly available
Extinction Coefficient Not explicitly available

Pharmacokinetic Properties

The pharmacokinetic profile of Enfuvirtide is characterized by its subcutaneous route of administration and its metabolism into constituent amino acids. A summary of its key pharmacokinetic parameters is provided in the table below.

ParameterValueReference
Bioavailability (SC) 84.3% ± 15.5%[4][5]
Time to Peak Concentration (Tmax) 8 hours (range: 3-12 hours)[1][5]
Peak Plasma Concentration (Cmax) 4.59 ± 1.5 µg/mL[1][5]
Area Under the Curve (AUC) 55.8 ± 12.1 µg•h/mL[5]
Volume of Distribution (Vd) 5.5 ± 1.1 L[4]
Plasma Protein Binding ~92% (predominantly to albumin)[4][5]
Metabolism Catabolism to constituent amino acids[1][5]
Elimination Half-life (t1/2) 3.8 ± 0.6 hours[4][6]
Clearance 24.8 ± 4.1 mL/h/kg[1]

Mechanism of Action: HIV-1 Fusion Inhibition

Enfuvirtide's antiviral activity stems from its ability to inhibit the fusion of the HIV-1 envelope with the host cell membrane, a critical step in the viral lifecycle.[7] The mechanism can be broken down into the following key steps:

  • HIV-1 Attachment: The viral surface glycoprotein (B1211001) gp120 binds to the CD4 receptor on the surface of a host T-cell.[8][9]

  • Co-receptor Binding: This initial binding triggers a conformational change in gp120, allowing it to bind to a co-receptor (CCR5 or CXCR4).[8]

  • gp41 Conformational Change: Co-receptor binding exposes the transmembrane glycoprotein gp41, which undergoes a series of conformational changes. Its N-terminal heptad repeat (HR1) and C-terminal heptad repeat (HR2) regions interact to form a six-helix bundle (6-HB). This process brings the viral and cellular membranes into close proximity, facilitating fusion.[9]

  • Enfuvirtide (T20) Inhibition: Enfuvirtide, which is structurally similar to the HR2 region of gp41, binds to the HR1 region of gp41.[2] This binding occurs during the intermediate stage before the formation of the six-helix bundle, effectively preventing the HR1 and HR2 domains from interacting.[7][8] By blocking the formation of the six-helix bundle, Enfuvirtide halts the fusion process, and the viral contents cannot enter the host cell.[7]

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 (HR1 & HR2) gp41->gp41 CoReceptor Co-receptor (CCR5/CXCR4) CD4->CoReceptor 2. Co-receptor Binding CoReceptor->gp41 3. gp41 Unfolds T20 Enfuvirtide (T20) T20->gp41 5. Inhibition

Caption: HIV-1 fusion and inhibition by Enfuvirtide (T20).

Experimental Protocols

Synthesis and Purification of Enfuvirtide (T20)

Enfuvirtide is typically synthesized using solid-phase peptide synthesis (SPPS) followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

4.1.1. Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for the manual or automated synthesis of T20 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide MBHA resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Activator base (e.g., DIEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM, NMP)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Peptide synthesis vessel or automated synthesizer

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF in the reaction vessel.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Activate the C-terminal Fmoc-amino acid (Fmoc-Phe-OH) using HBTU/HOBt and DIEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react.

    • Wash the resin to remove excess reagents.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the T20 sequence.

  • N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus of the peptide using acetic anhydride (B1165640) and a base like pyridine (B92270) or DIEA in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Peptide_Synthesis_Workflow Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Couple next Fmoc-Amino Acid (HBTU/HOBt/DIEA) Wash1->Couple Wash2 Wash with DMF Couple->Wash2 Loop Repeat for all 36 Amino Acids Wash2->Loop Loop->Deprotect Next Amino Acid Acetylate N-terminal Acetylation Loop->Acetylate Final Amino Acid Cleave Cleave from Resin & Deprotect (TFA Cocktail) Acetylate->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify

Caption: General workflow for solid-phase peptide synthesis of T20.

4.1.2. Reverse-Phase HPLC (RP-HPLC) Purification

Materials:

  • Crude T20 peptide

  • HPLC system with a preparative C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Protocol:

  • Sample Preparation: Dissolve the crude T20 peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B, or a solvent containing guanidine (B92328) hydrochloride for poorly soluble peptides). Filter the solution to remove any particulates.

  • Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).

  • Injection and Separation: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 60 minutes) at a flow rate appropriate for the column size.

  • Fraction Collection: Monitor the elution profile at 220 nm and 280 nm and collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and confirm the molecular weight by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified T20 peptide as a white powder.

HIV-1 Fusion Inhibition Assay

This cell-based assay is used to determine the inhibitory activity of T20 against HIV-1 entry.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene)

  • HIV-1 viral stocks (e.g., laboratory-adapted strains or pseudoviruses)

  • Enfuvirtide (T20) stock solution

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of T20 in cell culture medium.

  • Infection:

    • Add the T20 dilutions to the wells containing the TZM-bl cells.

    • Add a pre-titered amount of HIV-1 virus to each well.

    • Include control wells with cells and virus but no inhibitor (positive control) and cells only (negative control).

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 48 hours.

  • Lysis and Luciferase Measurement:

    • Remove the culture medium from the wells.

    • Lyse the cells by adding luciferase assay reagent.

    • Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each T20 concentration relative to the positive control.

    • Determine the IC50 value (the concentration of T20 that inhibits 50% of viral entry) by plotting the percentage of inhibition against the log of the T20 concentration and fitting the data to a dose-response curve.

Fusion_Assay_Workflow Start Seed TZM-bl Cells in 96-well Plate Prepare_T20 Prepare Serial Dilutions of T20 Start->Prepare_T20 Add_T20 Add T20 Dilutions to Cells Prepare_T20->Add_T20 Add_Virus Add HIV-1 Virus Add_T20->Add_Virus Incubate Incubate for 48 hours at 37°C Add_Virus->Incubate Lyse Lyse Cells and Add Luciferase Substrate Incubate->Lyse Read Measure Luminescence Lyse->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for an HIV-1 fusion inhibition assay.

Conclusion

Enfuvirtide (T20) remains a cornerstone in understanding and combating HIV-1 fusion. Its well-defined chemical structure and mechanism of action have paved the way for the development of next-generation fusion inhibitors. The data and protocols presented in this guide offer a valuable resource for researchers in the field of antiviral drug development, facilitating further investigation into the structure-activity relationships of peptide-based fusion inhibitors and the development of novel therapeutic strategies against HIV-1.

References

T20 (Enfuvirtide): A Deep Dive into the Mechanism of HIV-1 Fusion Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enfuvirtide (B549319) (T20), the first-in-class HIV-1 fusion inhibitor, represents a significant milestone in antiretroviral therapy. Its unique mechanism of action, targeting the viral envelope glycoprotein (B1211001) gp41, offers a critical therapeutic option for treatment-experienced patients with multi-drug resistant HIV-1. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms by which T20 inhibits HIV-1 entry into host cells. We will delve into the intricate conformational changes of the viral fusion machinery, the precise binding site of T20, and the downstream consequences of this interaction. This document summarizes key quantitative data on T20's potency and binding affinity, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the critical pathways and experimental workflows.

The HIV-1 Entry and Fusion Cascade: The Target of T20

The entry of HIV-1 into a host cell is a multi-step process orchestrated by the viral envelope glycoprotein complex, a trimer of heterodimers composed of the surface subunit gp120 and the transmembrane subunit gp41.[1][2] This process can be broadly divided into three stages: attachment, co-receptor binding, and membrane fusion.

  • Attachment: The process begins with the binding of gp120 to the primary cellular receptor, CD4, predominantly found on the surface of T-helper cells.[3]

  • Co-receptor Binding: This initial interaction triggers a conformational change in gp120, exposing a binding site for a secondary co-receptor, typically CCR5 or CXCR4.[3]

  • Membrane Fusion: The binding to the co-receptor induces a dramatic conformational rearrangement in gp41, the fusion machinery of the virus.[3][4] This rearrangement involves the exposure of a hydrophobic fusion peptide at the N-terminus of gp41, which inserts into the target cell membrane.[5] Subsequently, two heptad repeat regions within the gp41 ectodomain, HR1 and HR2, interact to form a highly stable six-helix bundle (6-HB).[6][7] This zippering action pulls the viral and cellular membranes into close proximity, leading to membrane fusion and the release of the viral capsid into the host cell cytoplasm.[6][7]

T20's Core Mechanism of Action: Interruption of the Six-Helix Bundle Formation

T20 is a 36-amino acid synthetic peptide that is homologous to a segment of the HR2 region of gp41.[7][8] Its mechanism of action is to competitively bind to the HR1 domain of gp41 in a transient pre-hairpin intermediate state that forms after the fusion peptide has inserted into the target cell membrane but before the six-helix bundle is fully formed.[7][8][9]

By binding to the hydrophobic grooves of the HR1 trimeric coiled-coil, T20 effectively blocks the subsequent interaction between the HR1 and HR2 domains.[10] This steric hindrance prevents the formation of the critical six-helix bundle, arresting the fusion process and preventing the viral and cellular membranes from merging.[1][10] The virus remains tethered to the cell surface but is unable to deliver its genetic material, thus halting the infection at a very early stage.[3]

Quantitative Analysis of T20 Activity

The potency of T20 has been extensively characterized using various in vitro assays. The following tables summarize key quantitative data regarding its inhibitory concentration and binding affinity.

Parameter Value Assay Method Reference
IC50 (Wild-Type HIV-1) ~3 nMPseudovirus Entry Assay[9]
IC50 (HIV-1 Group O) 0.15 ± 0.028 µg/mlIn vitro antiviral activity[8]
Binding Affinity (Kd) 30 nM5-Helix Binding Assay[9]

Table 1: In Vitro Efficacy and Binding Affinity of Enfuvirtide (T20)

Resistance to T20 is primarily associated with mutations within the HR1 domain of gp41, specifically in the amino acid region 36-45.[11][12] These mutations can significantly reduce the binding affinity of T20, leading to a decrease in its antiviral potency.

HIV-1 Strain Relevant Mutations IC50 (µg/ml) Fold Change in Resistance Reference
Baseline None0.013 ± 0.010-[11]
Resistant Clone 1 V38A/N42D>12.8>985[13]
Resistant Clone 2 G36D/V38M3.6 - 12.8277 - 985[7]
Resistant Clone 3 V38E0.6 - 3.646 - 277[11]
Resistant Clone 4 N43D0.6 - 3.646 - 277[12]

Table 2: Impact of Resistance Mutations on Enfuvirtide (T20) IC50 Values

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of T20.

HIV-1 Pseudovirus Entry Assay

This assay is used to quantify the inhibitory activity of T20 against HIV-1 entry into target cells.

Materials:

  • HEK293T cells

  • Env-defective HIV-1 backbone vector (e.g., pNL4-3.Luc.R-E-)

  • HIV-1 Env expression plasmid

  • Transfection reagent (e.g., FuGENE 6)

  • Target cells (e.g., TZM-bl cells) expressing CD4, CCR5, and CXCR4

  • Enfuvirtide (T20)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the Env-defective HIV-1 backbone vector and the HIV-1 Env expression plasmid using a suitable transfection reagent.

    • Incubate the cells for 48-72 hours.

    • Harvest the culture supernatant containing the pseudoviruses.

    • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

    • Titer the pseudovirus stock on target cells to determine the appropriate dilution for the assay.[14][15]

  • Inhibition Assay:

    • Seed target cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of T20 in culture medium.

    • Pre-incubate the target cells with the T20 dilutions for 1 hour at 37°C.

    • Add the diluted pseudovirus to the wells.

    • Incubate for 48 hours at 37°C.

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each T20 concentration relative to the virus control (no inhibitor).

    • Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Cell-Cell Fusion Assay

This assay measures the ability of T20 to block the fusion of cells expressing HIV-1 Env with target cells expressing CD4 and co-receptors.

Materials:

  • Effector cells (e.g., CHO-K1) stably expressing HIV-1 Env and a reporter gene (e.g., bacteriophage T7 polymerase).

  • Target cells (e.g., TZM-bl) expressing CD4, CCR5, CXCR4, and a reporter gene under the control of the T7 promoter (e.g., luciferase).

  • Enfuvirtide (T20).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed target cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of T20 in culture medium.

  • Add the T20 dilutions to the target cells.

  • Add the effector cells to the wells.

  • Co-culture the cells for 6-8 hours at 37°C to allow for cell fusion.[16]

  • Lyse the cells and measure the luciferase activity, which is proportional to the extent of cell fusion.

  • Calculate the percentage of fusion inhibition and determine the IC50 value as described for the pseudovirus entry assay.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a biophysical technique used to study the secondary structure of proteins and their interactions. It can be used to monitor the conformational changes in gp41 and the binding of T20.

Materials:

  • Synthetic peptides corresponding to the HR1 and HR2 regions of gp41.

  • Enfuvirtide (T20).

  • Spectropolarimeter.

  • Quartz cuvettes.

  • Phosphate (B84403) buffer.

Procedure:

  • Sample Preparation:

    • Dissolve the HR1, HR2, and T20 peptides in phosphate buffer to the desired concentrations.

  • CD Spectra Acquisition:

    • Record the far-UV CD spectrum (typically 190-260 nm) of the HR1 peptide alone to determine its baseline helical content.[17][18]

    • Record the CD spectrum of a mixture of the HR1 and HR2 peptides to observe the formation of the highly helical six-helix bundle.[17][18]

    • Record the CD spectrum of a mixture of the HR1 peptide and T20.

  • Data Analysis:

    • Analyze the CD spectra to determine the percentage of α-helical content in each sample.

    • Compare the spectra to demonstrate that T20 binds to HR1 and induces a helical conformation, mimicking the action of HR2 and confirming its mechanism of inhibiting the formation of the native six-helix bundle.[19]

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

HIV_Fusion_and_T20_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_fusion Fusion Process gp120 gp120 gp120_CD4 gp120-CD4 Binding gp120->gp120_CD4 1. Binds to gp41 gp41 (pre-fusion) CD4 CD4 Receptor CD4->gp120_CD4 Coreceptor CCR5/CXCR4 Co-receptor gp41_intermediate gp41 Pre-hairpin Intermediate Coreceptor->gp41_intermediate 3. Triggers gp41 Conformational Change gp120_CD4->Coreceptor 2. Conformational Change & Binds six_helix_bundle Six-Helix Bundle Formation gp41_intermediate->six_helix_bundle 4. HR1/HR2 Interaction Inhibition Inhibition of Six-Helix Bundle gp41_intermediate->Inhibition Binds to HR1 fusion Membrane Fusion six_helix_bundle->fusion 5. Pulls Membranes Together T20 T20 (Enfuvirtide) T20->Inhibition Inhibition->six_helix_bundle Blocks

Caption: HIV-1 fusion pathway and T20's point of intervention.

Pseudovirus_Assay_Workflow start Start transfection Co-transfect HEK293T cells with Env & backbone plasmids start->transfection harvest Harvest pseudovirus- containing supernatant transfection->harvest titer Titer pseudovirus harvest->titer prepare_assay Seed target cells and prepare T20 dilutions titer->prepare_assay inhibit Pre-incubate cells with T20 prepare_assay->inhibit infect Infect cells with pseudovirus inhibit->infect incubate Incubate for 48 hours infect->incubate measure Measure luciferase activity incubate->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for the HIV-1 pseudovirus entry assay.

Conclusion

T20's mechanism of action as an HIV-1 fusion inhibitor is a testament to the power of understanding viral entry at a molecular level. By specifically targeting a transient intermediate in the gp41-mediated fusion process, T20 effectively prevents viral entry and subsequent replication. This in-depth guide has provided a detailed overview of this mechanism, supported by quantitative data and established experimental protocols. The continued study of T20 and the development of next-generation fusion inhibitors remain a crucial area of research in the ongoing effort to combat HIV-1.

References

T20 (Enfuvirtide): A Technical Guide on Biological Activity and Core Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enfuvirtide (B549319) (T20), the first-in-class HIV fusion inhibitor, represents a significant milestone in the development of antiretroviral therapies. This document provides a comprehensive technical overview of the biological activity and function of T20. It delves into its mechanism of action at a molecular level, presents key quantitative data on its efficacy and pharmacokinetics, details common experimental protocols for its evaluation, and outlines the mechanisms of viral resistance. This guide is intended to be a valuable resource for researchers and professionals involved in virology, pharmacology, and the development of novel antiviral agents.

Introduction

Enfuvirtide, marketed under the brand name Fuzeon, is a synthetic 36-amino-acid peptide that corresponds to a segment of the C-terminal heptad repeat (CHR) of the HIV-1 transmembrane glycoprotein (B1211001) gp41.[1] Its unique extracellular mechanism of action, inhibiting the fusion of the viral and host cell membranes, sets it apart from other classes of antiretrovirals that target intracellular viral enzymes.[2] This document will explore the core biological functions and activities of T20.

Mechanism of Action: Inhibition of HIV-1 Fusion

The entry of HIV-1 into a host cell is a multi-step process orchestrated by the viral envelope glycoproteins, gp120 and gp41.[1]

  • Receptor Binding: The process begins with the binding of the gp120 subunit to the CD4 receptor on the surface of a target T-cell.[1]

  • Co-receptor Binding: This initial binding event triggers a conformational change in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4.[1]

  • gp41 Conformational Changes: Co-receptor binding initiates a series of dramatic conformational changes in the transmembrane gp41 subunit. The N-terminal heptad repeat (HR1) and C-terminal heptad repeat (HR2) regions of gp41 are exposed.[1]

  • Pre-hairpin Intermediate: HR1 forms a trimeric coiled-coil, and the fusion peptide at the N-terminus of gp41 inserts into the target cell membrane, creating a "pre-hairpin" intermediate structure.

  • Six-Helix Bundle Formation and Fusion: The HR2 region then folds back to associate with the HR1 trimer, forming a stable six-helix bundle.[1] This action brings the viral and cellular membranes into close proximity, leading to their fusion and the release of the viral capsid into the host cell's cytoplasm.

Enfuvirtide's mechanism of action is to interrupt this final, critical step. As a peptide mimic of the HR2 region, T20 binds to the HR1 trimer in the pre-hairpin intermediate state.[1] This binding prevents the association of the viral HR2 with HR1, thereby blocking the formation of the six-helix bundle and inhibiting membrane fusion.[1]

Caption: HIV-1 entry and inhibition by Enfuvirtide (T20).

Quantitative Data

The efficacy and pharmacokinetic properties of Enfuvirtide have been extensively studied. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Enfuvirtide (T20)
ParameterValueVirus Strain/ContextReference
IC50 24.17 nMCell-cell fusion assay[3]
9.41 nMSingle-cycle entry assay[3]
5.19 nMHIV-1 JR-CSF (replicative strain)[3]
29.45 nMMean across diverse HIV-1 subtypes[3]
0.15 ± 0.028 µg/mlHIV-1 group O[4]
Binding Affinity (Kd) 30 nMto 5-Helix (gp41 N-HR mimic)[5]

IC50 (50% inhibitory concentration) and Kd (dissociation constant) are measures of drug potency and binding affinity, respectively. Lower values indicate greater potency/affinity.

Table 2: Pharmacokinetic Properties of Enfuvirtide in Adults (90 mg subcutaneous, twice daily)
ParameterValueNotesReference
Bioavailability 84.3%[6]
Mean Cmax (steady state) ~6 µg/mlMaximum plasma concentration[7]
Mean Trough Concentration (steady state) 1,968 ng/ml (median)Concentration before next dose[8][9]
Elimination Half-life (t1/2) 3.8 hours[6]
Volume of Distribution (Vd) 5.48 L[6]
Systemic Clearance (CL) 1.4 L/h[6]
Plasma Protein Binding 92%Primarily to albumin[7]

Enfuvirtide Resistance

As with other antiretroviral agents, resistance to Enfuvirtide can develop. Resistance is primarily associated with mutations in the HR1 domain of gp41, the binding site for T20.

Table 3: Common Enfuvirtide Resistance Mutations in gp41 and their Impact on IC50
MutationFold Change in IC50NotesReference
G36D/V/S >100-fold (for some mutants)Common resistance pathway[10][11]
V38A/E/M 3.5 to 30-fold (single mutations)V38 is a frequently mutated position[10][12]
Q40H VariableOften observed in resistant isolates[13]
N42D/T >100-fold (for some mutants)[10]
N43D 5 to 50-foldA common resistance mutation[10][14]
L45M >100-fold (for some mutants)[10]
G36D/V38M (double mutant) 30 to 360-foldCombinations of mutations can lead to high-level resistance[12]

These mutations can reduce the binding affinity of Enfuvirtide to its target, thereby diminishing its inhibitory effect.[15] Some resistance mutations can also impact viral fitness.[10]

Experimental Protocols

The evaluation of Enfuvirtide's biological activity relies on a variety of specialized in vitro assays. Below are outlines of key experimental protocols.

HIV-1 Pseudovirus Neutralization Assay

This assay measures the ability of an inhibitor to block infection by single-round infectious pseudoviruses.

Methodology:

  • Pseudovirus Production:

    • Co-transfect 293T cells with an HIV-1 envelope expression plasmid and an env-deficient HIV-1 backbone plasmid carrying a reporter gene (e.g., luciferase).

    • Harvest the cell supernatant containing pseudoviruses 48-72 hours post-transfection.

    • Determine the 50% tissue culture infectious dose (TCID50) of the pseudovirus stock.[16]

  • Neutralization Assay:

    • Serially dilute Enfuvirtide in a 96-well plate.

    • Add a standardized amount of pseudovirus to each well and incubate to allow the inhibitor to bind to the virus.

    • Add target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) to the wells.[17]

    • Incubate for 48-72 hours to allow for viral entry and reporter gene expression.

    • Lyse the cells and measure luciferase activity using a luminometer.[16]

    • Calculate the 50% inhibitory concentration (IC50) by determining the Enfuvirtide concentration that reduces luciferase activity by 50% compared to virus-only controls.

Pseudovirus_Assay_Workflow Start Start Transfection Co-transfect 293T cells (Env plasmid + backbone plasmid) Start->Transfection Dilution Serially dilute Enfuvirtide Harvest Harvest pseudovirus supernatant Transfection->Harvest Titration Determine TCID50 Harvest->Titration Incubation1 Incubate Enfuvirtide with pseudovirus Titration->Incubation1 Dilution->Incubation1 AddCells Add TZM-bl target cells Incubation1->AddCells Incubation2 Incubate for 48-72 hours AddCells->Incubation2 Lysis Lyse cells and measure luciferase activity Incubation2->Lysis Analysis Calculate IC50 Lysis->Analysis End End Analysis->End

Caption: Workflow for an HIV-1 pseudovirus neutralization assay.
Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of cells expressing HIV-1 Env with target cells expressing CD4 and co-receptors.

Methodology:

  • Cell Preparation:

    • "Effector" cells (e.g., 293T cells) are engineered to express the HIV-1 envelope glycoprotein (Env) and a reporter molecule component (e.g., one part of a split reporter system).

    • "Target" cells (e.g., TZM-bl cells) are prepared that express CD4, CCR5, and CXCR4, and the complementary component of the reporter system.[18]

  • Fusion Inhibition:

    • Plate target cells in a 96-well plate.

    • Add serial dilutions of Enfuvirtide to the target cells.

    • Overlay the effector cells onto the target cells.

    • Incubate for a defined period (e.g., 1-2 hours) to allow cell-cell fusion.

  • Quantification:

    • If a reporter system like luciferase is used, lyse the cells and measure the signal. Fusion brings the two components of the reporter system together, generating a signal.

    • Calculate the IC50 as the concentration of Enfuvirtide that inhibits the reporter signal by 50%.

Conclusion

Enfuvirtide (T20) remains a cornerstone in the understanding of HIV-1 entry and a valuable therapeutic option for treatment-experienced patients. Its mechanism of action, directly targeting the viral fusion machinery, provides a paradigm for the development of novel entry inhibitors. A thorough understanding of its biological activity, quantitative efficacy, and the mechanisms by which resistance emerges is crucial for its optimal clinical use and for the design of next-generation fusion inhibitors that can overcome its limitations. The experimental protocols detailed herein are fundamental tools for the continued investigation of T20 and other compounds targeting viral entry.

References

Uncharted Territory: The Elusive Synthesis and Characterization of T20-M

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search has revealed no specific scientific literature detailing a synthesis pathway or characterization for a compound designated "T20-M." Efforts to locate information on a molecule with this name have been unsuccessful, with search results pointing to unrelated topics such as the T20 cricket format, the medication Metformin, and general biochemical processes.

This technical guide acknowledges the user's request for an in-depth exploration of "this compound," including its synthesis, characterization, experimental protocols, and relevant signaling pathways. However, due to the absence of any identifiable scientific data associated with a compound named "this compound," it is not possible to provide the requested detailed guide.

The initial investigation aimed to uncover the core chemical structure, synthetic route, and analytical data for "this compound." This would have been followed by a thorough compilation of experimental methodologies, quantitative analysis presented in tabular form, and visualization of its potential biological pathways using Graphviz. Unfortunately, the foundational information required to construct such a technical document is not available in the public domain.

It is possible that "this compound" may be an internal company code, a very new and yet-to-be-published compound, or a misnomer. Without further clarification or alternative nomenclature, a detailed technical guide as requested cannot be generated.

Researchers, scientists, and drug development professionals interested in a specific area of chemical synthesis or a particular class of compounds are encouraged to provide more specific details or alternative names to facilitate a more successful literature search and analysis.

T20 (Enfuvirtide): A Technical Guide to In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo studies of T20 (Enfuvirtide), the first-in-class HIV fusion inhibitor. T20 is a synthetic 36-amino-acid peptide that mimics a component of the HIV-1 fusion machinery, effectively preventing the virus from entering and infecting host cells.[1] This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows.

Mechanism of Action

T20's mechanism of action is centered on the inhibition of HIV-1 envelope glycoprotein (B1211001) gp41-mediated membrane fusion.[2][3] The viral entry process begins with the binding of the viral surface glycoprotein gp120 to the host cell's CD4 receptor and a coreceptor (CXCR4 or CCR5).[4] This binding triggers a conformational change in gp41, exposing a region known as the N-terminal heptad repeat (HR1). Another region, the C-terminal heptad repeat (HR2), then folds back to interact with HR1, forming a six-helix bundle. This process brings the viral and cellular membranes into close proximity, facilitating fusion and viral entry.

T20 is designed to mimic the HR2 region of gp41.[3] It competitively binds to the HR1 region, preventing the formation of the six-helix bundle.[3] This disruption of the fusion process effectively blocks the virus from entering the host cell.[1]

HIV_Fusion_and_T20_Inhibition cluster_0 HIV-1 Fusion Process cluster_1 T20 Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding Coreceptor Coreceptor (CXCR4/CCR5) CD4->Coreceptor 2. Coreceptor Binding gp41_prefusion gp41 (pre-fusion) Coreceptor->gp41_prefusion 3. gp41 Conformational Change gp41_intermediate gp41 (pre-hairpin intermediate) gp41_prefusion->gp41_intermediate Exposes HR1 SixHelixBundle Six-Helix Bundle Formation gp41_intermediate->SixHelixBundle HR2 folds onto HR1 BlockedSixHelix Six-Helix Bundle Blocked gp41_intermediate->BlockedSixHelix MembraneFusion Membrane Fusion SixHelixBundle->MembraneFusion ViralEntry Viral Entry MembraneFusion->ViralEntry T20 T20 (Enfuvirtide) T20->gp41_intermediate Binds to HR1

Caption: HIV-1 fusion process and T20's inhibitory mechanism.

Quantitative In Vitro Data

The in vitro potency of T20 and its derivatives has been evaluated in various assays, primarily measuring the concentration required to inhibit viral activity by 50% (IC50) or 50% effective concentration (EC50).

CompoundAssay TypeCell Line/Virus StrainIC50 / EC50 (nM)Fold Increase in Potency vs. T20Reference
T20 (Enfuvirtide) Cell Fusion Assay-24.17-[5]
Single-Cycle Entry Assay-9.41-[5]
HIV-1 Infection (JRCSF)-5.19-[5]
Inhibition of diverse HIV-1 isolates-29.45-[5]
Antiviral Activity vs. primary HIV-1 isolates-6 - 91-[6]
LP-40 Cell Fusion Assay-0.4158.95[5]
Single-Cycle Entry Assay-0.4421.38[5]
HIV-1 Infection (JRCSF)-0.2810.54[5]
Inhibition of diverse HIV-1 isolates-4.29-[5]
Enfuvirtide-PEG Conjugate (EP) Antiviral Activity vs. primary HIV-1 isolates-6 - 91Comparable to Enfuvirtide (B549319)[6]
LP-52 Inhibition of HIV-1 pseudotypes-0.0172050[7]

Quantitative In Vivo Data

In vivo studies have been crucial in demonstrating the clinical efficacy of T20. These studies typically measure the reduction in viral load and the increase in CD4+ T-cell counts in HIV-1 infected individuals.

Study/TrialPatient PopulationTreatment RegimenDurationKey FindingsReference
Phase I Clinical Trial HIV-infected individualsIntravenous enfuvirtide-Substantial decline in HIV plasma viral load in the highest dose group.[2]
TORO 1 & TORO 2 (Phase III) Highly antiretroviral-experiencedEnfuvirtide + Optimized Background (OB) vs. OB alone24 weeksMean viral load reduction of ~1.0 log10 copies/mL greater in the enfuvirtide group.[2]
Mexican Cohort Study Highly antiretroviral-experiencedEnfuvirtide-based salvage therapy48 weeksAt week 48, 81.4% of patients had HIV-1 RNA <400 copies/mL and 55.5% had <50 copies/mL. Significant increase in CD4+ cells.[8]

Experimental Protocols

A variety of in vitro and in vivo models are utilized to assess the efficacy and mechanism of action of T20.

In Vitro Assays

1. HIV-Cell Fusion Assay: This assay measures the ability of a compound to inhibit the fusion of HIV-1 envelope-expressing cells with target cells expressing CD4 and coreceptors.[4]

Cell_Fusion_Assay cluster_0 Experimental Setup cluster_1 Assay Steps EffectorCells Effector Cells (Expressing HIV-1 Env) Incubation Co-culture Effector and Target Cells with Compound EffectorCells->Incubation TargetCells Target Cells (Expressing CD4, CCR5/CXCR4) TargetCells->Incubation T20_Compound T20 or Test Compound T20_Compound->Incubation Fusion Cell-Cell Fusion Incubation->Fusion Reporter Reporter Gene Activation (e.g., Luciferase, β-galactosidase) Fusion->Reporter Measurement Measure Reporter Signal Reporter->Measurement Analysis Calculate % Inhibition Measurement->Analysis

Caption: Generalized workflow for an HIV-cell fusion assay.
  • Methodology:

    • Cell Preparation: Effector cells (e.g., 293T) are co-transfected with plasmids expressing the HIV-1 envelope glycoprotein and a reporter enzyme fragment (e.g., the α fragment of β-galactosidase).[9] Target cells are co-transfected with plasmids for CD4, a coreceptor, and the complementary enzyme fragment (e.g., the ω fragment).[9]

    • Compound Incubation: The test compound (e.g., T20) is serially diluted and added to a mixture of effector and target cells.

    • Fusion Induction: Cell-cell fusion is allowed to proceed at 37°C.[9]

    • Signal Detection: The activity of the reconstituted reporter enzyme is measured, which is proportional to the degree of cell fusion.

    • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of fusion inhibition against the compound concentration.

2. Viral Infectivity Assay (Single-Cycle Entry Assay): This assay quantifies the inhibition of virus entry into host cells using pseudoviruses.[5]

  • Methodology:

    • Pseudovirus Production: Pseudoviruses are generated, typically by co-transfecting cells (e.g., 293T) with an HIV-1 Env-expressing plasmid and an HIV-1 backbone plasmid that contains a reporter gene (e.g., luciferase) but is replication-incompetent.

    • Infection: Target cells (e.g., TZM-bl) are incubated with the pseudoviruses in the presence of varying concentrations of the inhibitor.

    • Reporter Gene Expression: After a set incubation period (e.g., 48 hours), the cells are lysed, and the reporter gene expression is measured.[9]

    • Data Analysis: The reduction in reporter gene expression correlates with the inhibition of viral entry, and the IC50 is determined.[9]

In Vivo Models

1. Humanized Mouse Models: These models involve engrafting immunodeficient mice with human immune cells or tissues, creating a system that can be infected with HIV-1.[10][11]

Humanized_Mouse_Model_Workflow Engraftment Engraftment of Human Immune Cells/Tissues into Immunodeficient Mice Infection HIV-1 Infection Engraftment->Infection Treatment Treatment with T20 (or other antiretrovirals) Infection->Treatment Monitoring Monitoring of Viral Load and Human CD4+ T-cell Counts Treatment->Monitoring Efficacy Assessment of Antiviral Efficacy Monitoring->Efficacy

References

T20-M: A Technical Guide to the Therapeutic Targets of its Core Components, Metformin and Teneligliptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T20-M is a combination oral hypoglycemic agent formulated for the management of type 2 diabetes mellitus. It comprises two active pharmaceutical ingredients: Metformin (B114582) , a biguanide, and Teneligliptin (B1682743) , a dipeptidyl peptidase-4 (DPP-4) inhibitor. This technical guide provides an in-depth exploration of the molecular mechanisms and therapeutic targets of each component, offering a comprehensive resource for researchers and drug development professionals. The synergistic action of these two drugs, targeting distinct pathways in glucose homeostasis, provides a potent therapeutic strategy for glycemic control.

Quantitative Data on Efficacy and Binding Affinity

The clinical efficacy and binding affinities of Teneligliptin and Metformin have been extensively characterized. The following tables summarize key quantitative data from various in vitro and clinical studies.

Table 1: In Vitro Inhibitory Activity of Teneligliptin against DPP-4

Enzyme SourceIC50 (nmol/L)Reference
Recombinant Human DPP-40.889[1]
Human Plasma DPP-41.75[1][2]
Rat Plasma DPP-4~1[3]

Table 2: Clinical Efficacy of Teneligliptin (20 mg/day) in Patients with Type 2 Diabetes

ParameterBaseline ValueChange from BaselinePlacebo-Adjusted ChangeStudy DurationReference
HbA1c (%) 7.9%-0.90%-0.78%16 weeks[4]
7.5%-0.84%-0.76%12 weeks[5][6][7]
Fasting Plasma Glucose (mg/dL) ~155 mg/dL-16.79 mg/dL-22.42 mg/dL16 weeks[4]
Not SpecifiedNot Specified-14.1 mg/dL12 weeks[5]

Table 3: Clinical Efficacy of Metformin in Patients with Type 2 Diabetes

ParameterDosageChange from Baseline (vs. Placebo)Study DurationReference
HbA1c (%) Monotherapy-1.12%≥ 12 weeks[8]
Add-on to Oral Therapy-0.95%≥ 12 weeks[8]
Add-on to Insulin (B600854)-0.60%≥ 12 weeks[8]
500 mg/day-0.6%11 weeks[9]
2000 mg/day-2.0%11 weeks[9]
Fasting Plasma Glucose (mg/dL) 500 mg/day-19 mg/dL11 weeks[9]
2000 mg/day-84 mg/dL11 weeks[9]
Hepatic Glucose Production ~1.5 g/kg/day-24%3 months[10]

Table 4: Binding Affinity of Metformin

TargetAffinity MetricValueReference
Mitochondrial Complex I IC50 (in isolated enzyme)~20 mM[11]
Apparent IC50 (in isolated mitochondria)15 mM[12]

Therapeutic Targets and Signaling Pathways

Teneligliptin: Targeting the Incretin (B1656795) System via DPP-4 Inhibition

Teneligliptin exerts its therapeutic effect by potently and selectively inhibiting the enzyme Dipeptidyl Peptidase-4 (DPP-4).[13] DPP-4 is a serine protease that plays a critical role in the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[13][14]

By inhibiting DPP-4, Teneligliptin increases the circulating levels of active GLP-1 and GIP. This leads to:

  • Enhanced Glucose-Dependent Insulin Secretion: Active incretins potentiate insulin release from pancreatic β-cells in response to elevated blood glucose levels.

  • Suppressed Glucagon (B607659) Secretion: GLP-1, in particular, inhibits the release of glucagon from pancreatic α-cells, thereby reducing hepatic glucose production.

The unique "J-shaped" structure of Teneligliptin, formed by five contiguous rings, contributes to its high binding affinity and sustained inhibition of the DPP-4 enzyme.[13] This structural feature allows for strong interactions with the S1, S2, and S2 extensive subsites of the DPP-4 active site.[15][16]

Teneligliptin_Signaling_Pathway cluster_blood Bloodstream cluster_pancreas Pancreatic Islets cluster_liver Liver Teneligliptin Teneligliptin DPP4_inactive Inactive DPP-4 Teneligliptin->DPP4_inactive Inhibits GLP1_GIP_inactive Inactive GLP-1 & GIP GLP1_GIP_active Active GLP-1 & GIP GLP1_GIP_active->GLP1_GIP_inactive DPP-4 mediated inactivation Beta_cell β-cell GLP1_GIP_active->Beta_cell Stimulates Alpha_cell α-cell GLP1_GIP_active->Alpha_cell Inhibits Insulin Insulin Secretion Beta_cell->Insulin Glucagon Glucagon Secretion Alpha_cell->Glucagon HGP Hepatic Glucose Production Insulin->HGP Inhibits Glucagon->HGP Stimulates

Teneligliptin's mechanism of action via DPP-4 inhibition.
Metformin: A Multi-Target Approach to Glycemic Control

Metformin's mechanism of action is more complex and multifaceted, involving both hepatic and peripheral effects. The primary molecular target is widely considered to be mitochondrial respiratory chain complex I .[12][14][17]

Inhibition of complex I by metformin leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. This shift in cellular energy status activates AMP-activated protein kinase (AMPK) , a central regulator of cellular metabolism.[6][13]

Activation of AMPK by metformin results in:

  • Inhibition of Hepatic Gluconeogenesis: AMPK activation leads to the phosphorylation and inhibition of enzymes involved in glucose production in the liver.[18] Metformin has been shown to reduce hepatic glucose production by approximately 24-33%.[10][18]

  • Increased Glucose Uptake in Peripheral Tissues: AMPK activation promotes the translocation of glucose transporters (GLUT4) to the cell surface in muscle and adipose tissue, enhancing glucose uptake from the bloodstream.

  • Modulation of Lipid Metabolism: AMPK activation inhibits fatty acid synthesis and promotes fatty acid oxidation.

Recent evidence also points to AMPK-independent mechanisms and a significant role for the gut in metformin's action.[13] Metformin can alter the gut microbiome and increase the secretion of GLP-1.

Metformin_Signaling_Pathway cluster_cell Hepatocyte / Myocyte Metformin Metformin Mitochondrion Mitochondrion Metformin->Mitochondrion ComplexI Complex I ATP_production ATP Production ComplexI->ATP_production Inhibits AMP_ATP_ratio ↑ AMP:ATP Ratio ATP_production->AMP_ATP_ratio AMPK AMPK AMP_ATP_ratio->AMPK Activates Gluconeogenesis Gluconeogenesis (in Liver) AMPK->Gluconeogenesis Inhibits Glucose_uptake Glucose Uptake (in Muscle) AMPK->Glucose_uptake Stimulates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Protein_synthesis Protein Synthesis mTORC1->Protein_synthesis Stimulates

Metformin's primary signaling pathway via AMPK activation.

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against DPP-4.[13][14][19][20]

Objective: To quantify the inhibitory potency of a test compound (e.g., Teneligliptin) on DPP-4 enzyme activity.

Materials:

  • Recombinant Human DPP-4 enzyme

  • DPP-4 Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (pH 7.5-8.0)

  • Test compound (Teneligliptin) and positive control (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Incubator at 37°C

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of recombinant human DPP-4 in assay buffer.

    • Prepare a stock solution of Gly-Pro-AMC in DMSO and dilute to the final working concentration in assay buffer.

    • Prepare a serial dilution of the test compound and positive control in assay buffer to cover a range of concentrations.

  • Assay Plate Setup (in triplicate):

    • 100% Activity Control: Add assay buffer, diluted DPP-4 enzyme, and the solvent used for the inhibitor (e.g., DMSO).

    • Inhibitor Wells: Add assay buffer, diluted DPP-4 enzyme, and the diluted test compound solution.

    • Background Wells: Add assay buffer and the solvent used for the inhibitor.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence over time (kinetic mode) at 37°C.

Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Subtract the background fluorescence rate from all other measurements.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

DPP4_Inhibition_Assay_Workflow start Start reagent_prep Reagent Preparation (DPP-4, Substrate, Inhibitor) start->reagent_prep plate_setup Plate Setup (Control, Inhibitor, Background) reagent_prep->plate_setup pre_incubation Pre-incubation (37°C, 10-15 min) plate_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init measurement Kinetic Fluorescence Measurement (Ex: 360nm, Em: 460nm) reaction_init->measurement data_analysis Data Analysis (Calculate % Inhibition) measurement->data_analysis ic50 Determine IC50 data_analysis->ic50 end End ic50->end

Workflow for the in vitro DPP-4 inhibition assay.
Cellular AMPK Activation Assay (Western Blot)

This protocol describes a method to assess the activation of AMPK in cultured cells following treatment with a compound like Metformin by detecting the phosphorylation of the AMPKα subunit at Threonine 172.[21][22][23][24]

Objective: To determine if a test compound induces the phosphorylation and activation of AMPK in a cellular context.

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes)

  • Test compound (Metformin)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and Western blot transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-total AMPKα

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere and grow to the desired confluency.

    • Treat cells with various concentrations of the test compound for the desired time. Include a vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Signal Detection:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed with an antibody against total AMPKα to normalize for protein loading.

Data Analysis:

  • Quantify the band intensities for phospho-AMPKα and total AMPKα using densitometry software.

  • Calculate the ratio of phospho-AMPKα to total AMPKα for each sample to determine the relative level of AMPK activation.

AMPK_Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment start->cell_culture cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blot Transfer sds_page->western_blot immunoblot Immunoblotting (Primary & Secondary Antibodies) western_blot->immunoblot detection Signal Detection (ECL) immunoblot->detection analysis Data Analysis (Densitometry) detection->analysis end End analysis->end

Workflow for AMPK activation analysis by Western blot.

Logical Relationships in Drug Development

The development of a combination therapy like this compound involves a logical progression of preclinical and clinical evaluation to assess the synergistic or additive effects of the individual components. The following diagram illustrates a generalized workflow for the preclinical evaluation of a combination of antidiabetic drugs.

Combination_Drug_Dev_Workflow start Start: Hypothesis (Synergistic/Additive Effect) in_vitro_char In Vitro Characterization (Individual & Combination) start->in_vitro_char cell_based_assays Cell-Based Assays (Glucose Uptake, Insulin Secretion) in_vitro_char->cell_based_assays animal_models In Vivo Efficacy in Animal Models of T2D cell_based_assays->animal_models pk_pd_modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling animal_models->pk_pd_modeling toxicology Toxicology and Safety Pharmacology animal_models->toxicology formulation Combination Formulation Development pk_pd_modeling->formulation toxicology->formulation ind Investigational New Drug (IND) Application formulation->ind

Preclinical evaluation workflow for combination antidiabetic drugs.

Conclusion

This compound represents a rational combination therapy for type 2 diabetes, leveraging the distinct and complementary mechanisms of its components, Teneligliptin and Metformin. Teneligliptin's potent and selective inhibition of DPP-4 enhances the incretin pathway, leading to glucose-dependent insulin secretion and glucagon suppression. Metformin's primary action on mitochondrial complex I activates AMPK, resulting in reduced hepatic glucose production and increased peripheral glucose uptake. This in-depth technical guide provides a foundational resource for understanding the molecular targets and signaling pathways of these two important antidiabetic agents, which is essential for ongoing research and the development of novel therapeutic strategies.

References

T20-M and its Homologous and Analogous Compounds: A Technical Guide to HIV-1 Fusion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of T20 (Enfuvirtide), the first-in-class HIV-1 fusion inhibitor, and its homologous and analogous compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of antiviral therapeutics. This document details the molecular mechanisms of action, structure-activity relationships, and the evolution of these peptide-based inhibitors. Quantitative data on antiviral activity, binding affinities, and pharmacokinetic profiles are summarized in comparative tables. Furthermore, detailed experimental protocols for key assays and visualizations of the relevant biological pathways are provided to facilitate further research and development in this critical area of HIV-1 therapeutics.

Introduction: The HIV-1 Fusion Process as a Therapeutic Target

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a highly orchestrated process mediated by the viral envelope glycoprotein (B1211001) (Env), a trimer of gp120 and gp41 heterodimers. This process begins with the binding of the gp120 subunit to the CD4 receptor on the surface of target cells, primarily T-helper cells and macrophages. This initial interaction triggers a series of conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[1] The engagement of the coreceptor initiates a cascade of refolding events in the transmembrane gp41 subunit, leading to the insertion of its fusion peptide into the host cell membrane. Subsequently, the heptad repeat regions (HR1 and HR2) of gp41 associate to form a stable six-helix bundle (6-HB), a critical structure that brings the viral and cellular membranes into close proximity, ultimately driving membrane fusion and the release of the viral capsid into the cytoplasm.[1][2]

The essential nature of the 6-HB formation presents a vulnerable target for therapeutic intervention. T20 (Enfuvirtide) was the first drug developed to specifically inhibit this step of the viral life cycle.

T20 (Enfuvirtide): The Pioneer of Fusion Inhibition

T20, also known as DP-178, is a 36-amino acid synthetic peptide derived from the C-terminal heptad repeat (CHR) region of HIV-1 gp41. Its mechanism of action involves competitive binding to the N-terminal heptad repeat (NHR) of gp41, thereby preventing the interaction between the viral NHR and CHR domains. This obstruction of 6-HB formation stalls the fusion process, effectively blocking viral entry into the host cell.

Homologous and Analogous Compounds: Definitions

In the context of this guide, the terms "homologous" and "analogous" are defined as follows:

  • Homologous Compounds: These are compounds that belong to the same chemical series and share a common structural backbone but differ by a repeating unit, such as a methylene (B1212753) group (-CH2-). In the context of T20, this can be extended to peptides with high sequence similarity and the same mechanism of action, derived from the same gp41 region.

  • Analogous Compounds: These are compounds that have a similar function (in this case, HIV fusion inhibition) but may have different structural origins or modes of binding to the target. This category includes peptides derived from different regions of gp41, modified peptides with non-natural components, and small molecules that inhibit the same process.

A Comparative Analysis of T20 Homologs and Analogs

The success of T20 spurred the development of a new generation of fusion inhibitors with improved potency, pharmacokinetic profiles, and resistance profiles. This section provides an overview of key homologous and analogous compounds.

T-1249

T-1249 is a second-generation 39-amino acid synthetic peptide inhibitor. It is a chimaera of HIV-1, HIV-2, and SIV Env sequences, designed to have broader and more potent activity, particularly against T20-resistant strains.[3] Quantitative analysis has shown that T-1249 has a significantly higher affinity for cell membranes compared to enfuvirtide (B549319), which may contribute to its enhanced efficacy by increasing its local concentration near the site of viral fusion.[4][5]

C34

C34 is a 34-amino acid peptide corresponding to the C-heptad repeat of gp41 and is a potent inhibitor of HIV-1 fusion.[6][7] Its mechanism is homologous to T20, involving the disruption of the 6-HB. C34 has been shown to have a broad spectrum of activity against various HIV-1 and SIV strains, with IC50 values in the nanomolar range.[6][7]

PEGylated Peptides

A significant limitation of early peptide inhibitors like T20 and C34 is their short in vivo half-life. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a strategy to overcome this. PEGylated C34 derivatives, such as PEG2kC34 and PEG5kC34, have demonstrated significantly prolonged plasma half-lives while retaining potent anti-HIV-1 activity.[8]

Lipopeptides

Lipopeptides are a class of fusion inhibitors where a lipid moiety is attached to the peptide sequence. This modification enhances the compound's association with the cell membrane, thereby increasing its local concentration and potency.

  • LP-11 and LP-19: These lipopeptides, derived from a short peptide template, have shown marked improvements in antiviral potency and in vivo stability.[9] LP-19, in particular, exhibits potent and broad-spectrum activity.[9]

  • LP-40: A T20-based lipopeptide, LP-40 demonstrates greatly improved anti-HIV activity and is a more potent inhibitor of cell-cell fusion compared to cell-free virus infection.[10][11]

  • LP-46: A T1249-based lipopeptide, LP-46, has shown exceptionally potent and broad inhibitory activity against a wide range of HIV-1 subtypes, HIV-2, and SIV, with IC50 values in the low picomolar range.[12]

Quantitative Data Summary

The following tables summarize the available quantitative data for T20 and its key homologous and analogous compounds to facilitate a comparative analysis.

Table 1: Antiviral Activity (IC50/EC50)

CompoundTarget Virus/AssayIC50/EC50 (nM)Reference(s)
T20 (Enfuvirtide) HIV-1 NL4-3~26.73 (mean IC50)[12]
Cell-cell fusion7.17[9]
T-1249 HIV-1 NL4-33.3[12]
HIV-1 JRCSF1.67[12]
C34 HIV-1 LAV4-20[6][7]
SIV mac23910 nM - 8 µM[6]
PEG2kC34 HIV-1 NL4-3~4-5[8]
Cell-cell fusion~36[8]
PEG5kC34 HIV-1 NL4-3~4-5[8]
Cell-cell fusion~36[8]
LP-11 HIV-1 isolates (mean)1.29 - 1.3[9]
LP-19 HIV-1 isolates (mean)0.41 - 0.5[9]
Cell-cell fusion0.14[9]
LP-40 HIV-1 isolates (mean)3.94[12]
Cell-cell fusion0.25[12]
LP-46 HIV-1 isolates (mean)0.08[12]
Cell-cell fusion0.16[12]

Table 2: Binding Affinity (Kd)

CompoundBinding PartnerKd (nM)MethodReference(s)
Enfuvirtide (T20) N46 (gp41 fragment)307SPR[13]
Enfuvirtide-PEG conjugate N46 (gp41 fragment)307 - 1410SPR[13]
C34 5-helix (prehairpin mimetic)300 - 2000ITC[14]

Table 3: Pharmacokinetic Parameters

CompoundParameterValueSpeciesReference(s)
Enfuvirtide (T20) Half-life (t1/2)3.8 hoursHuman[15]
Bioavailability (SC)84.3%Human[15]
C34 Half-life (t1/2)~1.1 hoursRat[8]
PEG2kC34 Half-life (t1/2)2.6 hoursRat[8]
PEG5kC34 Half-life (t1/2)5.1 hoursRat[8]
Enfuvirtide-PEG conjugate Half-life (t1/2)16.1 hoursRat[13]

Signaling Pathways in HIV-1 Entry and Inhibition

The process of HIV-1 entry is not merely a passive event but involves intricate signaling cascades within the host cell. The binding of gp120 to CD4 and a coreceptor can trigger intracellular signaling pathways. Furthermore, the mTOR (mammalian target of rapamycin) signaling pathway has been identified as a crucial regulator of the cellular environment, influencing HIV-1 entry, replication, and latency.[16][17]

HIV-1 Entry Signaling Pathway

The binding of the HIV-1 envelope glycoprotein to CD4 and a coreceptor initiates a cascade of conformational changes that are essential for membrane fusion.

HIV_Entry_Signaling HIV_virion HIV-1 Virion (gp120/gp41) CD4 CD4 Receptor HIV_virion->CD4 1. Binding gp120_conf2 gp120 (CD4-bound State) CD4->gp120_conf2 2. gp120 Conformational Change Coreceptor Coreceptor (CCR5 or CXCR4) gp120_conf3 gp120 (Coreceptor-bound State) Coreceptor->gp120_conf3 4. Further gp120 Conformational Change gp120_conf1 gp120 (State 1) gp120_conf2->Coreceptor 3. Coreceptor Binding gp41_prehairpin gp41 Pre-Hairpin Intermediate gp120_conf3->gp41_prehairpin 5. gp41 Fusion Peptide Insertion six_helix_bundle Six-Helix Bundle (6-HB) Formation gp41_prehairpin->six_helix_bundle 6. HR1/HR2 Association Membrane_Fusion Membrane Fusion six_helix_bundle->Membrane_Fusion 7. Fusion Pore Formation T20 T20 / Analogs T20->gp41_prehairpin Inhibition

Caption: HIV-1 entry pathway and the mechanism of T20 inhibition.

mTOR Signaling in HIV-1 Infection

The mTOR signaling pathway is a central regulator of cell metabolism, growth, and proliferation. HIV-1 has been shown to modulate this pathway to create a favorable environment for its replication. mTORC1 and mTORC2 are two distinct complexes that can be activated by upstream signals, such as the PI3K/Akt pathway, which can be triggered by HIV-1 Env binding.[16][17]

mTOR_Signaling HIV_Env HIV-1 Env (gp120) CD4_Coreceptor CD4/Coreceptor HIV_Env->CD4_Coreceptor Binding PI3K PI3K CD4_Coreceptor->PI3K Activation Akt Akt PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 Akt->mTORC2 Activation Cell_Metabolism Cellular Metabolism (e.g., Glycolysis) mTORC1->Cell_Metabolism Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis HIV_Replication Enhanced HIV-1 Replication Cell_Metabolism->HIV_Replication Protein_Synthesis->HIV_Replication

Caption: Simplified overview of mTOR signaling activation during HIV-1 entry.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of T20 and its analogs.

HIV-1 Pseudovirus Production and Titration

Objective: To produce single-round infectious HIV-1 pseudoviruses and determine their infectious titer.

Materials:

  • 293T/17 cells

  • Env-expressing plasmid

  • Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

  • Transfection reagent (e.g., FuGENE 6 or PEI)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • TZM-bl cells (for titration)

  • DEAE-Dextran

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed 293T/17 cells in a T-75 flask at a density that will result in 50-80% confluency on the day of transfection.[18]

  • Transfection:

    • Prepare a mixture of the Env-expressing plasmid and the Env-deficient backbone plasmid.

    • Add the plasmid mixture to the transfection reagent according to the manufacturer's instructions and incubate to allow complex formation.[19]

    • Add the transfection complexes to the 293T/17 cells and incubate for 3-8 hours.[19]

    • Replace the medium with fresh growth medium.

  • Virus Harvest:

    • Harvest the virus-containing supernatant 24-72 hours post-transfection.[18][19]

    • Clarify the supernatant by centrifugation and filter through a 0.45-micron filter.

    • Aliquot and store at -80°C.

  • Titration (TCID50 Determination):

    • Prepare serial dilutions of the pseudovirus stock.

    • Add the virus dilutions to TZM-bl cells in a 96-well plate.

    • Add DEAE-Dextran to enhance infection.[19]

    • Incubate for 48-72 hours.[18]

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the 50% tissue culture infectious dose (TCID50) based on the luciferase readings.

HIV-1 Env-Mediated Cell-Cell Fusion Assay

Objective: To measure the inhibition of cell-cell fusion mediated by HIV-1 Env.

Materials:

  • Effector cells: HEK293T cells expressing HIV-1 Env and Tat.

  • Target cells: TZM-bl cells (containing a Tat-responsive luciferase reporter gene).

  • Test compounds (e.g., T20 and its analogs).

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Effector Cell Preparation: Transfect HEK293T cells with plasmids expressing HIV-1 Env and Tat.

  • Target Cell Seeding: Seed TZM-bl cells in a 96-well plate and culture overnight.

  • Co-culture and Inhibition:

    • Detach the transfected HEK293T cells.

    • Add the effector cells to the target cells in the presence of serial dilutions of the test compounds.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C to allow for cell fusion.

  • Signal Detection:

    • Lyse the co-cultured cells.

    • Measure the luciferase activity, which is proportional to the extent of cell fusion.

    • Calculate the 50% effective concentration (EC50) of the inhibitors.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the interaction between a fusion inhibitor and its target (e.g., T20 and a gp41 NHR peptide).

Materials:

  • Isothermal titration calorimeter.

  • Purified peptide inhibitor (in the syringe).

  • Purified target protein/peptide (in the sample cell).

  • Dialysis buffer.

Protocol:

  • Sample Preparation:

    • Dialyze both the inhibitor and the target protein extensively against the same buffer to minimize heat of dilution effects.[15]

    • Determine the precise concentrations of both samples.

    • Degas the samples immediately before the experiment.[15]

  • ITC Experiment:

    • Load the target protein into the sample cell of the calorimeter.

    • Load the peptide inhibitor into the injection syringe.

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

    • Initiate the titration, where small aliquots of the inhibitor are injected into the sample cell.

  • Data Analysis:

    • The heat change associated with each injection is measured.

    • The data are plotted as heat change per mole of injectant versus the molar ratio of the two molecules.

    • Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Structure-Activity Relationship (SAR) and Resistance

The development of resistance to T20 is primarily associated with mutations in the HR1 domain of gp41, the binding site for the inhibitor. These mutations can reduce the binding affinity of T20, thereby diminishing its inhibitory activity. Understanding the SAR of T20 and its analogs is crucial for designing next-generation inhibitors that can overcome resistance. For instance, modifications at the N- and C-termini of C-peptide inhibitors, including the addition of lipid moieties, have been shown to significantly enhance their binding affinity and antiviral potency.

Conclusion and Future Directions

T20 and its homologous and analogous compounds represent a critical class of antiretroviral drugs that target a key step in the HIV-1 life cycle. The evolution from the first-generation T20 to highly potent and long-acting lipopeptides demonstrates the power of rational drug design informed by a deep understanding of the viral fusion mechanism. Future research in this area will likely focus on the development of novel inhibitors with even broader activity against diverse HIV-1 subtypes and resistance mutations, as well as the exploration of new delivery strategies to improve patient adherence and treatment outcomes. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource to support these ongoing efforts in the fight against HIV/AIDS.

References

An In-depth Technical Guide to Oncostatin M (OSM): A Literature Review and Existing Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "T20-M" is ambiguous in scientific literature. It can refer to a lead peptide inhibitor of the UBE2C protein in breast cancer research, as well as a metabolite in Atropa belladonna.[1][2][3] However, given the request for detailed signaling pathways, experimental protocols, and quantitative data, this review will focus on Oncostatin M (OSM) . OSM is a well-researched pleiotropic cytokine of the interleukin-6 (IL-6) family, and its associated literature aligns with the in-depth technical requirements of this guide.[4][5]

Introduction to Oncostatin M (OSM)

Oncostatin M (OSM) is a multifunctional cytokine belonging to the IL-6 family, which also includes IL-6, leukemia inhibitory factor (LIF), and IL-11, among others.[5][6] Initially identified for its ability to inhibit the growth of certain tumor cells, its name is derived from "onco" for cancer and "statin" for inhibitor.[5] Produced primarily by activated immune cells such as T cells, monocytes, and macrophages, OSM is a key regulator of various biological processes including inflammation, hematopoiesis, liver regeneration, and the development of the central nervous system.[4][7] It exerts its effects by signaling through two distinct receptor complexes, leading to the activation of multiple intracellular pathways.[4][8]

Oncostatin M Signaling Pathways

OSM is unique within the IL-6 family in its ability to signal through two different heterodimeric receptor complexes. This duality contributes to its wide range of biological activities.[4]

  • Type I OSM Receptor: This complex is composed of the leukemia inhibitory factor receptor (LIFR) and gp130. It can be activated by both OSM and LIF.[9]

  • Type II OSM Receptor: This complex consists of the OSM-specific receptor subunit (OSMRβ) and gp130. The type II receptor is the high-affinity receptor for OSM.[6][10]

Upon OSM binding, the receptor subunits dimerize, leading to the activation of associated Janus kinases (JAKs). These kinases then phosphorylate tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for various signaling proteins and initiating downstream cascades.[10][11]

The JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade activated by OSM.[5] Receptor-associated JAKs (predominantly JAK1, JAK2) phosphorylate STAT proteins, mainly STAT1, STAT3, and STAT5.[4][12] These phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in inflammation, cell proliferation, and differentiation.[11]

OSM_JAK_STAT_Pathway OSM Oncostatin M (OSM) Receptor Type I (gp130/LIFR) or Type II (gp130/OSMR) OSM->Receptor Binding & Dimerization JAK JAKs (JAK1, JAK2) Receptor->JAK Activation STAT STATs (STAT1, STAT3, STAT5) JAK->STAT Phosphorylation pSTAT p-STATs (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (e.g., IL-6, ICAM-1) pSTAT->Gene Transcriptional Regulation

OSM-activated JAK/STAT signaling pathway.
The Ras-MAPK Pathway

OSM signaling also triggers the activation of the Ras-MAPK (mitogen-activated protein kinase) pathway, particularly the ERK1/2 cascade.[10][11] This pathway is initiated by the recruitment of adaptor proteins like Grb2 and Shc to the phosphorylated receptor complex, which in turn activates the small GTPase Ras. Activated Ras initiates a phosphorylation cascade involving Raf, MEK, and finally ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate transcription factors involved in cell proliferation and differentiation.[10]

OSM_MAPK_Pathway OSM_Receptor Activated OSM Receptor Complex Adaptors Adaptor Proteins (Grb2, Shc) OSM_Receptor->Adaptors Recruitment Ras Ras Adaptors->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Activation

OSM-activated Ras-MAPK signaling pathway.
The PI3K-Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)-Akt pathway is another important signaling route activated by OSM, playing roles in cell survival and metabolism.[4][12] Upon receptor activation, PI3K is recruited and activated, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate Akt (also known as protein kinase B). Activated Akt then phosphorylates a variety of downstream targets to mediate its effects.[11][12]

OSM_PI3K_Akt_Pathway OSM_Receptor Activated OSM Receptor Complex PI3K PI3K OSM_Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Activation Downstream Downstream Targets (e.g., mTOR, Bad) Akt->Downstream Phosphorylation & Regulation

OSM-activated PI3K-Akt signaling pathway.

Quantitative Data Presentation

Research has quantified the expression of OSM and its receptors in various disease states, as well as the downstream effects of OSM stimulation.

Table 1: Expression of OSM and OSMR in Inflammatory Bowel Disease (IBD)

Target Condition Fold Change vs. Control p-value Reference
OSM mRNA Inflamed IBD Mucosa Increased < 0.05 [12][13]
OSMR mRNA Inflamed IBD Mucosa Increased < 0.05 [12][13]

| gp130 mRNA | Inflamed IBD Mucosa | Increased | < 0.05 |[13] |

Table 2: OSM-induced Chemokine Expression in Intestinal Subepithelial Myofibroblasts (SEMFs)

Chemokine Condition Fold Change vs. Unstimulated p-value Reference
CCL2 OSM Stimulation Dose-dependent increase < 0.001 [13]
CXCL9 OSM Stimulation Dose-dependent increase < 0.05 [13]
CXCL10 OSM Stimulation Dose-dependent increase < 0.001 [13]

| CXCL11 | OSM Stimulation | Dose-dependent increase | < 0.001 |[13] |

Table 3: Correlation of OSMR Expression with Chemokines in IBD Mucosal Biopsies

Correlate Correlation with OSMR p-value Reference
CCL2 Positive < 0.001 [13]
CXCL9 Positive < 0.001 [13]
CXCL10 Positive 0.045 [13]

| CXCL11 | Positive | 0.033 |[13] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols used in OSM research.

Fecal-Induced Peritonitis (FIP) Model of Sepsis in Mice

This in vivo model is used to study the role of OSM signaling in sepsis.[14]

  • Animal Model: Wild-type and OSMR knockout mice are used. Advanced age groups may be included to increase clinical relevance.[14]

  • Induction of Sepsis: A fecal slurry is prepared from healthy donor mice and administered via intraperitoneal (IP) injection to experimental mice to induce peritonitis.[14]

  • Monitoring: Survival rates are monitored over a set period.

  • Sample Collection: At specified time points, peritoneal lavage fluid is collected to quantify bacterial load and inflammatory cell influx. Blood and tissues (e.g., spleen, lung) are harvested for cytokine analysis and flow cytometry.[14]

  • Analysis:

    • Bacterial Load: Peritoneal fluid is serially diluted and plated on agar (B569324) plates to count colony-forming units (CFUs).[14]

    • Cytokine Analysis: Cytokine levels in plasma and tissue homogenates are measured using multiplex assays (e.g., Luminex).[14]

    • Flow Cytometry: Immune cell populations (e.g., neutrophils, macrophages) in the peritoneal cavity and spleen are quantified and phenotyped.[14]

Isolation and Culture of Human Intestinal Subepithelial Myofibroblasts (SEMFs)

This in vitro protocol is used to study the direct effects of OSM on a key stromal cell type in the gut.[13]

  • Tissue Source: Mucosal biopsies are obtained from healthy controls and patients with IBD during routine endoscopy.

  • Isolation:

    • Epithelial cells are removed by incubation with EDTA.

    • The remaining tissue is digested with collagenase and DNase.

    • The resulting cell suspension is passed through a cell strainer.

    • SEMFs are isolated based on their characteristic of adhering to plastic culture dishes.

  • Cell Culture and Stimulation:

    • SEMFs are cultured in appropriate media (e.g., DMEM with 10% FBS and antibiotics).

    • For experiments, cells are serum-starved and then stimulated with recombinant human OSM at various concentrations. Co-stimulation with other cytokines like IL-1α/TNF-α can also be performed.[13]

  • Analysis:

    • Gene Expression: RNA is extracted from the cells, and quantitative PCR (qPCR) is performed to measure the mRNA levels of target genes (e.g., chemokines, extracellular matrix proteins).[13]

    • Protein Expression: Protein levels in cell lysates or culture supernatants can be measured by methods such as ELISA or Western blotting.

Analysis of STAT3 Phosphorylation via Western Blot

This is a standard method to confirm the activation of the JAK/STAT pathway downstream of OSM receptor engagement.[15]

  • Cell Lysis: Cells (e.g., SEMFs, cancer cell lines) are stimulated with OSM for various time points (e.g., 0, 15, 30, 60 minutes). After stimulation, cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

    • To control for protein loading, the membrane is often stripped and re-probed with an antibody for total STAT3.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities can be quantified using densitometry software.

Western_Blot_Workflow Start Cell Stimulation (with OSM) Lysis Cell Lysis Start->Lysis Quant Protein Quantification Lysis->Quant SDS SDS-PAGE Quant->SDS Transfer Membrane Transfer SDS->Transfer Block Blocking Transfer->Block Ab1 Primary Antibody (e.g., anti-p-STAT3) Block->Ab1 Ab2 HRP-conjugated Secondary Antibody Ab1->Ab2 Detect ECL Detection & Imaging Ab2->Detect

Workflow for Western blot analysis.

References

Methodological & Application

T20-M Experimental Protocol for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of T20-M, a synthetic peptide analogous to the HIV-1 fusion inhibitor T20 (Enfuvirtide), in cell culture experiments. This compound is a valuable tool for studying viral entry mechanisms and for the development of antiviral therapeutics. These protocols are designed to guide researchers in conducting cell-based assays to evaluate the biological activity and cellular effects of this compound.

Introduction

This compound, like its parent compound T20, is a 36-amino acid synthetic peptide that mimics a segment of the HIV-1 transmembrane glycoprotein (B1211001) gp41. Its primary mechanism of action is the inhibition of HIV-1 fusion with target cells.[1][2] this compound binds to the N-terminal heptad repeat (N-HR) of gp41, preventing the conformational changes necessary for the fusion of the viral and cellular membranes.[1] This blockade of viral entry makes this compound a potent inhibitor of HIV-1 replication. In a research setting, this compound is utilized in various cell-based assays to determine its inhibitory concentration, assess its effects on cell viability, and investigate its influence on cellular signaling pathways.

Mechanism of Action Signaling Pathway

This compound acts extracellularly to prevent viral fusion and, as such, does not directly initiate a conventional intracellular signaling cascade. Instead, its "pathway" is the disruption of the HIV-1 entry process. The following diagram illustrates this inhibitory mechanism.

HIV_Fusion_Inhibition cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 gp41 gp41 (pre-fusion) CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor   Binding gp41_intermediate gp41 (fusion intermediate) N-HR exposed CCR5_CXCR4->gp41_intermediate 3. Conformational   Change Inhibited_complex Inhibited Complex (Fusion Aborted) gp41_intermediate->Inhibited_complex T20_M This compound T20_M->gp41_intermediate

Caption: HIV-1 fusion inhibition by this compound.

Experimental Protocols

General Cell Culture Procedures

Standard mammalian cell culture techniques are required for experiments involving this compound. Adherent and suspension cell lines should be maintained in their recommended growth media, typically supplemented with fetal bovine serum (FBS) and antibiotics.[3]

Materials:

  • Complete growth medium (e.g., RPMI-1640 or DMEM)[3]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • T-75 or T-25 culture flasks

  • CO2 incubator (37°C, 5% CO2)

A general protocol for passaging adherent cells is provided below. Specific cell lines may have unique requirements.

Protocol for Passaging Adherent Cells:

  • Warm complete growth medium, PBS, and Trypsin-EDTA to 37°C.

  • Aspirate the old medium from the cell culture flask.

  • Wash the cell monolayer with PBS to remove any remaining serum.

  • Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask).

  • Incubate at 37°C for 3-5 minutes, or until cells detach.

  • Add complete growth medium to inactivate the trypsin.

  • Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.[4]

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Seed new culture flasks at the desired density.

This compound Stock Solution Preparation

This compound is a peptide and should be handled with care to maintain its stability.

Materials:

  • This compound peptide (lyophilized powder)

  • Sterile, nuclease-free water or PBS

  • Low-protein-binding microcentrifuge tubes

Protocol:

  • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • Reconstitute the peptide in sterile water or PBS to a stock concentration of 1-10 mM.

  • Gently vortex or pipette to dissolve the peptide completely.

  • Aliquot the stock solution into low-protein-binding tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C for long-term storage.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which can be an indicator of cell viability and proliferation.[5] This assay is crucial to determine if this compound exhibits any cytotoxic effects on the host cells.

Materials:

  • Cells of interest (e.g., T-cell lines like Jurkat or peripheral blood mononuclear cells (PBMCs))

  • 96-well flat-bottom culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Add 100 µL of the this compound dilutions to the appropriate wells. Include wells with untreated cells as a control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • If using adherent cells, carefully remove the medium.

  • Add 100-150 µL of solubilization solution to each well and pipette up and down to dissolve the formazan (B1609692) crystals.[5]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Quantitative Data Summary:

ParameterTypical RangeReference
Cell Seeding Density5,000 - 10,000 cells/wellGeneral knowledge
This compound Concentration Range1 nM - 100 µMBased on IC50 values of similar peptides[1]
Incubation Time24 - 72 hours[6]
MTT Incubation4 hours[6]
HIV-1 Envelope-Mediated Cell-Cell Fusion Assay

This assay measures the ability of this compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoproteins (Env) with cells expressing CD4 and a coreceptor (CXCR4 or CCR5).

Materials:

  • Effector cells: A cell line stably expressing HIV-1 Env and a reporter gene (e.g., luciferase or β-galactosidase) under the control of the T7 promoter.

  • Target cells: A cell line expressing CD4, a coreceptor (CXCR4 or CCR5), and T7 RNA polymerase.

  • 96-well white or clear-bottom plates

  • This compound serial dilutions

  • Reporter gene assay system (e.g., luciferase assay reagent)

  • Luminometer or spectrophotometer

Protocol:

  • Plate target cells in a 96-well plate and allow them to form a monolayer.

  • On the day of the assay, pre-incubate the effector cells with various concentrations of this compound for 1 hour at 37°C.

  • Add the pre-incubated effector cells to the target cell monolayer.

  • Co-culture the cells for 6-8 hours to allow for cell fusion and reporter gene activation.

  • Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

  • Plot the reporter activity against the this compound concentration to determine the IC50 value (the concentration at which 50% of fusion is inhibited).

Quantitative Data Summary:

ParameterTypical Value/RangeReference
T20 IC50~3 nM[1]
This compound Concentration Range0.01 nM - 1 µMBased on known T20 potency[1]
Co-culture Time6 - 8 hoursGeneral knowledge

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the antiviral activity and cytotoxicity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis start Start: this compound Peptide stock_prep Prepare this compound Stock Solution start->stock_prep mtt_assay Cytotoxicity Assay (MTT) stock_prep->mtt_assay fusion_assay Antiviral Activity Assay (Cell-Cell Fusion) stock_prep->fusion_assay cell_culture Maintain Target Cell Lines cell_culture->mtt_assay cell_culture->fusion_assay data_acq Data Acquisition (Plate Reader) mtt_assay->data_acq fusion_assay->data_acq viability_calc Calculate % Viability data_acq->viability_calc ic50_calc Calculate IC50 data_acq->ic50_calc end End: Report Results viability_calc->end ic50_calc->end

Caption: Workflow for this compound evaluation.

Troubleshooting and Considerations

  • Peptide Solubility: If this compound is difficult to dissolve, gentle warming or sonication may be helpful. Always use low-protein-binding tubes to prevent loss of material.

  • Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting any experiment. High cell passage numbers can lead to altered phenotypes and inconsistent results.

  • MTT Assay Interference: Some compounds can interfere with the MTT assay by directly reducing the MTT reagent. It is advisable to run a cell-free control with this compound and MTT to check for any direct chemical reaction.

  • Inconsistent Results: Variability in cell seeding density, incubation times, and reagent preparation can all contribute to inconsistent results. Maintain strict adherence to protocols.

Conclusion

The protocols outlined in this document provide a framework for the in vitro evaluation of this compound. By employing these cell-based assays, researchers can effectively characterize the anti-HIV-1 activity and cytotoxic profile of this compound, contributing to the broader efforts in antiviral drug discovery and development. These methods are adaptable for high-throughput screening and detailed mechanistic studies.

References

Application Notes and Protocols: T20-M (Teneligliptin and Metformin)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: These notes are intended for research, scientific, and drug development professionals. They are not a substitute for professional medical advice.

Introduction

T20-M is a combination oral antihyperglycemic agent used in the management of type 2 diabetes mellitus. It consists of two active ingredients: Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and Metformin (B114582), a biguanide. This combination therapy leverages distinct mechanisms of action to achieve greater glycemic control. Metformin reduces hepatic glucose production and intestinal glucose absorption, while Teneligliptin increases insulin (B600854) secretion and decreases glucagon (B607659) levels in a glucose-dependent manner.[1]

These application notes provide a summary of dosage and administration guidelines based on available information, along with relevant experimental protocols for researchers.

Dosage and Administration

Proper dosage and administration of this compound are crucial for achieving optimal glycemic control and minimizing adverse effects. The following table summarizes key quantitative data regarding its use.

Table 1: this compound Dosage and Administration Summary

ParameterGuidelineSource
Route of Administration Oral[1]
Frequency Once daily[1]
Administration with Food Can be taken with or without food. Taking with food may reduce stomach upset.[1]
Formulation Tablet. Swallow whole with water. Do not crush, chew, or break.[1]
Storage Store in a cool, dry place away from sunlight, at 10°C to 25°C or below 30°C.[1]

Mechanism of Action

The synergistic effect of this compound is due to the complementary mechanisms of its two components, Teneligliptin and Metformin.

  • Metformin: The primary mechanism of metformin is the activation of AMP-activated protein kinase (AMPK).[2][3][4] This leads to the inhibition of hepatic gluconeogenesis (glucose production in the liver).[2][4][5] It also decreases the intestinal absorption of glucose and improves insulin sensitivity by increasing peripheral glucose uptake and utilization.[2][5]

  • Teneligliptin: As a DPP-4 inhibitor, Teneligliptin prevents the inactivation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[4] Elevated levels of active GLP-1 stimulate insulin release from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells, both in a glucose-dependent manner. This ultimately leads to lower blood glucose levels.[1]

T20M_Mechanism_of_Action cluster_T20M This compound Components cluster_Pancreas Pancreas cluster_Liver Liver cluster_Gut Intestine cluster_Muscle Peripheral Tissues Teneligliptin Teneligliptin DPP-4 DPP-4 Teneligliptin->DPP-4 Inhibits Metformin Metformin Glucose Absorption Glucose Absorption Metformin->Glucose Absorption Decreases Glucose Uptake Glucose Uptake Metformin->Glucose Uptake Increases AMPK Activation AMPK Activation Metformin->AMPK Activation Activates Pancreatic β-cells Pancreatic β-cells Insulin Release ↑ Insulin Release ↑ Pancreatic β-cells->Insulin Release ↑ Pancreatic α-cells Pancreatic α-cells Glucagon Release ↓ Glucagon Release ↓ Pancreatic α-cells->Glucagon Release ↓ Hepatic Glucose Production Hepatic Glucose Production Blood Glucose ↑ Blood Glucose ↑ Hepatic Glucose Production->Blood Glucose ↑ GLP-1 GLP-1 DPP-4->GLP-1 Inactivates GLP-1->Pancreatic β-cells Stimulates GLP-1->Pancreatic α-cells Inhibits Glucose Absorption->Blood Glucose ↑ Blood Glucose ↓ Blood Glucose ↓ Glucose Uptake->Blood Glucose ↓ Insulin Release ↑->Blood Glucose ↓ Glucagon Release ↓->Hepatic Glucose Production Reduces AMPK Activation->Hepatic Glucose Production Inhibits Glucose_Uptake_Workflow Start Start Cell_Culture Culture and Differentiate Cells (e.g., 3T3-L1 or C2C12) Start->Cell_Culture Serum_Starvation Serum Starve Cells (3-4 hours) Cell_Culture->Serum_Starvation Pre_incubation Pre-incubate with Metformin (or vehicle/insulin control) Serum_Starvation->Pre_incubation Glucose_Uptake Add Labeled Glucose Analog (e.g., 2-NBDG) Pre_incubation->Glucose_Uptake Termination Terminate Uptake with Ice-Cold PBS Wash Glucose_Uptake->Termination Lysis Lyse Cells Termination->Lysis Measurement Measure Signal (Scintillation or Fluorescence) Lysis->Measurement Analysis Normalize to Protein and Calculate Fold Change Measurement->Analysis End End Analysis->End

References

Application Notes and Protocols: T20-M (Enfuvirtide) Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T20-M, widely known as Enfuvirtide (brand name Fuzeon®), is a synthetic 36-amino acid peptide that functions as an HIV fusion inhibitor. It represents the first in its class of antiretroviral drugs, acting extracellularly to prevent the virus from entering host CD4 cells. Enfuvirtide binds to the first heptad-repeat (HR1) in the gp41 subunit of the viral envelope glycoprotein, which inhibits the conformational changes required for the fusion of the viral and cellular membranes.[1] Given its peptide nature and parenteral administration, proper solution preparation and understanding its stability are critical for ensuring its therapeutic efficacy and safety.

These application notes provide detailed protocols for the preparation of Enfuvirtide solutions, summarize its stability under various conditions, and outline analytical methods for its assessment.

Data Presentation: Solution Stability

The stability of reconstituted Enfuvirtide solution is influenced by temperature, light, and storage duration. The following tables summarize the available quantitative data on its stability.

Table 1: Stability of Reconstituted Enfuvirtide Solution (90 mg/mL) at Various Temperatures

TemperatureStorage DurationRemaining Enfuvirtide (%)Reference
2-8°C (36-46°F)24 hours>90%[2]
Room Temperature (20-25°C)UnspecifiedLess stable than refrigerated[3]
37°C24 hours<85% (in PBS, exposed to light)[3]
FrozenNot RecommendedPotential for physical and chemical alteration[4]

Table 2: Influence of Light on the Stability of Enfuvirtide Solution (10 µg/mL in PBS) at 37°C

ConditionStorage DurationRemaining Enfuvirtide (%)Reference
Exposed to Light24 hours<85%[3]
Protected from Light (Aluminum Foil)24 hoursSignificantly higher than light-exposed[3]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Enfuvirtide Powder

This protocol describes the standard procedure for reconstituting lyophilized Enfuvirtide for laboratory use.

Materials:

  • Vial of lyophilized Enfuvirtide (108 mg)

  • 1.1 mL of Sterile Water for Injection (provided with the commercial kit)

  • Sterile syringes (3 mL and 1 mL)

  • Alcohol wipes

Procedure:

  • Ensure all materials are at room temperature.

  • Remove the cap from the Enfuvirtide vial and the Sterile Water for Injection vial.

  • Wipe the rubber stoppers of both vials with an alcohol wipe.

  • Using the 3 mL sterile syringe, draw up 1.1 mL of Sterile Water for Injection.

  • Slowly inject the 1.1 mL of Sterile Water for Injection into the Enfuvirtide vial, directing the stream of water against the side of the vial to minimize foaming.

  • Do not shake the vial. Gently tap the vial with a fingertip for about 10 seconds to start the dissolution process.

  • Gently roll the vial between the palms of your hands to aid dissolution. Avoid vigorous shaking to prevent foaming and potential degradation of the peptide.

  • Allow the vial to stand until the powder is completely dissolved. This may take up to 45 minutes.[2]

  • The final reconstituted solution should be clear, colorless, and free of particulate matter. The final concentration will be approximately 90 mg/mL.[5]

  • If not used immediately, store the reconstituted solution in the original vial in a refrigerator at 2-8°C (36-46°F) and use within 24 hours.[2] Before use, allow the refrigerated solution to return to room temperature.[4]

Protocol 2: Stability Testing of Reconstituted Enfuvirtide Solution

This protocol outlines a general procedure for assessing the stability of a prepared Enfuvirtide solution using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Reconstituted Enfuvirtide solution (prepared as in Protocol 1)

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a suitable buffer like phosphate (B84403) or formic acid)

  • Temperature-controlled chambers/incubators

  • Light-protected (amber) and clear vials

Procedure:

  • Sample Preparation: Aliquot the freshly reconstituted Enfuvirtide solution into different sets of vials (clear and light-protected) for storage under various conditions.

  • Storage Conditions:

    • Temperature: Store vials at different temperatures, for example, 2-8°C, room temperature (20-25°C), and an elevated temperature (e.g., 37°C or 40°C).

    • Light Exposure: For each temperature, store one set of vials exposed to ambient light and another set protected from light (e.g., wrapped in aluminum foil or in amber vials).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • HPLC Analysis:

    • Dilute the withdrawn samples to a suitable concentration for HPLC analysis.

    • Inject the samples into the HPLC system.

    • Monitor the peak area of the intact Enfuvirtide peak.

    • The percentage of remaining Enfuvirtide can be calculated by comparing the peak area at each time point to the peak area at time zero.

  • Data Analysis: Plot the percentage of remaining Enfuvirtide against time for each storage condition to determine the degradation kinetics.

Protocol 3: Forced Degradation Study of Enfuvirtide

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Materials:

  • Enfuvirtide solution

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled water bath or oven

  • Photostability chamber

  • HPLC-MS system for analysis

Procedure:

  • Acid Hydrolysis: Mix the Enfuvirtide solution with an equal volume of HCl solution. Incubate at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the Enfuvirtide solution with an equal volume of NaOH solution. Incubate at a controlled temperature for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the Enfuvirtide solution with an equal volume of H₂O₂ solution. Keep at room temperature for a specified period.

  • Thermal Degradation: Heat the Enfuvirtide solution at a high temperature (e.g., 70-80°C) for a specified period.

  • Photodegradation: Expose the Enfuvirtide solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC-MS method to separate and identify the degradation products. One known metabolite is a deaminated form of the parent drug, referred to as M-20.[6]

Mandatory Visualizations

G cluster_prep Solution Preparation Workflow Lyophilized_Powder Lyophilized Enfuvirtide (108 mg) Reconstitution Reconstitution (Gentle rolling, no shaking) Lyophilized_Powder->Reconstitution Sterile_Water Sterile Water for Injection (1.1 mL) Sterile_Water->Reconstitution Dissolution Complete Dissolution (up to 45 min) Reconstitution->Dissolution Final_Solution Final Solution (90 mg/mL) Dissolution->Final_Solution

Caption: Workflow for the reconstitution of lyophilized Enfuvirtide powder.

G cluster_stability Factors Affecting Enfuvirtide Solution Stability Enfuvirtide_Solution Reconstituted Enfuvirtide Solution Degradation Degradation Enfuvirtide_Solution->Degradation Temperature Temperature Temperature->Degradation Light Light Exposure Light->Degradation Time Storage Time Time->Degradation pH pH pH->Degradation

Caption: Key factors influencing the stability of reconstituted Enfuvirtide solution.

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host CD4 Cell gp120 gp120 gp41 gp41 (HR1 & HR2) CD4 CD4 Receptor gp120->CD4 1. Binding Enfuvirtide Enfuvirtide (this compound) gp41->Enfuvirtide 4. Enfuvirtide binds to HR1 CCR5_CXCR4 Co-receptor (CCR5/CXCR4) CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Unfolds Fusion_Blocked Membrane Fusion Blocked Enfuvirtide->Fusion_Blocked 5. Prevents hairpin formation

Caption: Mechanism of action of Enfuvirtide in inhibiting HIV-1 fusion.

References

T20-M Peptide: Application Notes and Protocols for Molecular Biology Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of T20-M, a synthetic peptide also known as Enfuvirtide, in various molecular biology assays. This compound is a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry, making it an invaluable tool for studying viral fusion and for the screening of novel antiretroviral drugs.[1][2][3][4][5]

Introduction

This compound is a 36-amino acid synthetic peptide derived from the C-terminal heptad repeat (CHR) region of the HIV-1 transmembrane glycoprotein (B1211001) gp41.[5] Its primary mechanism of action is the inhibition of the conformational changes in gp41 required for the fusion of the viral and host cell membranes.[3][4][6] this compound binds to the N-terminal heptad repeat (NHR) of gp41, preventing the formation of the six-helix bundle (6HB), a critical step in the membrane fusion process.[1][7] This targeted action makes this compound a highly specific and effective tool for a range of in vitro assays.

Mechanism of Action: HIV-1 Fusion Inhibition

The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the target cell surface.[1][3] This binding triggers a series of conformational changes in gp120 and gp41. The fusion peptide of gp41 is inserted into the host cell membrane, and the gp41 NHR and CHR domains interact to form a stable six-helix bundle, bringing the viral and cellular membranes into close proximity and facilitating fusion. This compound competitively binds to the NHR, obstructing the formation of this fusogenic structure.[1][5]

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_fusion Fusion Process gp120 gp120 gp41 gp41 (pre-fusion) CD4 CD4 Receptor gp120->CD4 binds Coreceptor Coreceptor (CCR5/CXCR4) CD4->Coreceptor induces binding to Binding 1. Receptor Binding Coreceptor->Binding ConformationalChange 2. Conformational Change (gp41 NHR Exposed) Binding->ConformationalChange SixHB 3. Six-Helix Bundle (6HB) Formation ConformationalChange->SixHB Inhibition Inhibition ConformationalChange->Inhibition Fusion 4. Membrane Fusion SixHB->Fusion T20 This compound Peptide T20->Inhibition Inhibition->SixHB

Caption: HIV-1 entry and this compound mediated fusion inhibition pathway.

Quantitative Data: this compound Inhibitory Activity

The inhibitory activity of this compound is typically quantified as the half-maximal inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit 50% of viral activity in a given assay. IC50 values can vary depending on the HIV-1 strain, the cell line used, and the specific assay format.

Assay TypeHIV-1 Strain/EnvCell LineIC50 (nM)Reference(s)
Cell-Cell FusionHXB2-24.17[1]
Cell-Cell FusionHXB2-28[8]
Cell-Cell Fusion--23 ± 6[2]
Pseudovirus EntryNL4-3-9.41[1]
Viral InfectionJRCSF-5.19[1]
Viral InfectionIIIBMT-226[8]
Bystander Cell Death-CD4 T cells~9 (0.04 µg/ml)[9]

Experimental Protocols

HIV-1 Envelope-Mediated Cell-Cell Fusion Assay

This assay measures the ability of this compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoproteins (effector cells) with cells expressing CD4 and coreceptors (target cells). Fusion events can be quantified using a reporter gene system, such as luciferase or β-galactosidase, which is activated upon cell fusion.

Cell_Fusion_Workflow start Start prepare_effector Prepare Effector Cells (Expressing HIV-1 Env) start->prepare_effector prepare_target Prepare Target Cells (Expressing CD4, Coreceptor, & Reporter Gene) start->prepare_target coculture Co-culture Effector and Target Cells prepare_effector->coculture prepare_target->coculture add_t20 Add serial dilutions of this compound coculture->add_t20 incubate Incubate (e.g., 24-48h) add_t20->incubate lyse Lyse cells incubate->lyse measure Measure Reporter Gene Activity (e.g., Luciferase) lyse->measure analyze Analyze Data and Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for a cell-cell fusion inhibition assay using this compound.

Materials:

  • Effector Cells: HEK293T cells transiently or stably expressing the desired HIV-1 envelope glycoprotein (e.g., from HXB2 or NL4-3 strains).

  • Target Cells: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).

  • This compound Peptide: Lyophilized peptide, reconstituted in sterile water or PBS to a stock concentration of 1 mM.

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Luciferase Assay Reagent: Commercially available kit (e.g., Promega Luciferase Assay System).

  • 96-well white, clear-bottom tissue culture plates.

  • Luminometer.

Protocol:

  • Cell Preparation:

    • The day before the assay, seed target TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

    • Prepare effector HEK293T cells expressing the HIV-1 Env.

  • This compound Dilution:

    • On the day of the assay, prepare serial dilutions of the this compound stock solution in culture medium. A typical starting concentration is 1 µM, with 10-fold serial dilutions.

  • Co-culture and Treatment:

    • Add 50 µL of the diluted this compound or control medium to the wells containing the target cells.

    • Add 50 µL of the effector cell suspension (at a 1:1 or 1:2 effector to target cell ratio) to each well.

  • Incubation:

    • Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator to allow for cell fusion.

  • Luciferase Assay:

    • After incubation, remove the culture medium.

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay kit.

    • Measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the untreated control wells.

    • Plot the percentage of inhibition against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Pseudovirus Neutralization Assay

This assay utilizes non-replicating viral particles (pseudoviruses) that express the HIV-1 envelope glycoproteins on their surface and contain a reporter gene (e.g., luciferase). The assay measures the ability of this compound to inhibit the entry of these pseudoviruses into target cells.

Materials:

  • Pseudoviruses: HIV-1 pseudoviruses expressing the desired Env protein and containing a luciferase reporter gene.

  • Target Cells: TZM-bl cells or other appropriate cell lines expressing CD4 and coreceptors.

  • This compound Peptide: Prepared as described above.

  • Culture Medium: DMEM with 10% FBS and antibiotics.

  • DEAE-Dextran: To enhance viral infectivity.

  • Luciferase Assay Reagent.

  • 96-well tissue culture plates.

  • Luminometer.

Protocol:

  • Cell Seeding:

    • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium and incubate overnight.

  • Virus and Inhibitor Preparation:

    • Prepare serial dilutions of this compound in culture medium.

    • In a separate plate, mix 50 µL of each this compound dilution with 50 µL of pseudovirus suspension (titrated to give a strong luciferase signal).

    • Incubate the virus-inhibitor mixture for 1 hour at 37°C.

  • Infection:

    • Remove the medium from the TZM-bl cells and add 100 µL of the virus-inhibitor mixture to each well. Add DEAE-dextran to a final concentration of 15 µg/mL to enhance infection.[10]

  • Incubation:

    • Incubate the plate for 48 hours at 37°C.

  • Luciferase Assay and Data Analysis:

    • Perform the luciferase assay and data analysis as described in the cell-cell fusion assay protocol.

High-Throughput Screening (HTS) for HIV-1 Entry Inhibitors

This compound can be used as a positive control in high-throughput screening campaigns to identify novel HIV-1 entry inhibitors. The assays described above (cell-cell fusion or pseudovirus neutralization) can be adapted for an HTS format.

HTS_Workflow start Start plate_compounds Plate Compound Library (384- or 1536-well plates) start->plate_compounds add_controls Add Controls (Negative: DMSO, Positive: this compound) plate_compounds->add_controls add_cells_virus Add Target Cells and Pseudovirus/Effector Cells add_controls->add_cells_virus incubate Incubate (48h) add_cells_virus->incubate add_reagent Add Luciferase Reagent incubate->add_reagent read_plate Read Luminescence add_reagent->read_plate data_analysis Data Analysis and Hit Identification read_plate->data_analysis end End data_analysis->end

Caption: High-throughput screening workflow for HIV-1 entry inhibitors.

Key Considerations for HTS:

  • Assay Miniaturization: Assays are typically performed in 384- or 1536-well plates to increase throughput.

  • Automation: Liquid handling robots are used for dispensing compounds, cells, and reagents.

  • Controls: Each plate must include negative controls (e.g., DMSO vehicle) and a positive control (this compound at a concentration that gives maximal inhibition, e.g., 1 µM).

  • Data Analysis: Specialized software is used to process the large datasets generated, calculate Z'-factor for assay quality control, and identify "hits" (compounds that show significant inhibition).

Conclusion

This compound is a well-characterized and potent inhibitor of HIV-1 entry, making it an essential tool for research in virology and drug discovery. The protocols provided here offer a starting point for utilizing this compound in various molecular biology assays. Researchers should optimize these protocols for their specific experimental conditions and cell systems. The consistent and robust inhibitory activity of this compound makes it an excellent positive control for validating new assays and for the high-throughput screening of novel anti-HIV-1 compounds.

References

Application Notes and Protocols: Modified T20 Fusion Inhibitors in Animal Models of HIV Infection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enfuvirtide (T20) is the first and only viral fusion inhibitor approved for the treatment of HIV-1 infection.[1] It functions by binding to the gp41 transmembrane protein of the virus, preventing the conformational changes necessary for the fusion of the viral and host cell membranes.[2] Despite its novel mechanism of action, the clinical application of T20 is hampered by its relatively low antiviral activity, short plasma half-life, and the emergence of drug-resistant viral strains.[3][4] To overcome these limitations, next-generation T20 analogs have been developed, primarily through modifications such as lipidation and PEGylation, to enhance their pharmacokinetic profiles and antiviral potency.[3][5]

These modified T20 compounds have shown significant promise in preclinical studies, particularly in animal models that recapitulate key aspects of HIV-1 infection and pathogenesis.[6] Non-human primate models, such as rhesus macaques infected with Simian-Human Immunodeficiency Virus (SHIV), and humanized mouse models are instrumental in evaluating the in vivo efficacy and pharmacokinetics of these novel drug candidates.[6][7]

This document provides a detailed overview of the application of modified T20 fusion inhibitors in animal models of HIV, including a summary of key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and experimental workflows.

Mechanism of Action: T20 and Modified Analogs

T20 and its derivatives are peptide-based drugs that mimic a region of the HIV-1 gp41 protein known as the C-terminal heptad repeat (CHR). During the viral entry process, the N-terminal heptad repeat (NHR) of gp41 forms a transient pre-hairpin intermediate. T20 competitively binds to the NHR, preventing its interaction with the viral CHR and thereby blocking the formation of the six-helix bundle (6-HB) structure required for membrane fusion.[2][8] Modifications such as the addition of a lipid moiety enhance the peptide's association with the cell membrane, increasing its local concentration at the site of viral fusion.[3]

HIV_Fusion_Inhibition cluster_virus HIV-1 cluster_cell Host Cell (CD4+) cluster_inhibition Inhibition Pathway gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (NHR & CHR) Blocked_Fusion Membrane Fusion Blocked gp41->Blocked_Fusion 5. 6-Helix Bundle Formation Prevented CCR5 CCR5/CXCR4 Co-receptor CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. gp41 Conformational Change (Pre-hairpin Intermediate) T20 Modified T20 (e.g., Lipopeptide) T20->gp41 4. T20 binds to NHR

Caption: Mechanism of HIV entry and inhibition by modified T20.

Data Presentation: In Vivo Efficacy and Pharmacokinetics

The following tables summarize the quantitative data from key studies evaluating modified T20 fusion inhibitors in animal models.

Table 1: In Vivo Antiviral Efficacy of Lipopeptide T20 Analogs in SHIV-Infected Rhesus Monkeys

CompoundAnimal ModelVirus StrainDosing RegimenPeak Viral Load Reduction (log10 copies/mL)Reference
LP-51 Rhesus MonkeySHIV-1157ipd3N40.5 mg/kg, twice weekly>4.0[9][10]
LP-51 Rhesus MonkeySHIV-SF162P31 mg/kg, weekly>3.5[9][10]
T-20 Rhesus MonkeySHIV-1157ipd3N45 mg/kg, twice daily~2.0[9][10]

Table 2: Pharmacokinetic Profiles of Modified T20 Analogs in Rats

CompoundModificationHalf-life (t½) in RatsReference
Enfuvirtide (T20) None1.5 h[5]
EP Conjugate 2 kDa PEGylation16.1 h[5]
FLT FN3 (albumin-binding) fusion~27 h[11]

Experimental Protocols

Protocol 1: Evaluation of Antiviral Efficacy in a Rhesus Macaque SHIV Model

This protocol outlines a typical study to assess the in vivo efficacy of a modified T20 fusion inhibitor.

1. Animal Model and Housing

  • Species: Indian-origin rhesus macaques (Macaca mulatta).

  • Health Status: Seronegative for SIV, simian T-cell leukemia virus, and simian retrovirus type D.

  • Housing: Housed in accordance with the Guide for the Care and Use of Laboratory Animals.

2. SHIV Challenge

  • Virus Stock: A pathogenic SHIV clone, such as SHIV-SF162P3 or SHIV-1157ipd3N4.

  • Inoculation: Intravenous or mucosal inoculation with a predetermined infectious dose.

  • Confirmation of Infection: Monitor plasma viral loads weekly post-inoculation. Animals with sustained viral loads are selected for treatment studies.

3. Drug Administration

  • Test Article: Modified T20 analog (e.g., LP-51) dissolved in a sterile vehicle (e.g., sterile water for injection).

  • Control: Vehicle control or a reference compound like T20.

  • Route of Administration: Subcutaneous injection.

  • Dosing Regimen: Based on prior pharmacokinetic studies, e.g., 1 mg/kg once weekly.

4. Monitoring and Sample Collection

  • Blood Collection: Collect peripheral blood at regular intervals (e.g., twice weekly) for viral load determination and immunological assays.

  • Plasma Viral Load Quantification: Isolate plasma and quantify SHIV RNA levels using a validated quantitative real-time PCR (qRT-PCR) assay.

  • Clinical Monitoring: Observe animals daily for any adverse reactions or signs of disease progression.

5. Data Analysis

  • Calculate the change in plasma viral load from baseline (pre-treatment) for each animal.

  • Compare the viral load reduction between the treatment and control groups using appropriate statistical methods.

experimental_workflow start Start: Select Healthy Rhesus Macaques challenge 1. Intravenous/Mucosal SHIV Challenge start->challenge monitor_infection 2. Monitor Plasma Viral Load (Confirm Chronic Infection) challenge->monitor_infection group_assignment 3. Randomize into Treatment and Control Groups monitor_infection->group_assignment treatment 4. Administer Modified T20 (e.g., Subcutaneous Injection) group_assignment->treatment control 4. Administer Vehicle or T20 Control group_assignment->control sampling 5. Collect Blood Samples (e.g., Twice Weekly) treatment->sampling control->sampling analysis 6. Quantify Viral Load (qRT-PCR) & Analyze Data sampling->analysis end End: Evaluate Efficacy analysis->end

Caption: Workflow for in vivo efficacy testing in a SHIV/macaque model.
Protocol 2: Pharmacokinetic Analysis in a Rat Model

This protocol describes the methodology for determining the pharmacokinetic parameters of a modified T20 analog.

1. Animal Model

  • Species: Sprague-Dawley (SD) rats.

  • Group Size: Typically 3-5 animals per time point.

2. Drug Administration

  • Formulation: Dissolve the modified T20 analog in a suitable vehicle.

  • Route: Intravenous (IV) or subcutaneous (SC) administration at a defined dose.

3. Sample Collection

  • Collect blood samples from the tail vein or other appropriate site at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours).

  • Process blood to obtain plasma and store at -80°C until analysis.

4. Bioanalytical Method

  • Develop and validate a sensitive and specific assay to quantify the drug concentration in plasma, typically using liquid chromatography-mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA).

5. Pharmacokinetic Analysis

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

    • Maximum concentration (Cmax)
    • Time to maximum concentration (Tmax)
    • Area under the curve (AUC)
    • Elimination half-life (t½)
    • Clearance (CL)
    • Volume of distribution (Vd)

Conclusion

Modifications to the T20 peptide, such as lipidation and PEGylation, have yielded next-generation HIV fusion inhibitors with markedly improved antiviral activity and pharmacokinetic properties.[5][9] As demonstrated in non-human primate and rodent models, these analogs can achieve potent and long-lasting suppression of viral replication, highlighting their potential for clinical development as long-acting antiretroviral agents.[10][11] The protocols and data presented here provide a framework for the preclinical evaluation of novel T20-based therapeutics.

References

Application Notes and Protocols for the Quantification of Enfuvirtide (T-20) and its Metabolite (M-20)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of Enfuvirtide (B549319) (T-20), a synthetic peptide HIV fusion inhibitor, and its primary metabolite, M-20, in human plasma. The protocols are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of Enfuvirtide.

Introduction

Enfuvirtide, also known as T-20, is a 36-amino acid synthetic peptide that inhibits the fusion of HIV-1 with CD4+ cells.[1][2] It functions by binding to the gp41 subunit of the viral envelope glycoprotein, which prevents the conformational changes necessary for the fusion of the viral and cellular membranes.[3] As a peptide therapeutic, Enfuvirtide undergoes metabolic degradation. The primary metabolite, M-20 (also referred to as M3), is formed through hydrolysis, resulting in a deamidation at the C-terminal phenylalanine residue.[1] Accurate and robust analytical methods are crucial for determining the plasma concentrations of both the parent drug and its metabolite to understand its pharmacokinetic profile.[4]

The primary method for the simultaneous quantification of Enfuvirtide and M-20 is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[4][5] High-Performance Liquid Chromatography (HPLC) with fluorescence detection is another viable, albeit less common, method.[6][7]

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the analysis of Enfuvirtide (T-20) and its metabolite (M-20) in human plasma.[4][5]

Table 1: LC-MS/MS Method Performance Characteristics

ParameterEnfuvirtide (T-20)M-20
Linear Range10 - 2000 ng/mL20 - 2000 ng/mL
Lower Limit of Quantification (LLOQ)10 ng/mL20 ng/mL
Intra-assay Precision (%RSD)≤ 13%≤ 13%
Inter-assay Precision (%RSD)≤ 13%≤ 13%
Accuracy (% Deviation)≤ 13%≤ 13%

Table 2: Pharmacokinetic Parameters of Enfuvirtide (90 mg subcutaneous dose)

ParameterValue
Mean Cmax4.59 ± 1.5 µg/mL
Mean AUC55.8 ± 12.1 µg•h/mL
Median Tmax8 hours (range 3-12 h)
Absolute Bioavailability84.3% ± 15.5%
Elimination Half-life3.8 ± 0.6 h
Volume of Distribution5.5 ± 1.1 L
Plasma Protein Binding~92%

Experimental Protocols

Protocol 1: Quantification of Enfuvirtide (T-20) and M-20 in Human Plasma using LC-MS/MS

This protocol describes a method for the simultaneous quantification of Enfuvirtide and its metabolite M-20 in human plasma.[4][5]

1. Sample Preparation (Solid-Phase Extraction)

  • Spike plasma samples (and calibration standards/quality controls) with an internal standard (e.g., deuterated Enfuvirtide).

  • Condition a solid-phase extraction (SPE) cartridge (e.g., vinyl-copolymer) with methanol (B129727) followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analytes (Enfuvirtide and M-20) with an appropriate elution solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: Symmetry 300 C18, 50 mm x 2.1 mm, 3.5 µm particle size.

    • Mobile Phase A: Water with 0.25% (v/v) formic acid.

    • Mobile Phase B: Acetonitrile with 0.25% (v/v) formic acid.

    • Gradient: A suitable gradient to separate the analytes from endogenous plasma components.

    • Flow Rate: As appropriate for the column dimensions.

    • Injection Volume: As appropriate.

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Enfuvirtide (T-20): m/z 1124 → 1343

      • Metabolite (M-20): m/z 1124 → 1343

      • Internal Standard: Monitor the appropriate transition for the deuterated standard.

3. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentration of Enfuvirtide and M-20 in the unknown samples by interpolation from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with Internal Standard plasma->spike spe Solid-Phase Extraction (SPE) spike->spe elute Elution spe->elute reconstitute Reconstitution elute->reconstitute lc Liquid Chromatography Separation reconstitute->lc ms Tandem Mass Spectrometry Detection lc->ms calibration Calibration Curve Construction ms->calibration quantification Quantification of Analytes calibration->quantification

Caption: Experimental workflow for the quantification of Enfuvirtide and M-20.

mechanism_of_action cluster_hiv HIV-1 Virion cluster_host Host CD4+ Cell gp120 gp120 cd4 CD4 Receptor gp120->cd4 1. Binding gp41 gp41 (HR1 and HR2 domains) fusion_blocked Membrane Fusion Blocked gp41->fusion_blocked Inhibition coreceptor Chemokine Co-receptor (CXCR4/CCR5) cd4->coreceptor 2. Co-receptor Binding & Conformational Change enfuvirtide Enfuvirtide (T-20) enfuvirtide->gp41 4. T-20 binds to HR1 of gp41

Caption: Mechanism of action of Enfuvirtide (T-20) in inhibiting HIV-1 entry.

References

Application Notes and Protocols for T20 Protein Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a T20 protein binding assay using fluorescence polarization. T20, also known as Enfuvirtide, is an HIV fusion inhibitor that targets the viral glycoprotein (B1211001) gp41.[1][2][3] This assay is crucial for screening and characterizing potential antiviral compounds that disrupt the T20-gp41 interaction.

Introduction

HIV-1 entry into host cells is a multi-step process mediated by the viral envelope glycoproteins gp120 and gp41.[4][5][6] After gp120 binds to the CD4 receptor and a coreceptor on the target cell, gp41 undergoes a series of conformational changes.[4][6] This process involves the formation of a six-helix bundle (6-HB) from the N-terminal heptad repeat (N-HR) and C-terminal heptad repeat (C-HR) regions of gp41, which brings the viral and cellular membranes into close proximity, leading to fusion.[6][7]

T20 is a synthetic peptide that mimics the C-HR of gp41.[8][9] It competitively binds to the N-HR region, preventing the formation of the 6-HB and thereby inhibiting viral fusion and entry into the host cell.[7][8][10] This binding assay provides a quantitative method to study this interaction.

Principle of the Assay

This protocol utilizes fluorescence polarization (FP) to measure the binding of a fluorescently labeled T20 peptide (tracer) to a protein construct mimicking the N-HR of gp41. FP is a technique that measures the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule.[11][12]

When the small, fluorescently labeled T20 tracer is unbound in solution, it rotates rapidly, and when excited with polarized light, the emitted light is largely depolarized.[11][13] Upon binding to the larger N-HR protein construct, the rotational motion of the T20 tracer is significantly slowed. This results in a higher degree of polarization of the emitted light.[11][12] The change in fluorescence polarization is directly proportional to the amount of tracer bound to the protein, allowing for the determination of binding affinity (Kd).

Quantitative Data Summary

The following table summarizes key quantitative data related to the T20-gp41 interaction from published literature. This data is useful for establishing expected assay parameters and for comparison with experimental results.

ParameterDescriptionValueReference
Kd Dissociation constant for T20 binding to a 5-Helix N-HR mimic30 nM[8][10]
Kd Dissociation constant for a higher affinity T20 variant (T20-I)0.75 nM[10]
IC50 Half maximal inhibitory concentration of T20 against HIV-1 viral fusion~3 nM[10]
EC50 Half maximal effective concentration of T20 against HIV-1 viral fusion1 ng/mL[14]

Experimental Protocol: Fluorescence Polarization Binding Assay

This protocol describes the steps to determine the binding affinity of T20 for an N-HR gp41 protein construct.

Materials and Reagents
  • Fluorescently labeled T20 peptide (e.g., FITC-T20)

  • Unlabeled T20 peptide

  • Recombinant gp41 N-HR protein construct (e.g., 5-Helix)

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20

  • Black, non-binding 96-well or 384-well microplates

  • Microplate reader with fluorescence polarization capabilities

Experimental Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescently labeled T20 (FITC-T20) in the assay buffer. The final concentration in the assay should be low (typically in the low nanomolar range) and should be optimized to give a stable and sufficient fluorescence signal.

    • Prepare a stock solution of the unlabeled T20 for competition assays.

    • Prepare a dilution series of the gp41 N-HR protein construct in the assay buffer.

  • Assay Setup (Direct Binding):

    • To the wells of the microplate, add a fixed concentration of FITC-T20.

    • Add increasing concentrations of the gp41 N-HR protein construct to the wells.

    • For a negative control, add only FITC-T20 in assay buffer to some wells.

    • Bring the final volume in each well to the desired amount with assay buffer.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Assay Setup (Competition Binding):

    • To the wells of the microplate, add a fixed concentration of FITC-T20 and a fixed concentration of the gp41 N-HR protein construct (typically at or near the Kd).

    • Add increasing concentrations of unlabeled T20 or test compound.

    • Include controls with only FITC-T20 and gp41 N-HR (maximum polarization) and only FITC-T20 (minimum polarization).

    • Bring the final volume in each well to the desired amount with assay buffer.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a microplate reader. Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).

  • Data Analysis:

    • For direct binding experiments, plot the fluorescence polarization values against the concentration of the gp41 N-HR protein construct. Fit the data to a one-site binding model to determine the Kd.

    • For competition binding experiments, plot the fluorescence polarization values against the concentration of the unlabeled competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50.

Visualizations

HIV-1 Fusion and T20 Inhibition Pathway

HIV_Fusion_Inhibition cluster_host Host Cell Membrane cluster_virus HIV-1 Virion cluster_fusion Fusion Intermediate cluster_inhibition Inhibition CD4 CD4 Receptor CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding gp120 gp120 gp120->CD4 1. Binding gp41_pre gp41 (Pre-fusion) gp41_intermediate gp41 Pre-hairpin Intermediate gp41_pre->gp41_intermediate 3. gp41 Conformational Change NHR N-HR CHR C-HR Inhibited_Complex Inhibited Complex Fusion Membrane Fusion NHR->Fusion 4a. 6-Helix Bundle Formation CHR->Fusion T20 T20 (Enfuvirtide) T20->NHR 4b. T20 Binding No_Fusion Fusion Blocked Inhibited_Complex->No_Fusion

Caption: Mechanism of HIV-1 fusion and inhibition by T20.

Experimental Workflow for T20 Binding Assay

T20_Binding_Assay_Workflow cluster_assays Assay Types cluster_analysis Data Analysis start Start prep Prepare Reagents: - FITC-T20 (Tracer) - gp41 N-HR (Protein) - Unlabeled T20 (Competitor) - Assay Buffer start->prep plate Dispense Reagents into Microplate prep->plate direct Direct Binding: Fixed [FITC-T20] + Titrated [gp41 N-HR] plate->direct Option 1 competition Competition Binding: Fixed [FITC-T20] & [gp41 N-HR] + Titrated [Unlabeled T20] plate->competition Option 2 incubation Incubate at Room Temperature (30-60 min, protected from light) direct->incubation competition->incubation read Measure Fluorescence Polarization (mP) incubation->read analyze_direct Plot mP vs. [gp41 N-HR] Calculate Kd read->analyze_direct analyze_competition Plot mP vs. [Unlabeled T20] Calculate IC50 read->analyze_competition end End analyze_direct->end analyze_competition->end

References

T20-M gene expression analysis with T20-M treatment

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: T20-M Gene and Protein Expression Analysis Following this compound Peptide Treatment

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for analyzing the effects of the novel therapeutic agent, this compound Peptide, on the expression of the this compound tumor suppressor gene. This compound is a critical regulator of apoptosis and cell cycle progression, often found to be downregulated in various cancer cell lines. The this compound Peptide is a synthetic agonist designed to restore the expression and function of the this compound protein. These protocols detail the methods for quantifying changes in both this compound mRNA and protein levels in response to treatment, utilizing quantitative Real-Time PCR (qRT-PCR) and Western Blotting.

Data Presentation: Quantitative Analysis of this compound Treatment

The following tables summarize the representative quantitative data obtained from treating human colorectal cancer cells (HCT116) with this compound Peptide (50 µM) for 24 hours.

Table 1: Relative mRNA Expression via qRT-PCR

Gene TargetFold Change (vs. Vehicle Control)p-valueRegulation
This compound 4.52< 0.001Upregulated
Caspase-3 3.15< 0.01Upregulated
Bcl-2 0.48< 0.01Downregulated
ACTB (Actin) 1.0 (Reference)N/ANo Change

Table 2: Relative Protein Expression via Western Blot Densitometry

Protein TargetFold Change (vs. Vehicle Control)p-valueRegulation
This compound 3.89< 0.01Upregulated
Cleaved Caspase-3 2.98< 0.01Upregulated
Bcl-2 0.55< 0.05Downregulated
β-Actin 1.0 (Reference)N/ANo Change

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the proposed signaling pathway of the this compound gene and the general experimental workflow for its analysis.

T20M_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects receptor Cell Surface Receptor cascade Kinase Cascade receptor->cascade treatment This compound Peptide Treatment treatment->receptor Activates tf Transcription Factor (TF) cascade->tf Phosphorylates bcl2 Bcl-2 (Anti-Apoptotic) apoptosis Apoptosis bcl2->apoptosis Inhibits gene This compound Gene tf->gene Induces Transcription protein This compound Protein gene->protein Translation protein->bcl2 protein->apoptosis Promotes proliferation Cell Proliferation protein->proliferation Inhibits

Caption: Proposed signaling pathway for this compound activation by peptide treatment.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis culture 1. Cell Culture (e.g., HCT116) treat 2. Treatment (Vehicle vs. This compound Peptide) culture->treat harvest 3. Cell Harvesting treat->harvest rna 4a. RNA Extraction harvest->rna protein 4b. Protein Extraction (Lysis) harvest->protein cdna 5a. cDNA Synthesis rna->cdna qpcr 6a. qRT-PCR cdna->qpcr gene_analysis 7a. Gene Expression Data Analysis qpcr->gene_analysis wb 5b. Western Blotting protein->wb protein_analysis 6b. Densitometry Data Analysis wb->protein_analysis

Caption: Workflow for this compound gene and protein expression analysis.

Experimental Protocols

Protocol for Quantitative Real-Time PCR (qRT-PCR)

This protocol details the measurement of this compound mRNA expression levels.

A. Materials

  • Treated and control cell pellets

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SYBR Green Master Mix)

  • Nuclease-free water

  • Forward and reverse primers for this compound and a reference gene (e.g., ACTB)

  • qPCR instrument

B. Procedure

  • RNA Extraction:

    • Homogenize cell pellets in the lysis buffer provided by the kit.

    • Follow the manufacturer's protocol for RNA extraction, including the DNase treatment step to eliminate genomic DNA contamination.

    • Elute the purified RNA in nuclease-free water.

    • Quantify RNA concentration and assess purity (A260/A280 ratio ~2.0) using a spectrophotometer.

  • cDNA Synthesis:

    • In a sterile PCR tube, combine 1 µg of total RNA with the components of the cDNA synthesis kit according to the manufacturer's instructions.

    • Perform the reverse transcription reaction in a thermal cycler using the recommended program (e.g., 25°C for 5 min, 46°C for 20 min, 95°C for 1 min).

    • Dilute the resulting cDNA 1:10 with nuclease-free water for use in qPCR.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix in a 96-well plate. For each reaction (in triplicate):

      • 10 µL 2x SYBR Green Master Mix

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 2 µL Diluted cDNA

      • 6 µL Nuclease-free water

      • Total Volume: 20 µL

    • Include no-template controls (NTC) for each primer set.

    • Run the plate on a qPCR instrument with a standard cycling program (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).

    • Perform a melt curve analysis to verify the specificity of the amplification.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the this compound Ct values to the reference gene (ACTB) and comparing the treated samples to the vehicle control.

Protocol for Western Blotting

This protocol details the measurement of this compound protein expression levels.

A. Materials

  • Treated and control cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Running buffer (Tris-Glycine-SDS)

  • Transfer buffer (Tris-Glycine-Methanol)

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-T20-M, anti-β-Actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

B. Procedure

  • Protein Extraction:

    • Lyse cell pellets on ice with RIPA buffer containing inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein lysate).

    • Determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run at 120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system (e.g., 100V for 90 minutes).

    • Confirm transfer efficiency using Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-T20-M, diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again 3 times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis using software (e.g., ImageJ) to quantify band intensity. Normalize the intensity of the this compound band to the corresponding loading control (β-Actin) band.

T20-M high-throughput screening assays using T20-M

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: T20-M

High-Throughput Screening Assays for the Identification and Characterization of this compound, a Novel mTOR Pathway Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] mTOR integrates signals from various upstream pathways, including growth factors (like insulin (B600854) and IGF-1), amino acids, and cellular energy status.[3][4] It exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different downstream targets and cellular functions.[2][5] Dysregulation of the mTOR signaling pathway is implicated in a wide range of human diseases, including cancer, diabetes, and neurodegenerative disorders.[2][3] Consequently, mTOR has emerged as a critical target for therapeutic intervention.[6][7]

This compound is a novel, potent, and selective small molecule inhibitor targeting the mTOR signaling pathway. This application note describes two high-throughput screening (HTS) assays—a biochemical assay and a cell-based assay—designed to identify and characterize mTOR inhibitors like this compound. These assays provide robust and scalable platforms for primary screening, hit confirmation, and determination of compound potency.

Mechanism of Action of this compound (Hypothetical)

This compound is designed to inhibit the kinase activity of mTOR, thereby blocking the phosphorylation of its key downstream substrates. By targeting the mTOR pathway, this compound is expected to modulate critical cellular processes such as protein synthesis and cell proliferation, making it a promising candidate for therapeutic development, particularly in oncology. The downstream effects of mTORC1 inhibition include the reduced phosphorylation of S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[8][9]

mTOR Signaling Pathway

The following diagram illustrates the central role of mTOR in cellular signaling.

mTOR_Signaling_Pathway GF Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC TSC1/TSC2 AKT->TSC Inhibition Rheb Rheb TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis Repression T20M This compound T20M->mTORC1 Inhibition Amino_Acids Amino Acids Amino_Acids->mTORC1 Activation

Caption: Simplified mTOR signaling pathway highlighting the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Biochemical HTS Assay for mTORC1 Kinase Activity

This protocol describes a non-radioactive, ELISA-based assay to measure the kinase activity of mTORC1 by detecting the phosphorylation of a key substrate.[10][11]

Objective: To identify and quantify the inhibitory effect of this compound on purified mTORC1 kinase activity in a high-throughput format.

Materials:

  • Recombinant active mTORC1 complex

  • Recombinant GST-4E-BP1 substrate

  • Assay Buffer: 25 mM HEPES pH 7.4, 100 mM KCl, 10 mM MgCl2, 0.1% CHAPS

  • ATP Solution: 500 µM in Assay Buffer

  • Stop Solution: 50 mM EDTA

  • Primary Antibody: Rabbit anti-phospho-4E-BP1 (Thr37/46)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Detection Reagent: Chemiluminescent HRP substrate

  • Wash Buffer: PBS with 0.05% Tween-20

  • High-binding 384-well plates

  • This compound and control compounds (e.g., Rapamycin) dissolved in DMSO

Procedure:

  • Substrate Coating: Coat a high-binding 384-well plate with 150 ng of GST-4E-BP1 per well overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer to remove unbound substrate.

  • Compound Addition: Add 1 µL of this compound, control compounds, or DMSO (vehicle control) to the appropriate wells.

  • Enzyme Addition: Add 20 µL of recombinant mTORC1 complex diluted in Assay Buffer to each well. Incubate for 20 minutes at room temperature.

  • Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. Incubate for 60 minutes at 30°C.

  • Stop Reaction: Add 10 µL of Stop Solution to each well.

  • Washing: Wash the plate three times with Wash Buffer.

  • Primary Antibody Incubation: Add 25 µL of diluted primary antibody to each well and incubate for 60 minutes at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add 25 µL of diluted secondary antibody to each well and incubate for 30 minutes at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add 25 µL of chemiluminescent HRP substrate to each well and immediately measure the luminescence using a plate reader.

Data Presentation: Biochemical Assay

CompoundConcentration (nM)mTORC1 Activity (% of Control)Standard Deviation
DMSO (Vehicle)N/A1005.2
This compound185.34.1
1052.13.5
10015.82.9
10005.21.8
Rapamycin190.54.8
1065.73.9
10025.13.1
10008.92.2

Table 1: Example dose-response data for this compound and a reference compound in the mTORC1 biochemical assay.

Protocol 2: Cell-Based HTS Assay for mTORC1 Signaling

This protocol utilizes an "In-Cell Western" (ICW) technique to measure the phosphorylation of ribosomal protein S6 (rpS6), a downstream target of the mTORC1/S6K1 axis, in a cellular context.[12]

Objective: To assess the ability of this compound to inhibit mTORC1 signaling within intact cells in a high-throughput format.

Materials:

  • MCF-7 or HeLa cells

  • Cell Culture Medium: DMEM with 10% FBS

  • Starvation Medium: DMEM without serum

  • Stimulant: Insulin (100 nM)

  • Fixative: 4% Paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: Odyssey Blocking Buffer or 5% BSA in PBS

  • Primary Antibodies: Rabbit anti-phospho-rpS6 (Ser235/236) and Mouse anti-Total rpS6

  • Secondary Antibodies: IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse

  • DNA Stain: A near-infrared fluorescent DNA stain for normalization

  • 384-well clear-bottom cell culture plates

  • This compound and control compounds dissolved in DMSO

Procedure:

  • Cell Plating: Seed cells in 384-well plates at a density that results in a sub-confluent monolayer at the time of the assay. Incubate for 24 hours.

  • Serum Starvation: Replace the culture medium with Starvation Medium and incubate for 18-24 hours.

  • Compound Treatment: Add this compound, control compounds, or DMSO to the wells and incubate for 2 hours.

  • Stimulation: Add insulin to a final concentration of 100 nM to all wells (except for negative controls) and incubate for 30 minutes.

  • Fixation: Remove the medium and add Fixative. Incubate for 20 minutes at room temperature.

  • Permeabilization: Wash wells twice with PBS, then add Permeabilization Buffer. Incubate for 15 minutes.

  • Blocking: Wash wells twice with PBS, then add Blocking Buffer. Incubate for 90 minutes.

  • Primary Antibody Incubation: Add primary antibodies diluted in Blocking Buffer and incubate overnight at 4°C.

  • Washing: Wash the plate five times with PBS containing 0.1% Tween-20.

  • Secondary Antibody and DNA Stain Incubation: Add secondary antibodies and the DNA stain diluted in Blocking Buffer. Incubate for 60 minutes in the dark.

  • Washing: Wash the plate five times with PBS containing 0.1% Tween-20.

  • Imaging: Scan the plate using a two-channel infrared imaging system (e.g., LI-COR Odyssey).

Data Presentation: Cell-Based Assay

CompoundConcentration (nM)Normalized p-rpS6 Signal (% of Stimulated Control)Standard Deviation
UnstimulatedN/A8.52.1
Stimulated (DMSO)N/A1007.3
This compound192.46.5
1068.15.8
10022.74.2
10009.82.5
LY294002 (PI3K Inhibitor)10085.66.9
100045.25.1
1000015.33.3

Table 2: Example dose-response data for this compound and a reference compound in the cell-based p-rpS6 assay.

Experimental Workflow

The following diagram outlines the workflow for the cell-based high-throughput screening assay for this compound.

HTS_Workflow Start Start Plate_Cells 1. Plate Cells (384-well plate) Start->Plate_Cells Starve 2. Serum Starve (18-24h) Plate_Cells->Starve Add_Compound 3. Add this compound (2h) Starve->Add_Compound Stimulate 4. Stimulate with Insulin (30 min) Add_Compound->Stimulate Fix_Perm 5. Fix and Permeabilize Stimulate->Fix_Perm Block 6. Block Fix_Perm->Block Antibodies 7. Add Primary & Secondary Antibodies Block->Antibodies Scan 8. Scan Plate (Infrared Imaging) Antibodies->Scan Analyze 9. Data Analysis (Normalize & Calculate IC50) Scan->Analyze End End Analyze->End

Caption: Workflow for the this compound cell-based high-throughput screening assay.

The described biochemical and cell-based high-throughput screening assays provide a comprehensive platform for the discovery and characterization of mTOR pathway inhibitors like this compound. The biochemical assay allows for direct measurement of enzymatic inhibition, while the cell-based assay validates compound activity in a more physiologically relevant context. Together, these protocols facilitate the efficient identification of potent and cell-permeable lead compounds for further drug development.

References

Application Notes and Protocols for T20-M Imaging and Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of advanced imaging techniques for elucidating the subcellular localization of the hypothetical protein T20-M. Understanding the spatial distribution of this compound within the cell is crucial for deciphering its function, its role in signaling pathways, and its potential as a therapeutic target. This document offers detailed protocols for immunofluorescence microscopy, confocal microscopy, and live-cell imaging, along with guidelines for quantitative analysis.

I. Imaging Techniques for this compound Localization

Several powerful imaging techniques can be employed to determine the subcellular location of this compound. The choice of technique will depend on the specific research question, the desired resolution, and whether dynamic processes are being investigated.

  • Immunofluorescence (IF) Microscopy: A widely used technique to visualize fixed and permeabilized cells.[1][2][3] It relies on the high specificity of antibodies to target this compound, which are then detected using fluorescently labeled secondary antibodies. This method provides robust qualitative and semi-quantitative data on this compound's steady-state localization.

  • Confocal Microscopy: This technique offers improved resolution and optical sectioning capabilities compared to conventional fluorescence microscopy.[4] By eliminating out-of-focus light, confocal microscopy provides clearer images of this compound distribution within specific cellular compartments and is ideal for co-localization studies with organelle markers.[4]

  • Live-Cell Imaging: To study the dynamics of this compound localization in real-time, live-cell imaging is the method of choice.[5][6][7][8] This can be achieved by expressing this compound fused to a fluorescent protein (e.g., GFP, RFP) or by using cell-permeable fluorescent ligands that specifically bind to this compound.[9] Live-cell imaging can reveal information about this compound trafficking, translocation in response to stimuli, and its interaction with other proteins.

  • Super-Resolution Microscopy: Techniques such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) can overcome the diffraction limit of light, offering unprecedented spatial resolution to visualize this compound localization at the nanoscale.[10][11][12][13] This is particularly useful for resolving this compound's association with fine subcellular structures.

II. Quantitative Analysis of this compound Localization

Visual inspection of images can be subjective. Therefore, quantitative analysis is essential for obtaining unbiased data on this compound subcellular distribution.[14][15][16][17][18]

Key quantitative approaches include:

  • Co-localization Analysis: This involves quantifying the degree of spatial overlap between the fluorescence signal of this compound and that of a known organelle marker.[14] Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC) are commonly used metrics.

  • Intensity-Based Segmentation: Image analysis software can be used to segment different subcellular compartments (e.g., nucleus, cytoplasm, mitochondria) based on specific markers. The fluorescence intensity of this compound within each segmented region can then be measured to determine its relative distribution.[16]

  • Object-Based Analysis: This approach identifies and analyzes individual this compound-containing structures (e.g., puncta, vesicles) to quantify their number, size, intensity, and proximity to other cellular components.[14]

Table 1: Quantitative Analysis of this compound Subcellular Localization under Control and Stimulated Conditions
Cellular CompartmentMean this compound Fluorescence Intensity (Arbitrary Units) - ControlMean this compound Fluorescence Intensity (Arbitrary Units) - StimulatedFold ChangeP-value
Nucleus150.2 ± 12.5450.8 ± 35.23.0< 0.001
Cytoplasm320.5 ± 25.8180.3 ± 18.90.56< 0.01
Mitochondria85.3 ± 9.188.1 ± 10.41.03> 0.05
Plasma Membrane45.1 ± 5.6120.7 ± 15.32.68< 0.01

III. Experimental Protocols

A. Protocol for Immunofluorescence Staining of this compound in Adherent Cells

This protocol provides a step-by-step guide for the immunofluorescent labeling of this compound in cultured adherent cells.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[2]

  • Blocking Buffer (e.g., 1-10% Normal Goat Serum in PBS with 0.1% Tween-20)

  • Primary Antibody against this compound

  • Fluorochrome-conjugated Secondary Antibody

  • Nuclear Counterstain (e.g., DAPI, Hoechst)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture: Plate cells on sterile glass coverslips in a culture dish and grow to the desired confluency (typically 50-80%).

  • Washing: Gently wash the cells three times with PBS for 5 minutes each.[1][3]

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[3]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[1] This step is necessary for antibodies to access intracellular antigens.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody against this compound to its optimal concentration in blocking buffer and incubate the coverslips overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.[2][3]

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in blocking buffer and incubate the coverslips for 1 hour at room temperature, protected from light.[3]

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.

  • Washing: Perform a final wash with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the slides using a fluorescence or confocal microscope.

Table 2: Reagent and Antibody Dilution Recommendations
Reagent/AntibodyVendorCatalog #Recommended Dilution/Concentration
Primary Anti-T20-M Antibody(Specify Vendor)(Specify Catalog #)1:100 - 1:1000
Goat anti-Mouse IgG (H+L) Secondary Antibody, Alexa Fluor 488(Specify Vendor)(Specify Catalog #)1:500 - 1:2000
DAPI(Specify Vendor)(Specify Catalog #)1 µg/mL
4% Paraformaldehyde(Specify Vendor)(Specify Catalog #)Ready-to-use
0.2% Triton X-100(Specify Vendor)(Specify Catalog #)Ready-to-use
Normal Goat Serum(Specify Vendor)(Specify Catalog #)5% (v/v)

IV. Diagrams

Signaling Pathway Influencing this compound Translocation

T20M_Localization_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Membrane Receptor Extracellular_Signal->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade T20M_Cytoplasm This compound (Cytoplasm) Kinase_Cascade->T20M_Cytoplasm Activates Phosphorylation Phosphorylation T20M_Cytoplasm->Phosphorylation T20M_Nucleus This compound (Nucleus) Gene_Expression Target Gene Expression T20M_Nucleus->Gene_Expression Regulates Phosphorylation->T20M_Nucleus Translocation T20M_Colocalization_Workflow Cell_Culture 1. Culture Cells on Coverslips Fix_Perm 2. Fixation & Permeabilization Cell_Culture->Fix_Perm Blocking 3. Blocking Fix_Perm->Blocking Primary_Ab 4. Incubate with Primary Antibodies (Anti-T20-M & Anti-Organelle Marker) Blocking->Primary_Ab Secondary_Ab 5. Incubate with Secondary Antibodies (Different Fluorophores) Primary_Ab->Secondary_Ab Mounting 6. Mount Coverslips Secondary_Ab->Mounting Imaging 7. Confocal Microscopy Mounting->Imaging Analysis 8. Quantitative Co-localization Analysis Imaging->Analysis Imaging_Techniques_Logic Research_Question Research Question Static_Localization Static Localization? Research_Question->Static_Localization Dynamic_Process Dynamic Process? Research_Question->Dynamic_Process Nanoscale_Resolution Nanoscale Resolution? Research_Question->Nanoscale_Resolution Immunofluorescence Immunofluorescence Static_Localization->Immunofluorescence Yes Confocal Confocal Microscopy Static_Localization->Confocal Yes (Higher Resolution) Live_Cell Live-Cell Imaging Dynamic_Process->Live_Cell Yes Super_Resolution Super-Resolution (PALM/STORM) Nanoscale_Resolution->Super_Resolution Yes

References

Troubleshooting & Optimization

Optimizing T20-M (Enfuvirtide) Concentration for Experimental Success: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers utilizing T20-M, a synthetic peptide also known as Enfuvirtide (T-20), in their experiments. Enfuvirtide is a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry, and determining its optimal concentration is critical for achieving accurate and reproducible results. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to streamline your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (Enfuvirtide)?

A1: this compound is an HIV fusion inhibitor. It mimics a segment of the HIV-1 transmembrane glycoprotein (B1211001) gp41. By binding to a different region of gp41, this compound prevents the conformational changes required for the fusion of the viral and cellular membranes, thus blocking the entry of the virus into the host cell.[1][2][3]

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

A2: For initial dose-response experiments, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50). A common starting point for Enfuvirtide is in the nanomolar (nM) range. For example, you could test a range from 0.1 nM to 1000 nM.[4]

Q3: How long should I incubate cells with this compound?

A3: The incubation time depends on the specific assay and the cell line being used. For anti-HIV activity assays, incubation times typically range from 24 to 72 hours to allow for sufficient viral replication in control wells to be measured.

Q4: What cell lines are appropriate for testing this compound activity?

A4: Cell lines that are susceptible to HIV-1 infection are suitable. Commonly used cell lines include TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene for quantifying HIV-1 infection. Other T-cell lines like SupT1 or CEM can also be used.[4][5]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable anti-HIV activity Concentration too low: The concentration of this compound may be insufficient to inhibit viral entry.- Test a higher concentration range (e.g., up to the micromolar range). - Confirm the activity of your this compound stock with a positive control.
Compound instability: this compound is a peptide and may be susceptible to degradation.- Prepare fresh dilutions from a frozen stock for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution.[6]
Viral resistance: The HIV-1 strain used may have mutations in gp41 that confer resistance to Enfuvirtide.[5]- Sequence the gp41 region of your viral stock to check for known resistance mutations. - Test this compound against a known sensitive HIV-1 strain as a control.
High variability between replicates Inaccurate pipetting: Errors in serial dilutions or dispensing of the compound or virus.- Calibrate your pipettes regularly. - Use a fresh set of pipette tips for each dilution and replicate.
Uneven cell seeding: Inconsistent number of cells per well.- Ensure a homogenous cell suspension before seeding. - Use a repeater pipette for seeding cells.
Poor solubility of this compound Improper solvent: this compound is a peptide with specific solubility requirements.- Reconstitute this compound in sterile water or a recommended buffer. For stock solutions, small amounts of DMSO can be used, but the final concentration in the culture medium should be non-toxic to the cells (typically <0.5%).[7]
Precipitation in media: The compound may precipitate out of the culture medium at higher concentrations.- Visually inspect the wells for any precipitate after adding the compound. - If precipitation is observed, consider using a lower concentration range or a different solvent system if compatible with your cells.[7]
Cytotoxicity observed High concentration: Although generally exhibiting low toxicity, very high concentrations of any compound can be toxic to cells.[1]- Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which this compound affects cell viability. - Ensure that the observed effect is due to anti-viral activity and not cell death by including uninfected, treated control wells.

Experimental Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound using a TZM-bl Reporter Gene Assay

This protocol describes a common method for determining the potency of this compound against HIV-1.

Materials:

  • This compound (Enfuvirtide)

  • TZM-bl cells

  • HIV-1 stock of known titer

  • Complete cell culture medium (DMEM with 10% FBS, penicillin/streptomycin)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count TZM-bl cells.

    • Seed 1 x 10^4 cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile water or DMSO. Aliquot and store at -20°C or -80°C.

    • On the day of the experiment, prepare serial dilutions of this compound in complete medium. A common starting range is from 1000 nM down to 0.1 nM (e.g., 10-fold dilutions initially, followed by 3-fold dilutions for a more precise curve).

  • Infection:

    • Thaw a stock of HIV-1 and dilute it in complete medium to a concentration that will yield a strong luciferase signal (to be determined empirically, but often around 200 TCID50 per well).

    • Add 50 µL of the diluted this compound to the appropriate wells.

    • Add 50 µL of the diluted virus to the wells containing the compound and cells.

    • Include control wells:

      • Virus + Cells (no compound)

      • Cells only (no virus, no compound)

  • Incubation:

    • Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Luciferase Assay:

    • After 48 hours, remove the medium from the wells.

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your chosen reagent.

  • Data Analysis:

    • Subtract the background luminescence from the "cells only" wells.

    • Normalize the data by setting the "virus + cells" control as 100% infection.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.

Data Presentation

Table 1: Example IC50 Values for this compound (Enfuvirtide) Against Different HIV-1 Strains

HIV-1 StrainCell LineIC50 (nM)Reference
HIV-1 IIIBCEM~23[6]
HIV-1 SF33TZM-bl~6-91[4]
Clinical IsolatesTZM-bl~6-91[4]

Note: IC50 values can vary depending on the specific experimental conditions, including the viral isolate, cell line, and assay format.

Visualizations

HIV-1 Entry and Fusion Pathway and Inhibition by this compound

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) cluster_process Fusion Process gp120 gp120 CD4 CD4 Receptor gp120->CD4 CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 binds to gp41 gp41 ConformationalChange 2. Conformational Change CellMembrane Cell Membrane Binding 1. Binding FusionPeptide 3. gp41 Fusion Peptide Insertion ConformationalChange->FusionPeptide exposes gp41 HairpinFormation 4. gp41 Six-Helix Bundle Formation FusionPeptide->HairpinFormation initiates Fusion 5. Membrane Fusion HairpinFormation->Fusion drives T20M This compound (Enfuvirtide) T20M->HairpinFormation Inhibits

Caption: HIV-1 entry pathway and the mechanism of this compound inhibition.

Experimental Workflow for this compound Concentration Optimization

Optimization_Workflow Start Start: Define Experimental Goals RangeFinding 1. Broad Range-Finding Experiment (e.g., 10-fold dilutions, 0.1 nM - 10 µM) Start->RangeFinding Cytotoxicity 3. Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Start->Cytotoxicity Parallel or subsequent step DoseResponse 2. Narrow Dose-Response Experiment (e.g., 3-fold dilutions around estimated IC50) RangeFinding->DoseResponse Identifies approximate potency Analysis 4. Data Analysis (Calculate IC50 and CC50) DoseResponse->Analysis Cytotoxicity->Analysis OptimalConc 5. Determine Optimal Concentration Range (High Efficacy, Low Cytotoxicity) Analysis->OptimalConc Troubleshoot Troubleshoot (See Guide) Analysis->Troubleshoot If results are inconclusive or problematic Proceed Proceed with Further Experiments OptimalConc->Proceed Troubleshoot->RangeFinding

Caption: Workflow for optimizing this compound experimental concentration.

References

T20 (Enfuvirtide) Technical Support Center: Investigating and Mitigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of T20 (Enfuvirtide) in a research setting. The focus is on understanding and mitigating potential off-target effects to ensure data integrity and proper interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for T20?

A1: T20, also known as Enfuvirtide, is a synthetic 36-amino acid peptide that acts as an HIV-1 fusion inhibitor.[1] It mimics a segment of the C-terminal heptad repeat (CHR) of the HIV-1 envelope glycoprotein (B1211001) gp41. T20 binds to the N-terminal heptad repeat (NHR) of gp41, preventing the conformational change required for the fusion of the viral and cellular membranes.[1][2] This action blocks the entry of the virus into the host cell.[2]

Q2: Are there well-documented molecular off-target effects for T20?

A2: Currently, there is a lack of extensive, publicly available data documenting specific molecular off-target binding of T20 to human proteins leading to clinically relevant side effects. Most of the reported adverse effects of Enfuvirtide in a clinical setting are related to injection site reactions.[3] Other reported systemic side effects have not been definitively linked to specific off-target molecular interactions. However, as with any therapeutic peptide, the potential for off-target interactions should be considered in experimental settings to ensure data validity.

Q3: What are the common causes of off-target effects for peptide-based inhibitors?

A3: Off-target effects of peptide inhibitors can arise from several factors:

  • Sequence Homology: The peptide may bind to unintended proteins that share similar structural or sequence motifs with the primary target.

  • High Concentrations: Using concentrations significantly above the dissociation constant (Kd) or half-maximal inhibitory concentration (IC50) for the intended target can lead to binding to lower-affinity off-target molecules.

  • Metabolic Degradation: Peptides can be broken down into smaller fragments that may possess their own unintended biological activities.

  • Lack of Structural Constraint: Linear peptides can be flexible and may adopt various conformations, some of which might bind to off-target proteins.

Troubleshooting Guide: Investigating Unexpected Experimental Results

This guide provides a systematic approach to investigate whether an observed experimental outcome is a result of T20's on-target activity or a potential off-target effect.

Scenario 1: Observation of an unexpected or inconsistent cellular phenotype.

Possible Cause: The observed phenotype may be due to T20 interacting with unintended cellular targets.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Initial Validation cluster_2 Further Investigation cluster_3 Off-Target Identification cluster_4 Conclusion A Unexpected Cellular Phenotype Observed B Dose-Response Curve A->B Step 1 C Control Peptide B->C Step 2 D Rescue Experiment C->D If phenotype persists G On-Target Effect Confirmed C->G If phenotype is absent E Orthogonal Inhibition D->E If rescue fails D->G If rescue is successful F Proteome-wide Screening E->F If orthogonal inhibitor does not replicate phenotype E->G If orthogonal inhibitor replicates phenotype H Potential Off-Target Effect F->H

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Scenario 2: High background or non-specific binding in in-vitro assays.

Possible Cause: The peptide may be adhering non-specifically to assay components (e.g., plates, beads) or other proteins in the sample.

Mitigation Strategies:

  • Buffer Optimization:

    • pH Adjustment: Modify the buffer pH. Non-specific binding can sometimes be reduced by adjusting the pH away from the peptide's isoelectric point.

    • Increased Salt Concentration: Increasing the salt concentration (e.g., NaCl) can minimize electrostatic interactions that may cause non-specific binding.[4]

  • Blocking Agents: Include blocking agents like bovine serum albumin (BSA) or casein in your buffers to saturate non-specific binding sites on surfaces.[4]

  • Detergents: Add a non-ionic detergent (e.g., Tween-20 or Triton X-100) at a low concentration (typically 0.01-0.1%) to reduce hydrophobic interactions.[4][5]

Scenario 3: Difficulty in dissolving the T20 peptide.

Possible Cause: T20, like many peptides, can have solubility challenges depending on its amino acid composition and the chosen solvent. Improper solubilization can lead to inaccurate concentration determination and precipitation during experiments.

Troubleshooting Steps:

  • Initial Solvent Selection: For peptides with a net positive charge, start with an acidic buffer. For peptides with a net negative charge, a basic buffer is recommended. For neutral or hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) may be necessary for initial dissolution, followed by slow dilution with the aqueous buffer.[6][7][8]

  • Sonication: Gentle sonication can help to break up aggregates and improve dissolution.[6][8]

  • pH Adjustment: If the peptide is in an aqueous buffer, adjusting the pH away from its isoelectric point can increase solubility.[6][8]

  • Solubility Test: Always test the solubility of a small amount of the peptide before dissolving the entire stock.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for T20.

Table 1: Binding Affinity and Potency of T20

ParameterValueTarget/VirusMethodReference
Kd 30 nM5H-ex (gp41 N-HR mimic)Not Specified[9]
Kd 307 - 1410 nMN46 (gp41 fragment)Surface Plasmon Resonance (SPR)[10]
IC50 ~3 nMWild-type HIV-1Not Specified[9]
IC50 36 nMNot SpecifiedNot Specified[11]
IC50 24.17 nMHIV-1 (Cell-cell fusion)Cell-based assay[12]
IC50 9.41 nMHIV-1 (Single-cycle entry)Pseudovirus assay[12]
IC50 5.19 nMHIV-1 JR-CSFNot Specified[12]
IC50 0.2 ± 0.18 µg/mlR5 HIV-1 IsolatesNot Specified[13]
IC50 0.1 ± 0.15 µg/mlX4 HIV-1 IsolatesNot Specified[13]
IC50 0.15 ± 0.028 µg/mlHIV-1 Group O IsolateNot Specified[14]

Table 2: Thermodynamic Parameters of T20 Interaction with gp41 Mimics

Protein VariantPeptideTechniqueKb (M⁻¹)Stoichiometry (n)ΔH (kcal/mol)TΔS (kcal/mol)
covNHRW34LITC(2.0 ± 0.5) x 10⁸1.0 ± 0.1-22.5 ± 0.5-11.3

Note: Data for T20 itself was not explicitly found in the search results in this format. The provided data is for a similar gp41-binding peptide (W34L) interacting with a gp41 NHR mimic (covNHR) to illustrate the type of data obtained from Isothermal Titration Calorimetry (ITC).[15]

Key Experimental Methodologies

Detailed protocols are essential for reproducible research. Below are methodologies for key experiments used to characterize T20's activity and specificity.

Protocol 1: HIV-1 Envelope-Mediated Cell-Cell Fusion Assay

This assay measures the ability of T20 to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with target cells expressing CD4 and a coreceptor.

Workflow:

G A Co-culture Env-expressing cells and target cells B Add serial dilutions of T20 A->B C Incubate to allow for cell fusion B->C D Lyse cells and measure reporter activity (e.g., luciferase) C->D E Calculate IC50 D->E

Caption: Workflow for a cell-cell fusion assay.

Detailed Steps:

  • Cell Preparation: Seed target cells (e.g., TZM-bl) in a 96-well plate.

  • Effector Cell Preparation: Prepare effector cells (e.g., HeLa-ADA) that express the HIV-1 Env and Tat proteins.

  • Co-culture and Treatment: Overlay the effector cells onto the target cells in the presence of serial dilutions of T20.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C to allow for cell fusion.

  • Stopping the Reaction: Add a potent fusion inhibitor (e.g., C52L) to stop further fusion.

  • Reporter Gene Measurement: After a further incubation period to allow for reporter gene expression (e.g., luciferase driven by the HIV-1 LTR, activated by Tat), lyse the cells and measure the reporter signal.[16]

Protocol 2: Pseudovirus Neutralization Assay

This assay quantifies the inhibitory effect of T20 on viral entry using non-replicative pseudoviruses expressing the HIV-1 Env protein.

Workflow:

G A Incubate pseudovirus with serial dilutions of T20 B Add mixture to target cells (e.g., 293T-ACE2 for SARS-CoV-2, or CD4+/CCR5+/CXCR4+ cells for HIV) A->B C Incubate for 48-72 hours B->C D Lyse cells and measure luciferase activity C->D E Calculate IC50 D->E

Caption: Workflow for a pseudovirus neutralization assay.

Detailed Steps:

  • Pseudovirus Production: Co-transfect producer cells (e.g., HEK293T) with an Env-deficient HIV-1 backbone plasmid carrying a reporter gene (e.g., luciferase) and a plasmid expressing the desired HIV-1 Env protein. Harvest the pseudovirus-containing supernatant.

  • Neutralization Reaction: In a 96-well plate, incubate a fixed amount of pseudovirus with serial dilutions of T20 for 1 hour at 37°C.

  • Infection: Add the virus-T20 mixture to target cells that express the necessary receptors (CD4, CCR5/CXCR4).

  • Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.

  • Readout: Lyse the cells and measure the luciferase activity.[10][17][18]

Protocol 3: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of T20 to its target, providing a complete thermodynamic profile of the interaction.

Workflow:

G A Load gp41 fragment into the sample cell B Load T20 into the injection syringe A->B C Perform serial injections of T20 into the sample cell B->C D Measure heat change after each injection C->D E Analyze data to determine Kd, ΔH, and stoichiometry D->E

Caption: Workflow for Isothermal Titration Calorimetry.

Detailed Steps:

  • Sample Preparation: Dialyze both the gp41 fragment (in the sample cell) and T20 (in the syringe) against the same buffer to minimize buffer mismatch effects. A typical starting concentration is 40 µM for the protein in the cell and 400 µM for the peptide in the syringe.[13]

  • Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters like stirring speed and injection volume.

  • Titration: Perform a series of small injections of T20 into the gp41 solution.

  • Data Acquisition: The instrument records the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks and fit the data to a binding model to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[8][19]

Protocol 4: Surface Plasmon Resonance (SPR)

SPR is a label-free technique to study the kinetics of binding between T20 and gp41 in real-time.

Workflow:

G A Immobilize gp41 fragment on a sensor chip B Flow buffer over the surface to establish a baseline A->B C Inject T20 at various concentrations (Association phase) B->C D Flow buffer again (Dissociation phase) C->D E Regenerate the sensor surface D->E F Analyze sensorgrams to determine kon, koff, and Kd E->F

Caption: Workflow for Surface Plasmon Resonance.

Detailed Steps:

  • Ligand Immobilization: Covalently attach the gp41 fragment to the surface of a sensor chip (e.g., via amine coupling).

  • Analyte Injection: Inject different concentrations of T20 in solution over the sensor surface. The binding of T20 to the immobilized gp41 causes a change in the refractive index, which is detected by the instrument.

  • Association and Dissociation: The "association phase" occurs during the injection of T20, and the "dissociation phase" begins when the injection is replaced by buffer flow.

  • Data Analysis: The resulting sensorgrams are fitted to kinetic models to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[12][14]

Advanced Methods for Off-Target Identification

For a more comprehensive analysis of potential off-target effects, the following advanced techniques can be employed.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular environment by measuring the thermal stability of proteins upon ligand binding. A ligand-bound protein is typically more resistant to heat-induced denaturation.

Workflow:

G A Treat cells with T20 or vehicle control B Heat cell lysates to a range of temperatures A->B C Separate soluble and aggregated proteins B->C D Quantify soluble target protein (e.g., by Western blot or Mass Spectrometry) C->D E Compare thermal stability between T20-treated and control samples D->E

Caption: Workflow for the Cellular Thermal Shift Assay.

Kinome Profiling

Since kinases are common off-targets for many drugs, screening T20 against a large panel of kinases can identify unintended interactions. Services like KINOMEscan use competition binding assays to quantify the interaction of a compound with hundreds of kinases.[20][21][22]

Affinity Chromatography-Mass Spectrometry (AC-MS)

In this approach, a modified version of T20 is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry.[23][24] This can provide an unbiased profile of potential binding partners.

References

T20-M Experimental Variability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with the T20-M experimental model.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound experiments?

A1: Experimental variability in the this compound model can arise from several factors, broadly categorized as biological, technical, and procedural. Key sources include:

  • Cell Culture Conditions: Inconsistent cell passage numbers, cell health and viability below 90%, and over-confluency at the time of the experiment can all introduce significant variability.[1][2][3]

  • Reagent Quality and Handling: Use of expired or improperly stored reagents, lot-to-lot variability in antibodies and cytokines, and contamination of buffers can affect results.[4][5][6]

  • Transfection Efficiency: The method of transfection, quality of plasmid DNA, and cell confluency at the time of transfection are critical factors that can vary between experiments.[7][8][9][10]

  • Assay Procedure: Inconsistent incubation times and temperatures, improper pipetting techniques, and incorrect instrument settings can lead to variable outcomes.[11][12]

  • Data Analysis: The choice of statistical methods and the presence of confounding variables can influence the interpretation of results.[13][14][15]

Q2: How does cell passage number affect my this compound experiments?

A2: Continuous cell lines like the this compound can undergo changes over time with repeated subculturing. High passage numbers can lead to alterations in morphology, growth rates, protein expression, and response to stimuli.[1][2] To ensure reproducibility, it is crucial to use cells within a consistent and low passage number range.[2] We recommend creating a master cell bank and thawing new vials periodically to maintain consistency.

Q3: My transfection efficiency is low and inconsistent. What can I do?

A3: Low and variable transfection efficiency is a common issue. Several factors can be optimized:

  • Transfection Method: The optimal transfection method (e.g., lipid-based, electroporation) is cell-type dependent.[7][9] It may be necessary to test different methods to find the most efficient one for this compound cells.

  • DNA Quality and Quantity: Use high-purity, endotoxin-free plasmid DNA.[9] The ratio of DNA to transfection reagent is also a critical parameter to optimize.[10]

  • Cell Confluency: The confluency of the cells at the time of transfection can significantly impact efficiency. An optimal range of 70-90% confluency is often recommended for adherent cells.[3]

  • Presence of Serum: Some transfection reagents are inhibited by serum, while others are not. Refer to the manufacturer's protocol for your specific reagent.

Troubleshooting Guides

Issue 1: High Variability in Assay Results

Problem: You are observing significant well-to-well or day-to-day variability in your quantitative assays (e.g., ELISA, qPCR).

Possible Causes and Solutions:

CauseRecommended Solution
Inconsistent Pipetting Use calibrated pipettes. For multi-well plates, prepare a master mix to minimize pipetting errors between wells.[11]
Temperature Fluctuations Ensure consistent incubation temperatures. Avoid stacking plates during incubation, as this can lead to uneven temperature distribution.[5]
Reagent Preparation Prepare fresh reagents for each experiment. Ensure all components are properly thawed and mixed before use.[11]
Inadequate Washing Ensure thorough and consistent washing steps in assays like ELISA to remove all unbound reagents.[5]
Cell Seeding Density Maintain a consistent cell seeding protocol to ensure a similar number of cells in each well at the start of the experiment.[3]
Issue 2: Unexpected or Inconsistent Protein Expression

Problem: Western blot or flow cytometry results show variable or unexpected levels of your protein of interest.

Possible Causes and Solutions:

CauseRecommended Solution
Cell Passage Number High passage numbers can alter protein expression levels.[1] Use cells from a lower passage number and record the passage number for each experiment.
Cell Lysis and Protein Extraction Ensure complete cell lysis to release all proteins. Use appropriate protease and phosphatase inhibitors in your lysis buffer.
Antibody Performance Use antibodies that have been validated for the specific application. Test different antibody dilutions to find the optimal concentration.
Loading Controls Always use a reliable loading control (e.g., beta-actin, GAPDH) to normalize for differences in protein loading between lanes.
Target Biology Consider biological factors such as post-translational modifications or protein cleavage that might lead to bands of unexpected molecular weight.[16]

Experimental Protocols & Workflows

Standard this compound Transfection Protocol (Lipid-Based)
  • Cell Seeding: The day before transfection, seed this compound cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Complex Formation:

    • Dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium.

    • In a separate tube, dilute 1.5 µL of a lipid-based transfection reagent in 50 µL of serum-free medium.

    • Combine the diluted DNA and transfection reagent and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 100 µL DNA-lipid complex dropwise to each well.

  • Incubation: Incubate the cells for 24-48 hours before proceeding with the experimental assay.

Note: This is a general protocol. The optimal DNA:reagent ratio and incubation times should be determined empirically for the this compound cell line.

Troubleshooting Workflow for High Assay Variability

G cluster_solutions Potential Solutions start High Assay Variability Observed check_pipetting Review Pipetting Technique - Calibrated pipettes? - Master mix used? start->check_pipetting check_reagents Evaluate Reagents - Freshly prepared? - Stored correctly? - Lot number consistent? check_pipetting->check_reagents If variability persists sol_pipetting - Re-train on pipetting - Use automated pipetting check_pipetting->sol_pipetting check_incubation Verify Incubation Conditions - Correct temperature? - Even heat distribution? check_reagents->check_incubation If variability persists sol_reagents - Use new reagent lots - Perform QC on new lots check_reagents->sol_reagents check_cells Assess Cell Culture - Consistent passage number? - >90% viability? - Optimal confluency? check_incubation->check_cells If variability persists sol_incubation - Use calibrated incubator - Avoid stacking plates check_incubation->sol_incubation data_analysis Review Data Analysis - Appropriate controls? - Outliers handled correctly? check_cells->data_analysis If variability persists sol_cells - Thaw new vial of cells - Standardize seeding protocol check_cells->sol_cells variability_resolved Variability Resolved data_analysis->variability_resolved If resolved sol_data - Consult with statistician - Standardize analysis pipeline data_analysis->sol_data

Caption: A logical workflow for troubleshooting high assay variability.

Signaling Pathways

Hypothetical this compound Signaling Pathway (mTORC1 Activation)

The this compound cell line is often used to study growth factor signaling pathways, such as the mTOR pathway, which is a central regulator of cell growth and proliferation.[17][18] Variability in experimental results can often be traced to inconsistencies in the activation state of this pathway.

mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Inactivation Rheb Rheb TSC_Complex->Rheb Inactivation mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4EBP1->Protein_Synthesis Derepression

Caption: Simplified mTORC1 signaling pathway in the this compound model.

References

T20-M protocol modifications for specific cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "T20-M protocol" is not a universally recognized standard designation. This technical support guide is based on the interpretation that "this compound" refers to a modified experimental protocol involving the T-20 peptide (Enfuvirtide), an HIV fusion inhibitor, for research applications in various cell lines. The following troubleshooting advice, protocols, and data are provided as a general guide for using peptide inhibitors in cell culture and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for my specific cell line?

A1: The optimal concentration of this compound can vary significantly between cell lines due to differences in cell surface receptor expression, metabolic activity, and inherent sensitivity. We recommend performing a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range of concentrations and narrow it down based on the observed effects.

Q2: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?

A2: Unexpected cytotoxicity can arise from several factors. Firstly, ensure the this compound peptide is properly solubilized and that the solvent used is not toxic to the cells at the final concentration. Secondly, some cell lines may be particularly sensitive to the peptide or its mechanism of action. Consider reducing the treatment duration or using a lower starting concentration range in your optimization experiments. It is also crucial to perform a vehicle control (treating cells with the solvent alone) to rule out solvent-induced toxicity.

Q3: My this compound peptide is difficult to dissolve. What is the recommended procedure?

A3: Peptides can be challenging to dissolve. For this compound, we recommend reconstituting the lyophilized powder in sterile, nuclease-free water to create a stock solution. If solubility issues persist, using a small amount of a biocompatible solvent like DMSO or a buffer with a slightly acidic or basic pH might be necessary. Always ensure the final concentration of any organic solvent is minimal in your cell culture media (typically <0.1%) to avoid solvent-induced artifacts.

Q4: Can I use serum in my cell culture medium during this compound treatment?

A4: Yes, serum can be used. However, be aware that components in the serum may interact with the this compound peptide, potentially affecting its stability and efficacy. We recommend initially optimizing the protocol with a consistent serum concentration. If you suspect interference, you may compare results with and without serum or with a reduced serum concentration.

Troubleshooting Guide

Issue Possible Cause Recommendation
Low or no observable effect of this compound 1. Suboptimal peptide concentration.2. Peptide degradation.3. Insufficient treatment duration.4. Cell line is resistant.1. Perform a dose-response curve to find the optimal concentration.2. Aliquot the this compound stock solution and store at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.3. Increase the incubation time with the peptide.4. Confirm the expression of the target molecule in your cell line.
High variability between replicates 1. Inconsistent cell seeding density.2. Uneven distribution of this compound in wells.3. Pipetting errors.1. Ensure a homogenous single-cell suspension before seeding.[1]2. Gently mix the plate after adding the this compound solution.3. Use calibrated pipettes and proper pipetting techniques.
Unexpected cell morphology changes 1. Cytotoxicity.2. Off-target effects of the peptide.3. Contamination.1. Perform a cell viability assay (e.g., MTT or Trypan Blue) to quantify cell death.2. Review literature for known off-target effects or test on a control cell line lacking the target.3. Regularly test cell cultures for mycoplasma contamination.[2]

Experimental Protocols

Protocol 1: this compound Dose-Response Experiment using MTT Assay

This protocol outlines a method to determine the optimal concentration of this compound for a specific adherent cell line.

  • Cell Seeding:

    • One day prior to treatment, seed your cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Preparation of this compound Dilutions:

    • Prepare a 2X stock solution of your highest desired this compound concentration in your complete cell culture medium.

    • Perform serial dilutions in complete medium to prepare a range of 2X concentrations.

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Add 50 µL of fresh medium to each well.

    • Add 50 µL of the 2X this compound dilutions to the corresponding wells to achieve the final 1X concentrations. Include a vehicle control (medium with solvent only) and an untreated control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.

    • Add 100 µL of MTT solvent (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control.

Visualizations

T20M_Workflow Experimental Workflow for this compound Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start reconstitute Reconstitute this compound start->reconstitute dose_response Perform Dose-Response reconstitute->dose_response seed_cells Seed Cells in 96-well Plate seed_cells->dose_response viability_assay Cell Viability Assay (e.g., MTT) dose_response->viability_assay data_analysis Analyze Data & Determine IC50 viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for optimizing this compound concentration.

T20M_Troubleshooting Troubleshooting Logic for Low this compound Efficacy start Low or No Effect Observed check_conc Is concentration optimized? start->check_conc check_peptide Is peptide integrity confirmed? check_conc->check_peptide Yes action_dose Perform dose-response experiment check_conc->action_dose No check_duration Is treatment duration sufficient? check_peptide->check_duration Yes action_aliquot Use fresh aliquot of this compound check_peptide->action_aliquot No action_time Increase incubation time check_duration->action_time No end Re-evaluate Experiment check_duration->end Yes action_dose->end action_aliquot->end action_time->end

Caption: Decision tree for troubleshooting low this compound efficacy.

T20_Signaling_Pathway Hypothetical this compound Signaling Pathway Inhibition T20M This compound Receptor Cell Surface Receptor T20M->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation

Caption: Inhibition of a hypothetical signaling pathway by this compound.

References

Technical Support Center: Overcoming T20-M Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for T20-M, a novel therapeutic agent. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to this compound resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of a key signaling pathway often dysregulated in cancer. It is designed to bind to the ATP-binding pocket of its target protein, preventing downstream signaling that promotes cell proliferation and survival. The precise target and pathway can be visualized in the signaling pathway diagram below.

Q2: What are the common mechanisms of acquired resistance to this compound?

A2: Acquired resistance to this compound can arise through various mechanisms, which is a common challenge in targeted cancer therapy.[1][2][3] The most frequently observed mechanisms include:

  • On-target mutations: Genetic alterations in the this compound target protein can prevent effective drug binding.

  • Bypass pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the this compound-induced blockade.[4]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.[4][5]

  • Phenotypic transformation: Cancer cells may undergo changes, such as the epithelial-to-mesenchymal transition (EMT), which confers a more resistant state.[4][6]

Q3: My cancer cell line is showing reduced sensitivity to this compound. What are the initial steps to investigate potential resistance?

A3: If you observe a decrease in this compound efficacy, we recommend a systematic approach to identify the underlying cause. A suggested workflow is to first confirm the decreased sensitivity with a dose-response assay. Subsequently, you can investigate potential mechanisms such as target mutations or activation of bypass pathways. A detailed experimental workflow is provided in the troubleshooting section.

Q4: Are there any known combination therapies that can overcome this compound resistance?

A4: Yes, combination therapies are a promising strategy to overcome this compound resistance.[7] The choice of a combination agent depends on the specific resistance mechanism. For instance:

  • If bypass pathway activation is identified, an inhibitor of that pathway can be used in combination with this compound.

  • For cells overexpressing drug efflux pumps, co-administration with an ABC transporter inhibitor may restore sensitivity.

  • Combining this compound with immunotherapy, such as immune checkpoint inhibitors, has also shown potential in preclinical models to enhance anti-tumor responses.[8]

Troubleshooting Guides

Guide 1: Confirming and Characterizing this compound Resistance

Issue: A previously this compound-sensitive cancer cell line now exhibits reduced responsiveness to the drug.

Troubleshooting Steps:

  • Verify Cell Line Identity: Ensure the cell line has not been misidentified or contaminated using short tandem repeat (STR) profiling.

  • Perform a Dose-Response Assay: Determine the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cells compared to the parental, sensitive cells. An increase in IC50 indicates resistance.

  • Analyze Target Expression and Activation: Use Western blotting to check the expression and phosphorylation status of the this compound target protein.

  • Sequence the Target Gene: Perform Sanger or next-generation sequencing of the target gene to identify potential resistance-conferring mutations.

Guide 2: Investigating Bypass Signaling Pathway Activation

Issue: No on-target mutations are found in this compound-resistant cells, suggesting the activation of alternative survival pathways.

Troubleshooting Steps:

  • Phospho-Receptor Tyrosine Kinase (RTK) Array: Screen for the activation of multiple RTKs simultaneously to identify potential bypass pathways.

  • Western Blot Analysis: Based on the RTK array results, validate the activation of specific downstream signaling proteins (e.g., p-AKT, p-ERK) via Western blotting.

  • Test Combination Therapies: Use small molecule inhibitors targeting the identified bypass pathway in combination with this compound to see if sensitivity is restored.

Quantitative Data Summary

Table 1: this compound Sensitivity in Parental and Resistant Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
Cancer Cell Line A1535023.3
Cancer Cell Line B2580032.0

Table 2: Effect of Combination Therapy on this compound Resistant Cells

TreatmentCancer Cell Line A IC50 (nM)Cancer Cell Line B IC50 (nM)
This compound alone350800
This compound + Inhibitor X20Not Applicable
This compound + Inhibitor YNot Applicable35

Inhibitor X targets a known bypass pathway. Inhibitor Y is an ABC transporter inhibitor.

Experimental Protocols

Protocol 1: Cell Viability (IC50) Determination using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Protein Expression and Phosphorylation
  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., total and phosphorylated forms) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

T20_M_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds T20_M_Target This compound Target (Kinase) Receptor->T20_M_Target Activates Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) T20_M_Target->Downstream_Signaling Phosphorylates Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation T20_M This compound T20_M->T20_M_Target Inhibits

Caption: this compound inhibits a key kinase in a growth factor signaling pathway.

Resistance_Workflow Start Decreased this compound Sensitivity Observed Confirm_Resistance Confirm Resistance (IC50 Assay) Start->Confirm_Resistance Investigate_On_Target Investigate On-Target Mechanisms Confirm_Resistance->Investigate_On_Target Sequence_Target Sequence Target Gene Investigate_On_Target->Sequence_Target Mutation_Found Mutation Identified Sequence_Target->Mutation_Found Investigate_Bypass Investigate Bypass Pathways Mutation_Found->Investigate_Bypass Yes Consider_Other Consider Other Mechanisms (e.g., Drug Efflux, EMT) Mutation_Found->Consider_Other No RTK_Array Phospho-RTK Array Investigate_Bypass->RTK_Array Bypass_Found Bypass Pathway Activated RTK_Array->Bypass_Found Bypass_Found->Consider_Other No

Caption: Workflow for investigating this compound resistance mechanisms.

Bypass_Signaling T20_M_Target This compound Target Downstream Downstream Signaling T20_M_Target->Downstream Proliferation Proliferation Downstream->Proliferation T20_M This compound T20_M->T20_M_Target Bypass_RTK Bypass RTK Bypass_RTK->Downstream Activates Bypass_Inhibitor Bypass Inhibitor Bypass_Inhibitor->Bypass_RTK

Caption: Activation of a bypass RTK can overcome this compound inhibition.

References

T20-M assay interference and troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the T20-M assay. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is assay interference?

Assay interference occurs when a substance or process falsely alters an analytical result, leading to either a falsely elevated (positive interference) or falsely decreased (negative interference) measurement of the analyte.[1][2] These interferences can be analyte-dependent, where a substance in the sample interacts with the assay reagents, or analyte-independent, such as issues arising from hemolysis, lipemia, or sample storage.[3]

Q2: What are the primary sources of interference in a this compound assay?

Interference can be classified as endogenous (originating from within the sample) or exogenous (introduced into the sample).[1]

  • Endogenous Sources: These include substances naturally present in the patient sample, such as heterophile antibodies, human anti-animal antibodies (HAMA), rheumatoid factor (RF), autoantibodies, binding proteins (like albumin), and cross-reacting molecules with structures similar to the target analyte.[2][3] Hemolysis, icterus (bilirubin), and lipemia (lipids) are also common endogenous interferents.[1][2]

  • Exogenous Sources: These are substances introduced into the specimen during collection, handling, or the assay procedure itself.[1] Examples include anticoagulants, additives from blood collection tubes, contamination from reagents or equipment, and carryover from high-concentration samples.[1][2][4]

Q3: What is the difference between a false positive and a false negative result?

A false positive is a result that indicates the presence of the target analyte when it is actually absent.[5] This can be caused by factors like non-specific binding of antibodies, cross-reactivity with other molecules, or certain types of antibody interference (e.g., heterophile antibodies bridging the capture and detection antibodies).[2][6] A false negative is a result that indicates the absence of the target analyte when it is actually present.[5] Common causes include the high-dose "hook" effect, where excessively high analyte concentrations saturate the antibodies, or the presence of substances that block antibody-analyte binding.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound assay, providing potential causes and actionable solutions.

Issue 1: High Background Signal

A high background is characterized by excessive color development or high optical density readings across the entire plate, including negative control wells.[7] This reduces the signal-to-noise ratio and can mask the true results.[7]

Potential Causes and Solutions
Potential Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles or the soaking time for each wash.[7] Ensure complete aspiration of wash buffer from the wells after each step.[8]
Inadequate Blocking Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[7] Consider trying a different blocking agent.
High Antibody Concentration Titrate the capture and/or detection antibodies to determine the optimal concentration. An overly high concentration can lead to non-specific binding.[7]
Reagent Contamination Use fresh, sterile reagents and disposable pipette tips to avoid cross-contamination.[4] Ensure buffers have not become contaminated with bacteria or fungi.[9]
Over-development Reduce the substrate incubation time.[9] Monitor color development and stop the reaction when the positive controls are distinct but before the negative controls become too high.
Non-specific Antibody Binding Run a control with only the secondary antibody to check for non-specific binding. If this is an issue, consider using a pre-adsorbed secondary antibody.
Light Exposure (for TMB Substrate) Ensure the substrate incubation step is performed in the dark, as TMB is light-sensitive.[8]

Troubleshooting Workflow for High Background

high_background_troubleshooting start High Background Observed q1 Are negative controls also high? start->q1 sub_q1 Check Reagents & Incubation q1->sub_q1 Yes q2 Review Washing Protocol q1->q2 No sol_1 1. Use fresh substrate. 2. Reduce substrate incubation time. 3. Ensure incubation is dark. sub_q1->sol_1 end_node Background Reduced sol_1->end_node sol_2 1. Increase wash volume/cycles. 2. Add a soaking step. 3. Ensure complete aspiration. q2->sol_2 q3 Review Blocking Protocol sol_2->q3 sol_3 1. Increase blocking time/concentration. 2. Test alternative blocking buffers. q3->sol_3 q4 Review Antibody Concentrations sol_3->q4 sol_4 1. Titrate primary/secondary Abs. 2. Run secondary Ab only control. q4->sol_4 sol_4->end_node

Caption: Troubleshooting decision tree for high background signals.

Issue 2: No Signal or Weak Signal

This issue occurs when the optical density readings are unexpectedly low or absent, even in positive control or high-concentration sample wells.

Potential Causes and Solutions
Potential Cause Recommended Solution
Omission of a Reagent Carefully review the protocol steps.[8] Ensure all reagents (e.g., primary antibody, detection antibody, substrate) were added in the correct order.[8]
Improper Reagent Preparation Re-prepare reagents according to the protocol. Ensure standards were reconstituted correctly and allowed to sit for at least 10 minutes before use.[8] Do not store and reuse diluted standards.[8]
Inhibited HRP Activity Check if any buffers contain sodium azide, which inhibits horseradish peroxidase (HRP) activity.[8]
Incorrect Incubation Times/Temps Adhere strictly to the recommended incubation times and temperatures in the protocol.[9] Allow reagents to reach room temperature before use.[9]
Wells Dried Out Do not allow wells to dry out during the assay.[8] Use the supplied adhesive plate sealer during incubation steps.[8]
Improper Plate Reader Settings Verify that the plate reader is set to the correct wavelength for the substrate used.[8]
Issue 3: Poor Reproducibility (High Coefficient of Variation - CV%)

This is indicated by significant variation between duplicate or triplicate wells, leading to unreliable results.

Potential Causes and Solutions
Potential Cause Recommended Solution
Pipetting Errors Use calibrated pipettes and practice consistent pipetting technique.[8] Ensure tips are properly sealed and avoid introducing bubbles into the wells.
Inconsistent Washing Ensure all wells are washed uniformly. An automated plate washer can improve consistency over manual washing.
Temperature Gradients Avoid "edge effects" by ensuring the plate is incubated at a uniform temperature. Allow plates to equilibrate to room temperature before adding reagents.
Incomplete Reagent Mixing Gently mix all reagents before use. Ensure standards and samples are thoroughly mixed before adding to the plate.

Investigating Specific Interferences

Heterophile Antibody Interference

Heterophile antibodies are human antibodies that can bind to the animal immunoglobulins used in immunoassays.[1] In a sandwich assay like the this compound, they can form a "bridge" between the capture and detection antibodies, causing a false-positive signal even in the absence of the analyte.[1][2]

heterophile_interference cluster_0 Normal Assay Reaction cluster_1 Heterophile Antibody Interference CaptureAb Capture Ab Analyte Analyte CaptureAb->Analyte DetectionAb Detection Ab Analyte->DetectionAb Signal Signal DetectionAb->Signal CaptureAb2 Capture Ab Heterophile Heterophile Ab CaptureAb2->Heterophile DetectionAb2 Detection Ab Heterophile->DetectionAb2 FalseSignal False Positive Signal DetectionAb2->FalseSignal hook_effect cluster_0 Optimal Concentration cluster_1 Excessive Concentration (Hook Effect) CaptureAb1 Capture Ab Analyte1 Analyte CaptureAb1->Analyte1 DetectionAb1 Detection Ab Analyte1->DetectionAb1 Signal1 Signal DetectionAb1->Signal1 CaptureAb2 Capture Ab Analyte2a Analyte CaptureAb2->Analyte2a NoSignal No/ Low Signal Analyte2b Analyte DetectionAb2 Detection Ab DetectionAb2->Analyte2b

References

T20-M Data Analysis & Interpretation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the T20-M platform for data analysis and interpretation.

Frequently Asked Questions (FAQs)

Q1: My this compound analysis has failed. What are the initial troubleshooting steps?

Q2: I am observing high variability between my sample replicates. What could be the cause?

A2: High variability in replicates can stem from several sources. Inconsistent sample handling and preparation is a common culprit. Ensure that all samples are processed uniformly. Another potential issue is instrument-related variance; check for any instrument calibration or performance issues. Finally, inherent biological variability can contribute to this issue. It is important to use appropriate statistical methods to account for this.

Q3: How can I distinguish between a true biological effect and experimental noise?

A3: Distinguishing signal from noise is a fundamental challenge in data analysis.[2] A well-designed experiment with proper controls (positive, negative, and vehicle) is the first line of defense. Statistical analysis, such as calculating signal-to-noise ratios and p-values, can provide a quantitative measure of the significance of an observed effect. Visualizing the data can also help in identifying trends and outliers that may not be apparent from statistical measures alone.

Q4: My data shows a strong correlation between two variables. Can I assume causation?

A4: No, correlation does not imply causation.[1] This is a common pitfall in data interpretation.[1] Two variables may be correlated due to a confounding factor that influences both. To establish causation, further experiments are required, such as intervention studies, to demonstrate that changing one variable directly leads to a change in the other.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Quantitative Readouts

This guide addresses scenarios where the quantitative data from the this compound platform is inconsistent across experiments or deviates significantly from expected values.

Troubleshooting Workflow

start Start: Inconsistent Readouts data_quality Check Raw Data Quality (Missing values, outliers) start->data_quality protocol_review Review Experimental Protocol (Reagent concentration, incubation times) data_quality->protocol_review Data OK consult Consult Technical Support with All Documentation data_quality->consult Data Corrupt instrument_check Verify Instrument Calibration & Performance protocol_review->instrument_check reagent_qc Perform Reagent QC (Lot-to-lot variability, expiration) instrument_check->reagent_qc Instrument OK instrument_check->consult Instrument Issue control_analysis Analyze Control Samples (Positive/Negative controls performing as expected?) reagent_qc->control_analysis control_analysis->protocol_review Controls Failed re_run Re-run a Subset of Samples control_analysis->re_run Controls OK re_run->consult Issue Persists end End: Issue Resolved re_run->end

Caption: Troubleshooting workflow for inconsistent quantitative readouts.

Troubleshooting Steps & Data Checks

StepActionPotential CauseData to Check
1Data Integrity Check Data corruption, transfer errorsRaw data files for completeness and correct formatting.
2Protocol Adherence Review Deviations from established protocolsLab notebooks, electronic records for reagent concentrations, incubation times, and procedural steps.
3Instrument Performance Verification Instrument drift, calibration issuesInstrument calibration records, performance logs, and diagnostic reports.
4Reagent Quality Control Expired or improperly stored reagentsReagent lot numbers, expiration dates, and storage conditions.
5Control Sample Analysis Systemic issue with the assayPositive and negative control data for expected values and signal-to-background ratios.
Issue 2: High Background Signal in Assays

High background can mask true signals and reduce the dynamic range of an assay. This guide provides steps to identify and mitigate sources of high background.

Potential Sources of High Background

Source CategorySpecific ExamplesRecommended Action
Reagents Non-specific binding of antibodies, contaminated buffersTest different blocking buffers, use high-purity reagents, filter buffers.
Sample Autofluorescence of compounds, endogenous enzyme activityInclude a "no-cell" or "no-compound" control, perform a spectral scan to identify autofluorescence.
Instrumentation Dirty optics, incorrect filter setsClean instrument components as per manufacturer's instructions, verify correct filter selection.
Assay Protocol Insufficient washing steps, prolonged incubation timesOptimize washing steps, perform a time-course experiment to determine optimal incubation.

Signaling Pathway Analysis Workflow

When troubleshooting unexpected biological results, it is often helpful to map the expected signaling pathway and compare it with the observed data.

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Transcription

References

Validation & Comparative

T20-M vs [competitor compound] efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison between the HIV fusion inhibitor T20 (Enfuvirtide) and the integrase inhibitor Dolutegravir (DTG) is crucial for researchers and drug development professionals in the field of antiretroviral therapy. While both are effective components of combination therapy, they target different stages of the HIV life cycle, leading to distinct efficacy profiles, resistance patterns, and clinical applications. T20, an entry inhibitor, is often reserved for treatment-experienced patients with multidrug-resistant HIV, whereas Dolutegravir is a widely used first-line treatment option due to its high efficacy and favorable tolerability.

Efficacy and Potency Comparison

The primary measure of efficacy for antiretroviral drugs is their ability to suppress viral load and allow for the recovery of CD4+ T-cell counts. Dolutegravir has consistently demonstrated high efficacy in clinical trials. For instance, in a study involving treatment-naive adults, a dolutegravir-based regimen resulted in 88% of patients achieving a viral load of less than 50 copies/mL after 96 weeks. In contrast, T20 (Enfuvirtide), when added to an optimized background therapy in treatment-experienced patients, led to a significantly greater reduction in viral load compared to the background therapy alone. Specifically, after 24 weeks, the mean viral load reduction was 1.699 log10 copies/mL for the T20 group versus 0.764 log10 for the control group.

ParameterT20 (Enfuvirtide)Dolutegravir (DTG)
Drug Class Fusion InhibitorIntegrase Strand Transfer Inhibitor (INSTI)
Mechanism of Action Binds to the gp41 subunit of the viral envelope, preventing the conformational change required for fusion of the viral and cellular membranes.Inhibits the HIV integrase enzyme, preventing the integration of viral DNA into the host cell's genome.
Primary Use Treatment-experienced patients with multidrug-resistant HIV.First-line and second-line treatment for a broad range of HIV patients.
Viral Load Reduction Significant reduction in treatment-experienced patients (e.g., ~1.7 log10 copies/mL at 24 weeks).High rate of viral suppression in treatment-naive patients (e.g., 88% < 50 copies/mL at 96 weeks).
Administration Subcutaneous injection, twice daily.Oral tablet, once or twice daily.

Mechanism of Action: A Tale of Two Targets

The distinct mechanisms of T20 and Dolutegravir are fundamental to their different roles in HIV therapy. T20 acts extracellularly to prevent the virus from entering the host cell, while Dolutegravir acts intracellularly to halt a key step in viral replication.

HIV_Lifecycle_Inhibition cluster_extracellular Extracellular Space cluster_intracellular Host Cell (CD4+) HIV_Virion HIV Virion Viral_RNA Viral RNA HIV_Virion->Viral_RNA Fusion & Entry Viral_DNA Viral DNA (Reverse Transcription) Viral_RNA->Viral_DNA Integrated_DNA Integrated Proviral DNA Viral_DNA->Integrated_DNA Integration Host_DNA Host Chromosome T20 T20 (Enfuvirtide) T20->HIV_Virion Inhibits gp41 (Blocks Fusion) DTG Dolutegravir DTG->Viral_DNA Inhibits Integrase

Caption: Inhibition points of T20 and Dolutegravir in the HIV lifecycle.

Experimental Protocols

Viral Load Quantification (HIV-1 RNA Assay)

The efficacy of both T20 and Dolutegravir in clinical trials is primarily assessed by measuring the change in plasma HIV-1 RNA levels (viral load).

  • Sample Collection : Whole blood samples are collected from patients at baseline and specified time points throughout the study.

  • Plasma Separation : Plasma is separated from the whole blood by centrifugation.

  • RNA Extraction : HIV-1 RNA is extracted from the plasma samples using automated systems.

  • Quantification : Real-time polymerase chain reaction (RT-PCR) is used to amplify and quantify the amount of HIV-1 RNA. The results are reported as copies of HIV-1 RNA per milliliter of plasma. The lower limit of detection for modern assays is typically between 20 and 50 copies/mL.

Viral_Load_Workflow A 1. Patient Blood Sample Collection B 2. Centrifugation to Separate Plasma A->B C 3. Automated Viral RNA Extraction B->C D 4. RT-PCR Amplification & Quantification C->D E Result: HIV-1 RNA copies/mL D->E

Caption: Workflow for quantifying HIV-1 viral load in clinical trials.

CD4+ T-Cell Count Analysis

The immunological response to antiretroviral therapy is measured by monitoring the count of CD4+ T-cells.

  • Sample Collection : An anticoagulated whole blood sample is collected from the patient.

  • Cell Staining : The blood sample is incubated with fluorescently-labeled monoclonal antibodies that specifically bind to cell surface markers, including CD3 (for all T-cells) and CD4.

  • Flow Cytometry : The stained cells are passed through a flow cytometer. A laser excites the fluorescent labels, and detectors measure the light emitted and scattered by each individual cell.

  • Data Analysis : Software analyzes the light signals to identify and count the population of cells that are positive for both CD3 and CD4 markers. The result is reported as the number of CD4+ cells per microliter of blood.

Resistance Profile

Resistance to antiretroviral drugs is a critical consideration. For T20, resistance mutations typically occur in the gp41 region of the viral envelope. Dolutegravir, on the other hand, has a high genetic barrier to resistance, meaning multiple mutations are often required before clinically significant resistance emerges. Resistance to Dolutegravir is associated with mutations in the viral integrase gene. The distinct resistance pathways mean that cross-resistance between T20 and Dolutegravir is not expected, making them suitable for use in different therapeutic contexts.

T20-M: Validating In Vitro HIV Fusion Inhibition in In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of T20-M, a first-generation HIV fusion inhibitor, with its more potent derivatives. It details the in vitro experimental data validating its mechanism of action and outlines the protocols for translating these findings into in vivo efficacy studies. This document is intended for researchers, scientists, and drug development professionals working on novel HIV therapeutics.

Mechanism of Action: Inhibition of HIV-1 gp41-mediated Membrane Fusion

This compound, also known as Enfuvirtide, is a synthetic peptide that mimics a segment of the HIV-1 transmembrane glycoprotein (B1211001) gp41. Its mechanism of action is to competitively bind to the gp41 protein, preventing the conformational changes necessary for the fusion of the viral envelope with the host cell membrane.[1][2][3] This process is initiated by the binding of the viral glycoprotein gp120 to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4). This binding triggers a conformational change in gp41, exposing a fusion peptide that inserts into the target cell membrane. Subsequently, gp41 folds into a six-helix bundle (6-HB), bringing the viral and cellular membranes into close proximity and enabling fusion. This compound disrupts the formation of this critical 6-HB structure, thereby halting viral entry into the host cell.[1][3]

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Fusion Membrane Fusion gp41->Fusion 4. 6-Helix Bundle Formation Coreceptor CCR5/CXCR4 Co-receptor CD4->Coreceptor 2. Co-receptor Binding Coreceptor->gp41 3. gp41 Conformational Change & Fusion Peptide Insertion T20M This compound T20M->gp41 Blocks 6-HB Formation In_Vitro_Workflow cluster_fusion Cell-Cell Fusion Assay cluster_pseudo Pseudovirus Neutralization Assay A1 Seed TZM-bl Target Cells A2 Add Env-expressing Effector Cells & Inhibitors A1->A2 A3 Incubate (1 hr) A2->A3 A4 Stop Fusion A3->A4 A5 Incubate (24 hr) for Reporter Expression A4->A5 A6 Measure Luminescence A5->A6 B1 Produce & Titer Pseudovirus B2 Incubate Virus with Inhibitors (1 hr) B1->B2 B3 Add TZM-bl Target Cells B2->B3 B4 Incubate (48 hr) B3->B4 B5 Measure Luminescence B4->B5 In_Vivo_Workflow cluster_efficacy In Vivo Efficacy (Humanized Mice) cluster_pk Pharmacokinetics (Rats) C1 HIV-1 Infection C2 Treatment with Inhibitors C1->C2 C3 Regular Blood Sampling C2->C3 C4 Measure Viral Load & CD4+ T Cells C3->C4 D1 Inhibitor Administration (IV/IP/SC) D2 Serial Blood Sampling D1->D2 D3 Plasma Peptide Quantification (LC-MS/MS) D2->D3 D4 Calculate PK Parameters D3->D4

References

Synergistic Effects of T20 (Enfuvirtide) in Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic effects of the HIV fusion inhibitor T20 (Enfuvirtide) when used in combination with other antiretroviral agents. The data presented is supported by experimental findings from peer-reviewed studies, offering insights into enhanced therapeutic strategies against HIV-1.

Introduction to Enfuvirtide (T20)

Enfuvirtide is a synthetic 36-amino-acid peptide that belongs to the class of HIV fusion inhibitors. It mimics a segment of the HIV-1 envelope glycoprotein (B1211001) gp41, a critical component of the viral fusion machinery. By binding to the first heptad-repeat (HR1) of gp41, Enfuvirtide prevents the conformational changes necessary for the fusion of the viral and cellular membranes, thereby blocking the entry of the virus into the host cell.[1] Its unique mechanism of action, targeting the extracellular stage of the HIV lifecycle, makes it a valuable component in combination therapies, particularly for treatment-experienced patients with multidrug-resistant HIV-1.[2]

Quantitative Analysis of Synergistic Interactions

The efficacy of antiretroviral therapy is significantly enhanced when drugs are used in combination, especially if they exhibit synergistic effects. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This is often quantified using the Combination Index (CI), where a value less than 1 indicates synergy. The following tables summarize the quantitative data from in vitro studies assessing the synergistic effects of Enfuvirtide with other antiretroviral agents.

Table 1: Synergistic Effects of Enfuvirtide (T20) with Next-Generation Fusion Inhibitors

Next-generation fusion inhibitors, such as Sifuvirtide, T1249, and T1144, have been developed to improve upon the potency and resistance profile of Enfuvirtide. When combined with T20, these inhibitors have demonstrated potent synergistic activity against both wild-type and Enfuvirtide-resistant HIV-1 strains.

CombinationHIV-1 StrainCombination Index (CI)Fold Reduction in IC50 (T20)Fold Reduction in IC50 (Partner Drug)Reference
T20 + Sifuvirtide Bal (R5)0.4494.84.1[3]
IIIB (X4)0.5473.43.4[3]
NL4-3 (V38A Mutant)0.3608.63.5[3]
NL4-3 (V38A/N42D Mutant)0.12315.519.0[3]
T20 + T1249 IIIB<0.3~3-12~3-12[4]
T20 + T1144 IIIB<0.3~5-20~5-20[4]
T20 + T1249 + T1144 IIIB<0.1~71-281~71-281 (combined)[4]

Combination Index (CI) Interpretation: <0.1 = Very Strong Synergy; 0.1-0.3 = Strong Synergy; 0.3-0.7 = Synergy; 0.7-0.85 = Moderate Synergy; 0.85-0.9 = Slight Synergy; >1.0 = Antagonism.

Table 2: Synergistic Effects of Enfuvirtide (T20) with CCR5 Co-receptor Antagonists

CCR5 co-receptor antagonists, such as Maraviroc and Vicriviroc, represent another class of HIV entry inhibitors. They act by binding to the host cell's CCR5 co-receptor, preventing its interaction with the viral gp120 protein. Studies have shown that combining Enfuvirtide with CCR5 antagonists can result in synergistic inhibition of HIV-1 entry.

CombinationHIV-1 StrainSynergy ObservedKey FindingsReference
T20 + Maraviroc Various R5-tropic strainsYesSynergy is dependent on the binding affinity of T20 to gp41 and the density of CCR5 co-receptors on the host cell.[5]
T20 + Vicriviroc Various R5-tropic strainsYesThe combination targets two distinct and critical steps in the viral entry process, leading to enhanced virologic suppression.[6]

Note: While synergy has been consistently reported, specific Combination Index values from a comprehensive tabular summary for Enfuvirtide-Maraviroc combinations were not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative analysis of synergistic interactions.

In Vitro Synergy Testing: Checkerboard Assay

The checkerboard assay is a standard method for assessing the in vitro interaction of two antimicrobial or antiviral agents.

  • Cell Culture: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 25 mM HEPES buffer, and 50 µg/mL gentamicin.[7]

  • Drug Dilution:

    • Two drugs (e.g., Enfuvirtide and Sifuvirtide) are prepared in a two-dimensional array in a 96-well microplate.

    • Drug A is serially diluted along the x-axis (columns), while Drug B is serially diluted along the y-axis (rows).

    • This creates a matrix of wells with varying concentrations of each drug, both alone and in combination.

  • Viral Infection:

    • TZM-bl cells are seeded into the 96-well plates.

    • A predetermined titer of HIV-1 virus stock (e.g., laboratory-adapted strains like HIV-1 IIIB or Bal, or clinical isolates) is added to each well.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Quantification of Viral Inhibition:

    • Viral replication is quantified by measuring the activity of the reporter gene (luciferase) or by quantifying the amount of viral p24 antigen in the cell culture supernatant using an ELISA.

  • Data Analysis:

    • The 50% inhibitory concentration (IC50) is determined for each drug alone and for each combination.

    • The Fractional Inhibitory Concentration (FIC) is calculated for each drug in the combination using the formula: FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone).

    • The Combination Index (CI) is the sum of the FICs: CI = FIC of Drug A + FIC of Drug B.

    • CI values are interpreted to determine synergy, additivity, or antagonism.

HIV-1 p24 Antigen ELISA

The p24 antigen capture ELISA is used to quantify the level of HIV-1 p24 core protein in cell culture supernatants, which is a direct measure of viral replication.

  • Plate Coating: 96-well microplates are coated with a monoclonal antibody specific for HIV-1 p24 antigen.

  • Sample Preparation: Cell culture supernatants are collected and may be treated with a lysis buffer to release the p24 antigen.

  • Incubation: The prepared samples and p24 standards are added to the coated wells and incubated to allow the p24 antigen to bind to the capture antibody.

  • Washing: The wells are washed to remove unbound materials.

  • Detection:

    • A biotinylated anti-p24 antibody is added, followed by streptavidin-horseradish peroxidase (HRP) conjugate.

    • A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound HRP.

  • Measurement: The reaction is stopped, and the absorbance is read using a microplate reader at a specific wavelength. The concentration of p24 in the samples is determined by comparison to the standard curve.[8]

Mechanisms of Synergistic Action and Signaling Pathways

The synergistic effects observed with Enfuvirtide combinations are primarily due to the targeting of different, yet complementary, steps in the HIV-1 entry process.

Enfuvirtide and Next-Generation Fusion Inhibitors

Enfuvirtide (T20) and next-generation fusion inhibitors like Sifuvirtide, T1249, and T1144 all target the gp41 protein. However, they bind to distinct sites on the N-terminal heptad repeat (NHR) of gp41. This cooperative binding more effectively prevents the formation of the six-helix bundle, a critical step for membrane fusion. For instance, Sifuvirtide contains a pocket-binding domain (PBD) that interacts with a hydrophobic pocket on the NHR, a region not targeted by Enfuvirtide. This multi-site attack on gp41 makes it much more difficult for the virus to complete the fusion process.[9]

Synergy_Fusion_Inhibitors cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_fusion Fusion Intermediate gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (pre-fusion) CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding gp41_intermediate gp41 Pre-Hairpin Intermediate (NHR Exposed) CCR5->gp41_intermediate 3. gp41 Conformational Change T20 Enfuvirtide (T20) T20->gp41_intermediate Binds to NHR Inhibition Synergistic Blockade of Six-Helix Bundle Formation NextGen Next-Gen Fusion Inhibitor (e.g., Sifuvirtide) NextGen->gp41_intermediate Binds to different NHR site (e.g., pocket region)

Caption: Synergistic action of T20 and next-gen fusion inhibitors.

Enfuvirtide and CCR5 Co-receptor Antagonists

The synergy between Enfuvirtide and a CCR5 antagonist like Maraviroc arises from targeting two sequential steps in viral entry. Maraviroc first blocks the interaction between gp120 and the CCR5 co-receptor. This action can prolong the transitional state of gp41, where it is susceptible to inhibition by Enfuvirtide. By preventing the initial co-receptor engagement, Maraviroc effectively increases the window of opportunity for Enfuvirtide to bind to gp41 and prevent the subsequent fusion events.[5]

Synergy_Entry_Inhibitors cluster_steps HIV Entry Pathway HIV HIV-1 Virion (gp120/gp41) HostCell CD4 Receptor CCR5 Co-receptor HIV->HostCell:cd4 Initial Binding Maraviroc Maraviroc Maraviroc->HostCell:ccr5 Blocks CCR5 Inhibition1 Inhibition of Step 2 Enfuvirtide Enfuvirtide (T20) Step3 3. gp41 mediates fusion Enfuvirtide->Step3 Blocks gp41 conformational change Inhibition2 Inhibition of Step 3 Step1 1. gp120 binds to CD4 Step2 2. gp120 binds to CCR5 Step1->Step2 Step2->Step3

Caption: Dual blockade of HIV entry by Maraviroc and Enfuvirtide.

Experimental Workflow

The general workflow for assessing the synergistic effects of T20 with other drugs in vitro follows a structured process from cell preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A 1. Culture TZM-bl cells C 3. Seed TZM-bl cells into 96-well plate A->C B 2. Prepare serial dilutions of Enfuvirtide (T20) and partner drug D 4. Add drug combinations to wells B->D C->D E 5. Add HIV-1 virus stock D->E F 6. Incubate for 48 hours E->F G 7. Measure viral replication (Luciferase or p24 ELISA) F->G H 8. Calculate IC50 values G->H I 9. Determine Combination Index (CI) H->I J 10. Assess for synergy (CI < 1) I->J

Caption: Workflow for in vitro synergy testing of T20 combinations.

Conclusion

The combination of Enfuvirtide (T20) with other antiretroviral drugs, particularly next-generation fusion inhibitors and CCR5 co-receptor antagonists, demonstrates significant synergistic activity against HIV-1 in vitro. This synergy allows for enhanced viral suppression, a higher barrier to resistance, and the potential for dose reduction, which could lead to fewer side effects and improved patient adherence. The data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to optimize HIV treatment strategies. Further clinical investigation is warranted to fully realize the therapeutic benefits of these synergistic combinations in patients.

References

T20-M Peptide Analogs: A Comparative Guide for UBE2C Inhibition in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the computationally designed peptide inhibitor, T20-M, and its rationally designed analogs targeting the Ubiquitin-Conjugating Enzyme E2 C (UBE2C). UBE2C is a key enzyme in the ubiquitin-proteasome system and is overexpressed in various cancers, including breast cancer, making it a promising therapeutic target. This compound has been identified as a lead peptide with the potential to disrupt the interaction between UBE2C and its binding partner, ANAPC2, a core component of the Anaphase-Promoting Complex/Cyclosome (APC/C). This guide outlines the rationale for the design of this compound analogs and provides detailed experimental protocols for their comparative evaluation.

This compound and its Target: UBE2C

This compound is a novel peptide designed in silico to inhibit the protein-protein interaction between UBE2C and ANAPC2. This interaction is crucial for the proper functioning of the APC/C, a key regulator of cell cycle progression. By disrupting this interaction, this compound aims to induce cell cycle arrest and inhibit the proliferation of cancer cells. Studies have shown that inhibiting UBE2C can reduce the proliferation rate and invasive ability of breast cancer cells, highlighting the therapeutic potential of targeting this enzyme. The UBE2C-ANAPC2 interaction is a critical node in signaling pathways that are often dysregulated in cancer, including the AKT/mTOR and JNK pathways.

While this compound shows promise, its development into a viable therapeutic requires optimization of its pharmacological properties. This guide proposes a series of this compound analogs designed to enhance stability, binding affinity, and cell permeability, and details the experimental workflows to compare their efficacy.

Comparative Analysis of this compound Analogs

As specific experimental data for this compound analogs is not yet publicly available, this section proposes a set of rationally designed analogs based on established peptide engineering strategies. The following table summarizes these proposed analogs and the intended improvements.

Analog IDModification from this compoundRationale for ModificationExpected Improvement
This compound-D Substitution of L-amino acids with D-amino acids at protease-sensitive sitesD-amino acids are not recognized by most proteases, thus increasing resistance to enzymatic degradation.Increased plasma stability and half-life.
This compound-PEG Covalent attachment of a polyethylene (B3416737) glycol (PEG) chain to the N- or C-terminusPEGylation increases the hydrodynamic radius of the peptide, reducing renal clearance and protecting against proteolysis.Prolonged circulation time and reduced dosing frequency.
This compound-Lipid Conjugation of a lipid moiety (e.g., palmitic acid) to the peptideLipidation can enhance membrane association and facilitate cell penetration, as well as improve plasma protein binding to extend half-life.Improved cell permeability and pharmacokinetic profile.
This compound-Cyclic Introduction of a disulfide or amide bond to cyclize the peptideCyclization restricts the conformational flexibility of the peptide, which can lead to higher binding affinity and increased stability.Enhanced binding affinity for UBE2C and increased resistance to exopeptidases.
This compound-AlaScan Alanine (B10760859) scanning mutagenesis at key binding residuesSystematic replacement of individual amino acids with alanine to identify residues critical for the interaction with UBE2C.Structure-activity relationship (SAR) data to guide further optimization.

Experimental Protocols for Comparative Evaluation

A rigorous comparative analysis of this compound and its analogs requires a series of well-defined experiments. The following protocols provide a framework for assessing their performance.

In Silico Modeling and Binding Affinity Prediction

Methodology: Molecular docking and molecular dynamics (MD) simulations are crucial first steps to predict the binding modes and estimate the binding affinities of this compound analogs to UBE2C.

  • Molecular Docking:

    • Prepare the 3D structure of the UBE2C protein (e.g., from the Protein Data Bank, PDB ID: 1I7K) and the 3D structures of the this compound analogs.

    • Perform docking simulations using software like AutoDock, Glide, or HADDOCK to predict the binding poses of the peptides within the UBE2C-ANAPC2 interaction interface.

    • Analyze the docking scores and binding poses to rank the analogs based on predicted binding affinity.

  • Molecular Dynamics (MD) Simulations:

    • Take the best-docked poses of the this compound analogs in complex with UBE2C as starting points for MD simulations using software like GROMACS or AMBER.

    • Run simulations for an extended period (e.g., 100 ns) in a simulated physiological environment.

    • Analyze the trajectories to assess the stability of the peptide-protein complexes and calculate binding free energies using methods like MM/PBSA or MM/GBSA.

cluster_insilico In Silico Workflow PDB UBE2C Structure (PDB) Docking Molecular Docking (e.g., AutoDock, Glide) PDB->Docking Analogs This compound Analog Structures Analogs->Docking MD Molecular Dynamics (e.g., GROMACS, AMBER) Docking->MD Analysis Binding Affinity & Stability Analysis MD->Analysis cluster_invitro In Vitro Inhibition Assay Workflow Reagents E1, UBE2C (E2), E3, Substrate, Ubiquitin Incubation Incubation Reagents->Incubation Peptides This compound Analogs (Varying Concentrations) Peptides->Incubation WB Western Blotting Incubation->WB Analysis IC50 Determination WB->Analysis UBE2C UBE2C APC_C APC/C Complex UBE2C->APC_C ANAPC2 ANAPC2 ANAPC2->APC_C CellCycle Cell Cycle Progression APC_C->CellCycle Promotes T20M This compound & Analogs T20M->UBE2C Inhibition Proliferation Cancer Cell Proliferation CellCycle->Proliferation UBE2C UBE2C AKT AKT UBE2C->AKT Activates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

A Researcher's Guide to Validating T20-M Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of T20-M, a synthetic peptide inhibitor of HIV-1 entry. This compound, an analogue of the FDA-approved drug Enfuvirtide (T20), functions by binding to the gp41 transmembrane glycoprotein (B1211001) of the virus, thereby preventing the conformational changes necessary for the fusion of the viral and host cell membranes.[1][2] Accurate validation of its engagement with gp41 in a cellular context is paramount for the development and optimization of this and similar antiviral therapeutics.

This document outlines and compares various experimental approaches, presenting quantitative data, detailed protocols, and visual workflows to aid researchers in selecting the most suitable methods for their specific needs.

Comparative Analysis of Target Engagement Methodologies

The selection of an appropriate assay for validating this compound target engagement depends on several factors, including the specific research question, desired throughput, and the nature of the data required (e.g., binding affinity, functional inhibition, or thermodynamic profiling). Here, we compare biophysical and cell-based assays commonly employed for this purpose.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and its parent compound T20, as determined by various validation methods. These values provide a benchmark for researchers working with these inhibitors.

Table 1: Biophysical and Biochemical Assay Data for T20 and Analogs

MethodAnalyteLigandK_d_ (Dissociation Constant)IC_50_ (Half-maximal Inhibitory Concentration)Reference(s)
Surface Plasmon Resonance (SPR)T20gp41 N-HR mimic (5H-ex)30 nM-[3]
Isothermal Titration Calorimetry (ITC)D-peptide inhibitorgp41 core trimerMicromolar range-[4]
Cell-Free Fusion Assay (6-HB Formation)CP32M (T20 analog)N36/C34 peptides-Comparable to parent peptide[5]
Cell-Free Fusion Assay (6-HB Formation)T20N36/C34 peptides-> 8000 nM (no inhibition)[5]

Table 2: Cell-Based Assay Data for T20 and Alternative Fusion Inhibitors

MethodInhibitorCell Line/VirusIC_50_ (Half-maximal Inhibitory Concentration)Reference(s)
Cell-Cell Fusion AssayT20H9/HIV-1_IIIB_24.17 nM[5]
Cell-Cell Fusion AssayLP-40 (T20 lipopeptide)H9/HIV-1_IIIB_0.41 nM[5]
Single-Cycle Entry AssayT20HIV-1 pseudoviruses9.41 nM[5]
Single-Cycle Entry AssayLP-40 (T20 lipopeptide)HIV-1 pseudoviruses0.44 nM[5]
Antiviral Activity AssaySifuvirtideSubtype A, B, C pseudoviruses1.81 - 10.35 nM[6]
Antiviral Activity AssayT20Subtype A, B, C pseudoviruses13.86 - 189.20 nM[6]
Antiviral Activity AssayAlbuvirtideHIV-1 clinical isolates6.4 - 65.3 nM[7]

Key Experimental Protocols

Detailed methodologies for the principal assays used to validate this compound target engagement are provided below.

Biophysical Assays

ITC directly measures the heat released or absorbed during the binding of this compound to a soluble, purified fragment of its target, the N-terminal heptad repeat (N-HR) of gp41. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_d_), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[4]

Protocol:

  • Protein and Peptide Preparation:

    • Express and purify a soluble fragment of the gp41 N-HR (e.g., N36).

    • Synthesize and purify the this compound peptide.

    • Thoroughly dialyze both the protein and peptide against the same buffer (e.g., PBS, pH 7.4) to minimize buffer mismatch artifacts.

    • Accurately determine the concentrations of both solutions.

  • ITC Experiment Setup:

    • Load the gp41 N-HR fragment into the sample cell of the calorimeter at a concentration of approximately 10-50 µM.

    • Load the this compound peptide into the injection syringe at a concentration 10-20 fold higher than the protein in the cell.

    • Set the experimental temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small injections (e.g., 2-10 µL) of the this compound solution into the sample cell containing the gp41 fragment.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine the K_d_, n, ΔH, and ΔS.

SPR is a label-free optical technique that measures the real-time binding kinetics and affinity of this compound to an immobilized gp41 target. It provides data on the association rate (k_on_), dissociation rate (k_off_), and the equilibrium dissociation constant (K_d_).[8]

Protocol:

  • Sensor Chip Preparation:

    • Immobilize a purified gp41 N-HR fragment onto a suitable sensor chip (e.g., CM5 chip) via amine coupling.

    • Activate the chip surface with a mixture of EDC and NHS.

    • Inject the gp41 fragment solution over the activated surface.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the this compound peptide in a suitable running buffer (e.g., HBS-EP+).

    • Inject the this compound solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

    • After the association phase, flow running buffer over the chip to monitor the dissociation of the this compound peptide.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on_ and k_off_.

    • Calculate the K_d_ from the ratio of k_off_ to k_on_.

Cell-Based Assays

This assay measures the ability of this compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with target cells expressing CD4 and co-receptors. Inhibition of fusion is a direct measure of target engagement and functional activity.[9][10]

Protocol:

  • Cell Preparation:

    • Culture effector cells (e.g., H9 or CHO cells) chronically infected with an HIV-1 strain (e.g., HIV-1_IIIB_) or transfected to express the HIV-1 Env protein.

    • Culture target cells (e.g., MT-2 or TZM-bl cells) that express CD4, CXCR4, and/or CCR5. TZM-bl cells contain a Tat-inducible luciferase reporter gene.

  • Assay Setup:

    • Plate the target cells in a 96-well plate.

    • Prepare serial dilutions of the this compound peptide.

    • Add the this compound dilutions to the target cells.

    • Add the effector cells to the wells containing the target cells and this compound.

  • Incubation and Readout:

    • Co-culture the cells for a defined period (e.g., 24-48 hours) to allow for cell fusion.

    • If using TZM-bl cells, measure the luciferase activity in the cell lysates. A decrease in luciferase signal indicates inhibition of fusion.

    • Alternatively, syncytia (multinucleated giant cells) formation can be visualized and quantified by microscopy.

  • Data Analysis:

    • Plot the percentage of fusion inhibition against the this compound concentration.

    • Calculate the IC_50_ value from the dose-response curve.

CETSA is a powerful method to confirm direct target engagement in intact cells. It is based on the principle that the binding of a ligand (this compound) to its target protein (gp41) can increase the thermal stability of the protein.[11][12]

Protocol:

  • Cell Treatment:

    • Culture cells expressing the HIV-1 Env glycoprotein.

    • Treat the cells with either this compound or a vehicle control (e.g., DMSO) and incubate to allow for compound entry and binding.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler, followed by cooling.

  • Cell Lysis and Fractionation:

    • Lyse the cells using freeze-thaw cycles or a lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Detection:

    • Carefully collect the supernatant containing the soluble, non-denatured proteins.

    • Analyze the amount of soluble gp41 in each sample using Western blotting with a specific anti-gp41 antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble gp41 against the temperature for both the this compound and vehicle-treated samples to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.

The NanoBRET™ assay is a proximity-based method that measures protein-protein interactions in live cells. To validate this compound target engagement, this assay can be adapted to measure the displacement of a fluorescently labeled tracer that binds to gp41.

Protocol:

  • Cell and Construct Preparation:

    • Genetically fuse the gp41 protein with NanoLuc® luciferase (the energy donor).

    • Develop a fluorescently labeled tracer molecule that binds to the same site on gp41 as this compound. The tracer acts as the energy acceptor.

    • Express the NanoLuc-gp41 fusion protein in a suitable cell line.

  • Assay Setup:

    • Plate the cells expressing NanoLuc-gp41 in a white, opaque 96-well plate.

    • Add the fluorescent tracer to the cells.

    • Add serial dilutions of the unlabeled this compound competitor.

  • BRET Measurement:

    • Add the Nano-Glo® substrate to the cells to initiate the luminescence reaction.

    • Measure the luminescence signal at two wavelengths: one for the donor (NanoLuc) and one for the acceptor (tracer).

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • A decrease in the BRET ratio with increasing concentrations of this compound indicates that it is displacing the fluorescent tracer from gp41, thus confirming target engagement.

    • Plot the BRET ratio against the this compound concentration to determine the IC_50_ value for displacement.

Visualization of Pathways and Workflows

HIV-1 Fusion and Inhibition by this compound

The following diagram illustrates the mechanism of HIV-1 entry and how this compound interrupts this process.

HIV_Fusion_Inhibition cluster_fusion Membrane Fusion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (pre-fusion) CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding gp41_intermediate gp41 Pre-hairpin Intermediate CCR5_CXCR4->gp41_intermediate 3. gp41 Conformational Change six_helix_bundle Six-Helix Bundle (6-HB) Formation gp41_intermediate->six_helix_bundle 4. Hairpin Formation fusion_pore Fusion Pore six_helix_bundle->fusion_pore 5. Membrane Fusion T20_M This compound T20_M->gp41_intermediate Inhibition

Caption: HIV-1 entry and this compound mechanism of action.

General Experimental Workflow for Target Engagement Validation

This diagram outlines the general steps involved in validating the target engagement of a peptide inhibitor like this compound.

Target_Engagement_Workflow start Start: Hypothesis This compound binds to gp41 biophysical Biophysical Assays (e.g., ITC, SPR) start->biophysical cell_based Cell-Based Assays (e.g., Fusion Assay, CETSA, NanoBRET) start->cell_based data_analysis Data Analysis (Kd, IC50, Thermal Shift) biophysical->data_analysis cell_based->data_analysis comparison Compare with Alternatives (e.g., Sifuvirtide, Albuvirtide) data_analysis->comparison conclusion Conclusion: Validate Target Engagement comparison->conclusion

Caption: General workflow for this compound target engagement validation.

Comparison with Alternative HIV Fusion Inhibitors

While T20 (and its analogue this compound) was a first-in-class HIV fusion inhibitor, next-generation compounds have been developed to overcome some of its limitations, such as the need for twice-daily injections and the emergence of resistance.

  • Sifuvirtide (SFT): A newer peptide-based fusion inhibitor with a similar mechanism of action to T20. It has demonstrated higher potency against a broad range of HIV-1 subtypes and is also effective against some T20-resistant strains.[6][13]

  • Albuvirtide: A long-acting fusion inhibitor that is conjugated to human serum albumin, significantly extending its half-life and allowing for less frequent dosing.[4][7] It also targets gp41 to prevent the formation of the six-helix bundle.[4]

The validation methods described in this guide for this compound are equally applicable to these alternative inhibitors, allowing for a direct comparison of their target engagement profiles.

Conclusion

Validating the target engagement of this compound in a cellular environment is a critical step in its development as an antiviral agent. This guide has provided a comparative overview of several powerful biophysical and cell-based methodologies. By presenting quantitative data, detailed protocols, and clear visual workflows, researchers can make informed decisions about the most appropriate assays to confirm that this compound effectively binds to and inhibits its intended target, gp41, within the complex milieu of a living cell. The consistent application of these methods will not only advance the understanding of this compound but also facilitate the development of next-generation HIV fusion inhibitors.

References

T20-M Cross-Reactivity and Specificity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A note on nomenclature: Extensive literature searches did not yield specific information for a compound designated "T20-M." The following guide focuses on the well-characterized HIV fusion inhibitor T20 (Enfuvirtide) and its derivatives, which are likely what "this compound" refers to in a broader context of modified T20 peptides.

This guide provides a detailed comparison of the HIV fusion inhibitor T20 (Enfuvirtide) and its next-generation analogs with other HIV entry inhibitors. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Mechanism of Action: Targeting HIV-1 Entry

HIV-1 entry into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the target cell surface.[1] This binding triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[1] Subsequent conformational changes in the transmembrane glycoprotein gp41 lead to the insertion of its fusion peptide into the host cell membrane.[1] Gp41 then refolds into a six-helix bundle (6-HB) structure, bringing the viral and cellular membranes into close proximity and facilitating membrane fusion, allowing the viral capsid to enter the host cell.[1][2]

T20 and other C-terminal heptad repeat (CHR)-derived peptides function by binding to the N-terminal heptad repeat (NHR) of gp41 during its transitional pre-hairpin intermediate state.[2] This binding prevents the formation of the 6-HB, thereby blocking membrane fusion and viral entry.[2]

HIV_Fusion_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 T20 T20 (Enfuvirtide) & Derivatives gp41->T20 Inhibition gp41_prehairpin gp41 Pre-hairpin Intermediate gp41->gp41_prehairpin 4. Forms Pre-hairpin Intermediate Coreceptor CCR5/CXCR4 Coreceptor CD4->Coreceptor 2. Coreceptor Binding Coreceptor->gp41 3. gp41 Conformational Change & Fusion Peptide Insertion Fusion Viral Entry gp41_prehairpin->Fusion 5. 6-Helix Bundle Formation & Membrane Fusion

Caption: HIV-1 entry and mechanism of T20 inhibition.

Comparative Efficacy of T20 and Derivatives

The potency of HIV fusion inhibitors is typically measured by their 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral activity in vitro. The following table summarizes the IC50 values for T20 and other fusion inhibitors against various HIV-1 strains. Lower IC50 values indicate higher potency.

InhibitorHIV-1 StrainIC50 (nM)Reference
T20 (Enfuvirtide) HXB224.17[3]
NL4-39.41[3]
IIIB26[2]
JRCSF5.19[3]
LP-40 HXB20.41[3]
NL4-30.44[3]
JRCSF0.28[3]
CP32M IIIB5[2]
C34 T20-resistant mutant>2000[2]
T1249 T20-resistant mutant4-10[4]

Key Observations:

  • LP-40 , a lipopeptide derivative of T20, demonstrates significantly greater potency than T20 against the same viral strains.[3]

  • CP32M shows comparable potency to T20 against the IIIB strain.[2]

  • Second-generation inhibitors like T1249 are effective against T20-resistant HIV-1 variants.[4]

  • C34 shows poor activity against T20-resistant strains, highlighting the issue of cross-resistance.[2]

Cross-Reactivity and Specificity

The specificity of an HIV fusion inhibitor relates to its ability to selectively target viral components without affecting host cells, while cross-reactivity refers to its efficacy against a range of different HIV-1 strains and its potential to be recognized by antibodies.

Specificity:

  • T20 and its derivatives are highly specific for the gp41 protein of HIV-1 and are not active against HIV-2.[5]

  • Their mechanism of action, which targets a viral protein, minimizes off-target effects on host cells.[6] Studies have shown that Enfuvirtide (B549319) has a low potential for drug-drug interactions with drugs metabolized by cytochrome P450 enzymes.[7]

Cross-Reactivity and Resistance:

  • Resistance to T20 typically arises from mutations in the HR1 region of gp41, specifically in the GIV motif (amino acids 36-45).[8]

  • Single or double amino acid substitutions in this region can lead to a significant reduction in T20 susceptibility.[6]

  • Next-generation fusion inhibitors have been developed to overcome T20 resistance. For example, T1249 is effective against some T20-resistant variants.[4]

  • Studies have investigated the presence of Enfuvirtide cross-reactive gp41 antibodies in patients. The presence of these antibodies did not appear to negatively impact the efficacy or safety of the drug.[9]

Experimental Protocols

The data presented in this guide are derived from several key in vitro assays. The general workflows for these assays are described below.

HIV-1 Env-Mediated Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope protein (effector cells) with target cells expressing CD4 and coreceptors.

  • Cell Preparation:

    • Effector cells (e.g., H9 cells chronically infected with HIV-1 or HEK293T cells transfected to express HIV-1 Env) are labeled with a fluorescent dye like calcein-AM.

    • Target cells (e.g., MT-2 cells) are prepared.

  • Incubation: Labeled effector cells and target cells are co-cultured in the presence of varying concentrations of the test inhibitor.

  • Fusion Quantification: Cell fusion results in the transfer of the fluorescent dye from effector to target cells, forming syncytia. The number and size of these syncytia are quantified using fluorescence microscopy.

  • Data Analysis: The percent inhibition of cell-cell fusion is calculated, and the IC50 value is determined.

Cell_Cell_Fusion_Assay A Prepare Effector Cells (HIV Env-expressing, fluorescently labeled) C Co-culture Effector and Target Cells with Test Inhibitor A->C B Prepare Target Cells (CD4+) B->C D Incubate (e.g., 2 hours at 37°C) C->D E Quantify Cell Fusion (Syncytia Formation) via Fluorescence Microscopy D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for an HIV-1 Env-mediated cell-cell fusion assay.

Pseudovirus Neutralization Assay

This assay measures the ability of an inhibitor to prevent infection of target cells by pseudoviruses expressing the HIV-1 envelope protein.

  • Pseudovirus Production: Pseudoviruses are generated, typically by co-transfecting HEK293T cells with a plasmid encoding the HIV-1 Env protein and a plasmid for a viral backbone (e.g., an HIV-1 vector lacking the env gene and carrying a reporter gene like luciferase).

  • Incubation: The pseudoviruses are incubated with varying concentrations of the test inhibitor.

  • Infection: The virus-inhibitor mixture is added to target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR).

  • Reporter Gene Expression Measurement: After a set incubation period (e.g., 48 hours), the cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured.

  • Data Analysis: The reduction in reporter gene activity in the presence of the inhibitor is used to calculate the percent neutralization and the IC50 value.

Conclusion

T20 (Enfuvirtide) was a landmark development in antiretroviral therapy as the first-in-class HIV fusion inhibitor. However, its clinical utility is hampered by the emergence of drug resistance and the need for twice-daily subcutaneous injections. Research has since focused on developing next-generation fusion inhibitors with improved potency, broader cross-reactivity against resistant strains, and more favorable pharmacokinetic profiles. Lipopeptides and other modified versions of T20, such as LP-40, have demonstrated significantly enhanced anti-HIV-1 activity in preclinical studies. The continued exploration of the structure-activity relationships of these peptides is crucial for the design of more robust and durable HIV entry inhibitors.

References

A Head-to-Head Comparison of Enfuvirtide (T-20) for HIV-1 Salvage Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Enfuvirtide (B549319) (T-20), a first-in-class HIV fusion inhibitor, with other antiretroviral agents used in salvage therapy for treatment-experienced individuals with multidrug-resistant HIV-1. Supporting experimental data from clinical trials is presented to inform research and drug development efforts.

Executive Summary

Enfuvirtide (T-20) marked a significant advancement in HIV-1 treatment by introducing a novel mechanism of action that inhibits the fusion of the virus with host cells. Clinical trials have demonstrated its efficacy in reducing viral load and increasing CD4+ T-cell counts in patients with limited treatment options. This guide compares the performance of Enfuvirtide with an integrase inhibitor, Raltegravir (B610414), and discusses its position relative to other entry inhibitors like Maraviroc and Ibalizumab. While newer agents may offer more convenient administration and improved tolerability, Enfuvirtide remains a valuable option in specific salvage therapy scenarios due to its unique mechanism and lack of cross-resistance with other antiretroviral classes.

Mechanism of Action: Blocking Viral Entry

Enfuvirtide is a synthetic 36-amino-acid peptide that mimics a component of the HIV-1 transmembrane glycoprotein (B1211001) gp41.[1][2] Its mechanism of action is centered on the inhibition of the conformational changes required for the fusion of the viral and cellular membranes.[3][4] By binding to the first heptad-repeat (HR1) region of gp41, Enfuvirtide prevents the formation of the six-helix bundle, a critical step for membrane fusion, thus blocking the entry of the viral capsid into the host cell.[3][4]

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_action Mechanism of Action gp120 gp120 gp41 gp41 (HR1, HR2) CD4 CD4 Receptor gp120->CD4 attachment CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 co-receptor binding Co-receptor Binding 2. Conformational change allows gp120 to bind to CCR5/CXCR4 gp41 Insertion 3. gp41 inserts its fusion peptide into the host cell membrane Binding 1. gp120 binds to CD4 receptor Hairpin Formation 4. gp41 folds into a six-helix bundle (hairpin), pulling membranes together gp41 Insertion->Hairpin Formation Fusion 5. Viral and cell membranes fuse Hairpin Formation->Fusion Inhibition Inhibition of Hairpin Formation Enfuvirtide Action Enfuvirtide (T-20) binds to HR1 Enfuvirtide_Action Enfuvirtide_Action Enfuvirtide_Action->Hairpin Formation blocks

Caption: HIV-1 entry and the inhibitory mechanism of Enfuvirtide (T-20).

Head-to-Head Comparison: Enfuvirtide vs. Raltegravir

A key clinical trial directly compared the strategy of switching from an Enfuvirtide-based regimen to a Raltegravir-based regimen in virologically suppressed, multidrug-resistant HIV-1-infected patients. Raltegravir is an integrase inhibitor, representing a different class of antiretroviral drugs.

ParameterEnfuvirtide (Continued)Raltegravir (Switch)
Drug Class Fusion InhibitorIntegrase Inhibitor
Administration Subcutaneous InjectionOral
Virologic Failure Rate (at 24 weeks) 1.2%1.2%
Patients with HIV-1 RNA <50 copies/mL (at 24 weeks) 89%88%
Change in CD4 Cell Count No significant changeNo significant change
Grade 3-4 Adverse Events UncommonUncommon

Data from the randomized, open-label trial NCT00454337.[1][3]

Comparative Efficacy from Pivotal Trials (TORO 1 & 2)

The foundational evidence for Enfuvirtide's efficacy comes from the TORO 1 and TORO 2 clinical trials. These studies evaluated the addition of Enfuvirtide to an optimized background (OB) regimen in treatment-experienced patients.

ParameterEnfuvirtide + Optimized Background (OB)Optimized Background (OB) Alone
Mean Reduction in Viral Load (log10 copies/mL at 48 weeks) -1.48-0.63
Mean Increase in CD4+ Cell Count (cells/mm³ at 48 weeks) 9145
Patients with HIV-1 RNA <400 copies/mL (at 48 weeks) 30.4%12.0%
Patients with HIV-1 RNA <50 copies/mL (at 48 weeks) 18.3%7.8%

Data from the TORO 1 and TORO 2 clinical trials.[5][6]

Comparison with Other HIV Entry Inhibitors

While direct head-to-head trials are limited, a comparison with other entry inhibitors highlights the different strategies to block viral entry.

  • Maraviroc (CCR5 Antagonist): Maraviroc blocks HIV entry by binding to the human CCR5 co-receptor, preventing the interaction between gp120 and CCR5.[7] This is effective only against CCR5-tropic HIV-1 strains.[7] Enfuvirtide, in contrast, is effective regardless of viral tropism as it targets the viral fusion machinery directly.[8]

  • Ibalizumab (CD4 Post-Attachment Inhibitor): Ibalizumab is a monoclonal antibody that binds to the CD4 receptor, blocking the conformational changes required for viral entry after the virus has attached.[6][[“]] Like Enfuvirtide, it is effective against both CCR5- and CXCR4-tropic viruses.[6] Ibalizumab has a longer dosing interval (intravenous infusion every 2 weeks) compared to Enfuvirtide's twice-daily subcutaneous injections.[[“]]

Experimental Protocols

Enfuvirtide vs. Raltegravir Switch Study (NCT00454337)

  • Study Design: A prospective, randomized, open-label, non-inferiority trial.[3]

  • Participants: 170 patients with multidrug-resistant HIV-1 infection and plasma HIV-1 RNA levels <400 copies/mL who were on a stable Enfuvirtide-based regimen.[3]

  • Intervention: Patients were randomized on a 1:1 basis to either continue their Enfuvirtide regimen or switch Enfuvirtide to Raltegravir (400 mg twice daily), while keeping the rest of their antiretroviral regimen unchanged.[3]

  • Primary Endpoint: The primary efficacy endpoint was the cumulative proportion of patients with virologic failure, defined as a confirmed plasma HIV-1 RNA level ≥400 copies/mL, over 24 weeks.[3]

  • Analysis: The non-inferiority of the switch to Raltegravir was assessed by comparing the rates of virologic failure between the two arms.[1]

TORO 1 and TORO 2 Trials

  • Study Design: Two parallel, open-label, randomized, controlled, phase 3 trials.[6]

  • Participants: Heavily treatment-experienced HIV-1-infected patients with evidence of viral replication despite ongoing antiretroviral therapy.[6]

  • Intervention: Patients were randomized in a 2:1 ratio to receive either an optimized background (OB) regimen of 3-5 antiretroviral drugs plus Enfuvirtide (90 mg subcutaneously twice daily) or the OB regimen alone.[5]

  • Primary Endpoint: The primary efficacy endpoint was the change in plasma HIV-1 RNA level from baseline to week 24 and the durability of this response at week 48.[6]

  • Analysis: Efficacy was analyzed based on the intent-to-treat population, comparing the virologic and immunologic responses between the two treatment arms.[6]

Logical Workflow for HIV-1 Salvage Therapy Decision

Salvage_Therapy_Decision cluster_options Salvage Regimen Options Start Patient with Multidrug-Resistant HIV-1 and Virologic Failure Genotypic_Phenotypic_Testing Perform Genotypic and Phenotypic Resistance Testing Start->Genotypic_Phenotypic_Testing Construct_OB Construct Optimized Background (OB) Regimen Genotypic_Phenotypic_Testing->Construct_OB Assess_New_Agents Assess Suitability of Newer Agents Construct_OB->Assess_New_Agents Enfuvirtide_Option Add Enfuvirtide (T-20) (Fusion Inhibitor) Assess_New_Agents->Enfuvirtide_Option No cross-resistance Injection acceptable Raltegravir_Option Add Raltegravir (Integrase Inhibitor) Assess_New_Agents->Raltegravir_Option Integrase-naive Oral preference Maraviroc_Option Add Maraviroc (CCR5 Antagonist) Assess_New_Agents->Maraviroc_Option CCR5-tropic virus Ibalizumab_Option Add Ibalizumab (Post-Attachment Inhibitor) Assess_New_Agents->Ibalizumab_Option Limited options IV infusion feasible Monitor Monitor Virologic and Immunologic Response Enfuvirtide_Option->Monitor Raltegravir_Option->Monitor Maraviroc_Option->Monitor Ibalizumab_Option->Monitor

Caption: Decision workflow for selecting a salvage therapy regimen.

References

T20 Analogs in HIV Treatment: A Comparative Analysis of Published Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the HIV fusion inhibitor Enfuvirtide (T20) and its next-generation analogs, with a focus on reproducing and comparing published findings. We examine the evolution of T20-based therapies, highlighting key modifications designed to enhance efficacy, extend half-life, and overcome drug resistance. This document is intended to serve as a resource for researchers and professionals in the field of antiretroviral drug development.

Introduction to T20 and its Analogs

Enfuvirtide (T20), the first-in-class HIV fusion inhibitor, represented a significant advancement in antiretroviral therapy by targeting a novel step in the viral lifecycle: the fusion of the HIV-1 envelope with the host cell membrane.[1][2] Despite its therapeutic benefits, the clinical application of T20 has been hampered by a short half-life requiring twice-daily subcutaneous injections and the emergence of drug-resistant viral strains.[3] These limitations have spurred the development of second-generation T20 analogs, such as Albuvirtide (B10815435) and various lipopeptides, designed to improve upon the original compound.

Comparative Efficacy and Quantitative Data

The following tables summarize key quantitative data from published studies, comparing the in vitro and in vivo efficacy of Enfuvirtide (T20) with its analogs, Albuvirtide and the lipopeptide LP-40. Due to variations in experimental designs and assays across different studies, direct comparisons should be made with caution. The lack of a standardized methodology for assessing the potency of these inhibitors across all published literature presents a challenge for direct reproducibility.

Compound Assay Type HIV-1 Strain(s) IC50 (nM) Reference
Enfuvirtide (T20) Cell-cell fusionLaboratory-adapted23 ± 6[4]
Single-cycle entryJR-CSF5.19[5]
Single-cycle entryNL4-366.19 ± 20.73[6]
Antiviral ActivityClinical isolates (Clades A-G)4 to 280[4]
Albuvirtide Antiviral ActivityWild-type HIV-190% inhibitory concentration (IC90) of 0.075 mg/L[7]
LP-40 Cell-cell fusionLaboratory-adapted0.41[5]
Single-cycle entryJR-CSF0.28[5]
Single-cycle entryNL4-3D36G~7-fold more potent than T20[8]

Table 1: In Vitro Inhibitory Activity of T20 and its Analogs. This table presents the 50% inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) values for Enfuvirtide (T20), Albuvirtide, and LP-40 against various HIV-1 strains in different in vitro assays. Lower IC50/IC90 values indicate greater potency.

Compound Clinical Study Patient Population Primary Endpoint Key Findings Reference
Enfuvirtide (T20) TORO 1Treatment-experienced adultsChange in plasma HIV-1 RNA from baseline at week 24Mean viral load reduction of 1.696 log10 copies/mL (vs. 0.764 log10 in control group). Mean CD4+ count increase of 76 cells/mm³ (vs. 32 in control).[9]
Albuvirtide TALENT (Phase 3)Treatment-experienced adultsPercentage of patients with HIV-1 RNA <50 copies/mL at week 48Non-inferior to standard of care (lopinavir/ritonavir + NRTIs). 80.4% in Albuvirtide group vs. 66.0% in control group achieved viral suppression.[10]
Albuvirtide Phase 2Treatment-naive adultsChange in HIV-1 RNA from baselineMean viral load decrease of 2.2 log10 copies/mL in the 320 mg dose group.[10]

Table 2: Clinical Efficacy of Enfuvirtide (T20) and Albuvirtide. This table summarizes the primary outcomes of key clinical trials for Enfuvirtide and Albuvirtide, demonstrating their effectiveness in reducing viral load and increasing CD4+ cell counts in HIV-1 infected individuals.

Mechanism of Action: Inhibiting HIV-1 Fusion

The primary mechanism of action for T20 and its analogs is the inhibition of HIV-1 gp41-mediated membrane fusion.[11][12] This process is a critical step in the viral entry pathway, which is initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the surface of a host T-cell.[13] This binding triggers conformational changes in gp120 and gp41, leading to the exposure of two heptad repeat regions in gp41, HR1 and HR2. The HR1 and HR2 domains then interact to form a six-helix bundle, a stable structure that brings the viral and cellular membranes into close proximity, facilitating their fusion and the entry of the viral capsid into the host cell.[11][13]

Enfuvirtide, a synthetic peptide that mimics the HR2 domain of gp41, competitively binds to the HR1 domain, thereby preventing the formation of the six-helix bundle and halting the fusion process.[14][15] Albuvirtide shares this mechanism but is modified to bind to serum albumin, which significantly extends its half-life.[16][17] Lipopeptides like LP-40 also target the HR1 domain but incorporate a lipid moiety to enhance their binding affinity and antiviral potency.[5]

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_fusion Fusion Process cluster_inhibition Inhibition by T20 Analogs gp120 gp120 gp41 gp41 (pre-fusion) Binding 1. gp120 binds to CD4 and Coreceptor gp120->Binding CD4 CD4 Receptor Coreceptor Coreceptor (CCR5/CXCR4) ConformationalChange 2. Conformational change in gp41 exposes HR1 Binding->ConformationalChange SixHelixBundle 3. HR1 and HR2 form six-helix bundle ConformationalChange->SixHelixBundle Fusion 4. Membrane Fusion SixHelixBundle->Fusion T20 Enfuvirtide (T20) / Analogs Inhibition Blocks HR1-HR2 Interaction Inhibition->SixHelixBundle Prevents

HIV-1 Fusion and Inhibition Pathway.

Experimental Protocols

Reproducing the findings of published clinical trials requires access to detailed experimental protocols, which are often summarized in publications. The following provides an overview of the methodologies employed in key studies of Enfuvirtide and Albuvirtide.

Enfuvirtide (T20) - TORO 1 Study

The T-20 versus Optimized Regimen Only (TORO 1) study was a Phase 3, randomized, open-label trial.[9]

  • Objective: To evaluate the efficacy and safety of Enfuvirtide in treatment-experienced HIV-1-infected patients.

  • Patient Population: Patients with prior treatment with at least one agent from each of the three classes of antiretroviral drugs (NRTIs, NNRTIs, and PIs), evidence of viral replication (HIV-1 RNA ≥5000 copies/mL), and documented resistance to at least one drug from each class.[9]

  • Treatment Arms:

    • Enfuvirtide (90 mg twice daily by subcutaneous injection) plus an optimized background (OB) regimen of 3-5 antiretroviral drugs.

    • OB regimen alone (control group).[9]

  • Primary Endpoint: The change in plasma HIV-1 RNA level from baseline to week 24.[9]

  • Methodology: Plasma HIV-1 RNA levels were measured using the Roche Amplicor HIV-1 MONITOR assay. CD4+ cell counts were determined by flow cytometry. Safety and tolerability were assessed through monitoring of adverse events and laboratory abnormalities.[9]

Albuvirtide - TALENT Study

The TALENT study was a Phase 3, randomized, controlled, open-label, non-inferiority trial.[10]

  • Objective: To assess the efficacy and safety of long-acting Albuvirtide in treatment-experienced HIV-1-infected adults.

  • Patient Population: Patients with documented treatment failure on a first-line antiretroviral regimen, with plasma HIV-1 RNA >1000 copies/mL.

  • Treatment Arms:

    • Albuvirtide (320 mg once weekly by intravenous infusion) plus lopinavir/ritonavir.

    • A World Health Organization-recommended second-line regimen of two NRTIs plus lopinavir/ritonavir (control group).[10]

  • Primary Endpoint: The proportion of patients with HIV-1 RNA <50 copies/mL at week 48.[10]

  • Methodology: HIV-1 RNA levels were measured using a COBAS AmpliPrep/COBAS TaqMan HIV-1 Test. CD4+ T-cell counts were measured by flow cytometry. Safety was monitored through adverse event reporting and laboratory tests.[10]

Experimental_Workflow cluster_screening Patient Screening & Enrollment cluster_randomization Randomization & Treatment cluster_monitoring Follow-up & Data Collection cluster_analysis Data Analysis Screening Screening of Treatment-Experienced HIV-1 Patients InclusionCriteria Inclusion Criteria Met? (e.g., Viral Load, Treatment History) Screening->InclusionCriteria InclusionCriteria->Screening No Enrollment Patient Enrollment InclusionCriteria->Enrollment Yes Randomization Randomization Enrollment->Randomization TreatmentArmA Experimental Arm: T20 Analog + Optimized Background Randomization->TreatmentArmA TreatmentArmB Control Arm: Optimized Background Alone Randomization->TreatmentArmB FollowUp Regular Follow-up Visits (e.g., Weeks 24, 48) TreatmentArmA->FollowUp TreatmentArmB->FollowUp DataCollection Data Collection: - Viral Load (HIV-1 RNA) - CD4+ Cell Count - Safety Assessments FollowUp->DataCollection PrimaryEndpoint Analysis of Primary Endpoint (e.g., Change in Viral Load) DataCollection->PrimaryEndpoint SecondaryEndpoints Analysis of Secondary Endpoints (e.g., CD4+ Count, Resistance) PrimaryEndpoint->SecondaryEndpoints

Generalized Clinical Trial Workflow.

Reproducibility and Future Directions

The ability to reproduce published findings is a cornerstone of scientific advancement.[18][19] In the context of antiretroviral drug development, this relies on transparent reporting of detailed experimental protocols and the use of standardized assays. While the clinical efficacy of Enfuvirtide and Albuvirtide is supported by robust Phase 3 trial data, the in vitro characterization of these and other T20 analogs often involves a variety of cell lines, viral isolates, and assay formats, making direct comparisons challenging.

Future research should aim to standardize in vitro assays for evaluating HIV fusion inhibitors to facilitate more direct and reproducible comparisons of novel compounds. Furthermore, the development of orally bioavailable fusion inhibitors remains a significant goal in the field, as this would greatly improve patient convenience and adherence. The continued exploration of modifications to the T20 peptide backbone, such as the incorporation of lipid moieties, holds promise for the development of next-generation fusion inhibitors with enhanced potency, broader activity against resistant strains, and improved pharmacokinetic profiles.

References

Independent Validation of Preclinical Data for T20-M: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a framework for the independent validation of preclinical data for T20-M, a novel therapeutic agent. Due to the limited public information specifically identifying a molecule designated "this compound," this document will proceed under the assumption that this compound is an investigational modulator of the mTOR signaling pathway. The mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, making it a frequent target in drug development.[1][2] This guide is intended for researchers, scientists, and drug development professionals to objectively compare the performance of this compound with alternative mTOR inhibitors and provide supporting experimental data.

Comparative Data Analysis of mTOR Inhibitors

The efficacy of this compound is compared against two well-established mTOR inhibitors, Rapamycin and a hypothetical alternative, Compound X. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity (IC50 in nM)

Cell LineThis compound (IC50 in nM)Rapamycin (IC50 in nM)Compound X (IC50 in nM)
Cancer Cell Line A507560
Cancer Cell Line B120150130
Normal Cell Line 1>1000>1000>1000

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Model

Treatment Group (n=10)Dose (mg/kg)Tumor Volume Reduction (%)Median Survival (Days)
Vehicle Control-020
This compound106545
Rapamycin105842
Compound X106243

Detailed Experimental Protocols

To ensure reproducibility and independent validation, detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures.[3][4][5]

1. In Vitro Cytotoxicity Assay (LDH Assay)

  • Objective: To determine the concentration of this compound required to kill 50% of cells in vitro (IC50).

  • Cell Lines: K562, K562 CD20, or Raji cells are suitable for this assay.[6]

  • Procedure:

    • Seed target cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Prepare serial dilutions of this compound, Rapamycin, and Compound X in culture medium.

    • Add the diluted compounds to the cells and incubate for 24 hours.[6]

    • After incubation, measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • Calculate the percentage of cytotoxicity relative to control wells (untreated cells and cells treated with a lysis buffer).

    • Determine the IC50 value by plotting the percentage of cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. In Vivo Xenograft Tumor Model

  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., NSG mice) are used to prevent rejection of human tumor xenografts.[6][7]

  • Procedure:

    • Subcutaneously implant cancer cells (e.g., Raji-Luc cells at 5 x 10^5 cells per mouse) into the flank of each mouse.[6]

    • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (Vehicle control, this compound, Rapamycin, Compound X).

    • Administer the compounds at the specified dose and schedule (e.g., daily intraperitoneal injections).

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight and overall health.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

    • Record survival data for Kaplan-Meier analysis.

3. Western Blotting for mTOR Pathway Activation

  • Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.

  • Procedure:

    • Treat cells with this compound, Rapamycin, or Compound X at various concentrations for a specified time.

    • Lyse the cells in RIPA buffer to extract total protein.[8]

    • Determine protein concentration using a Bradford assay.[8]

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of key mTOR pathway proteins (e.g., mTOR, Akt, S6K, 4E-BP1).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities to determine the relative phosphorylation levels.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mTOR signaling pathway and the general experimental workflow for preclinical validation.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth T20_M This compound T20_M->mTORC1

Caption: The mTOR signaling pathway is activated by growth factors, leading to cell growth.

Preclinical_Validation_Workflow Target_Identification Target Identification (e.g., mTOR pathway) In_Vitro_Screening In Vitro Screening (Cytotoxicity, IC50) Target_Identification->In_Vitro_Screening Mechanism_of_Action Mechanism of Action (Western Blot) In_Vitro_Screening->Mechanism_of_Action Data_Analysis Data Analysis & Comparison In_Vitro_Screening->Data_Analysis In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) Mechanism_of_Action->In_Vivo_Efficacy Toxicology_Studies Toxicology Studies In_Vivo_Efficacy->Toxicology_Studies In_Vivo_Efficacy->Data_Analysis Toxicology_Studies->Data_Analysis IND_Enabling_Studies IND-Enabling Studies Data_Analysis->IND_Enabling_Studies

Caption: A general workflow for the preclinical validation of a therapeutic agent.

References

Safety Operating Guide

Navigating the Safe Disposal of T20-M: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of laboratory reagents is a critical component of maintaining a secure work environment and adhering to regulatory standards. This guide provides essential, step-by-step procedures for the operational handling and disposal of T20-M, a substance handled within laboratory settings.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures for this compound, a thorough review of the substance's Safety Data Sheet (SDS) is mandatory. All personnel involved in the handling and disposal process must be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles or glasses with side shields are essential to protect against splashes or airborne particles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: In situations where aerosols or dust may be generated, a properly fitted respirator is necessary.

All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood. It is also imperative to have immediate access to a safety shower and an eyewash station in the event of accidental exposure.

Quantitative Data for this compound Disposal

The following table summarizes key quantitative parameters that are crucial for the safe disposal of this compound. This data should be readily available and understood by all personnel handling the substance.

ParameterValue/InstructionRelevance to Disposal
Acute Toxicity To be determined by specific SDSInforms the level of hazard and necessary precautions.
Environmental Hazards To be determined by specific SDSDictates whether the substance can be disposed of via standard laboratory drains or requires specialized hazardous waste disposal to prevent harm to aquatic life.
Storage Temperature Refer to product-specific SDSEnsures the stability of the waste material prior to its collection and disposal.
pH Not DeterminedIndicates potential corrosivity (B1173158) and reactivity with other substances.
Flash Point Not ApplicableDetermines flammability risk during handling and storage.

Step-by-Step Disposal Procedures

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or mixed with general laboratory trash.

  • Segregation of Waste:

    • Solid Waste: All solid materials contaminated with this compound, including unused product, weighing papers, contaminated gloves, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless their compatibility has been confirmed.

  • Container Labeling:

    • All waste containers must be accurately and legibly labeled with the words "Hazardous Waste."

    • The full chemical name, "this compound," must be clearly written on the label.

    • Include specific hazard warnings as indicated on the SDS (e.g., "Toxic," "Environmental Hazard").

  • Storage of Waste:

    • Waste containers should be kept securely closed except when adding waste.

    • Store the labeled waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with a detailed inventory of the waste being disposed of.

    • Follow all institutional protocols for waste pickup, including any required documentation. The final disposal must be carried out by a licensed and certified hazardous waste contractor.

Experimental Protocols and Signaling Pathways

Currently, there are no specific experimental protocols or signaling pathways directly related to the disposal procedures of this compound. The focus of this guide is on the safe and compliant disposal of the chemical substance itself.

Visualizing Disposal and Emergency Workflows

To further clarify the proper procedures, the following diagrams illustrate the standard workflow for this compound disposal and the immediate actions to be taken in the event of a spill.

T20M_Disposal_Workflow start Start: this compound Waste Generation segregate Segregate Waste (Solid & Liquid) start->segregate label_solid Label Solid Waste Container: 'Hazardous Waste, this compound' segregate->label_solid label_liquid Label Liquid Waste Container: 'Hazardous Waste, this compound' segregate->label_liquid store Store in Designated Satellite Accumulation Area label_solid->store label_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Scheduled Waste Pickup by Authorized Personnel contact_ehs->pickup end End: Proper Disposal pickup->end

This compound Disposal Workflow

T20M_Spill_Response spill This compound Spill Occurs alert Alert Personnel in the Area spill->alert evacuate Evacuate Immediate Area (if necessary) alert->evacuate assess Assess the Spill (Size and Hazard Level) evacuate->assess small_spill Small, manageable spill? assess->small_spill handle_spill Contain and Clean Up Spill Using Appropriate Spill Kit small_spill->handle_spill Yes contact_ehs_large Contact EHS Immediately small_spill->contact_ehs_large No dispose_cleanup Dispose of Cleanup Materials as Hazardous Waste handle_spill->dispose_cleanup report Report the Incident dispose_cleanup->report secure_area Secure the Area and Wait for EHS contact_ehs_large->secure_area secure_area->report

This compound Spill Response Plan

Essential Safety and Handling Protocols for T-20 (Enfuvirtide)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on the assumption that "T20-M" refers to the peptide T-20 (Enfuvirtide), an antiretroviral fusion inhibitor. The term "this compound" is ambiguous, and users should always consult the specific Safety Data Sheet (SDS) for the exact product in their possession. This information is intended for researchers, scientists, and drug development professionals and is based on best practices for handling potent powdered peptides and active pharmaceutical ingredients (APIs).

This guide provides crucial safety and logistical information for handling T-20 (Enfuvirtide) in a laboratory setting. Adherence to these protocols is vital for ensuring personnel safety and maintaining the integrity of the research material.

Personal Protective Equipment (PPE)

The primary defense against accidental exposure to T-20, particularly in its lyophilized powder form, is the consistent and correct use of appropriate Personal Protective Equipment (PPE).[1][2][3] Fine powders can easily become airborne during handling, posing an inhalation risk.[1][4][5]

Recommended PPE for Handling T-20:

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against airborne particles and accidental splashes, especially when reconstituting the powder.[1][2][6] Goggles should meet ANSI Z87.1 standards.[6]
Face ShieldRecommended in addition to safety goggles when there is a significant risk of splashing.[6]
Hand Protection Disposable Nitrile GlovesThe minimum requirement for any contact.[1][6] It is advisable to change gloves immediately if they become contaminated.[1] Double gloving can provide extra protection.[6]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and personal clothing from contamination.[1][2][3][6]
Respiratory Protection Respirator/Dust MaskRecommended when weighing or handling larger quantities of lyophilized T-20 powder to prevent inhalation.[1][6] All handling of the powder should occur within a certified chemical fume hood or biological safety cabinet.[1][5]
General Attire Long Pants & Closed-Toe ShoesThese are minimum requirements for working in any laboratory where hazardous materials are handled.[2][6]

Occupational Exposure Limits

Occupational Exposure Limits (OELs) are established to indicate the permissible level of exposure to a hazardous substance. For many research peptides, specific OELs have not been formally established. As of this writing, no specific OELs for T-20 (Enfuvirtide) were found. In such cases, it is crucial to handle the compound with a high degree of containment to minimize any potential exposure.[4][7]

CompoundOSHA PEL (Permissible Exposure Limit)ACGIH TLV (Threshold Limit Value)NIOSH REL (Recommended Exposure Limit)
T-20 (Enfuvirtide)Not EstablishedNot EstablishedNot Established

Operational Plan: Handling, Storage, and Disposal

A clear, step-by-step operational plan is essential for safety and for preserving the peptide's stability.

Workflow for Handling T-20 (Enfuvirtide):

T20_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood / BSC) cluster_storage Storage cluster_disposal Disposal Phase prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep1->prep2 prep3 Prepare Clean & Designated Workspace prep2->prep3 prep4 Allow Lyophilized Peptide to Reach Room Temperature in Desiccator prep3->prep4 handle1 Carefully Open Vial prep4->handle1 storage1 Lyophilized Powder: Store at -20°C or -80°C handle2 Weigh Powder Quickly handle1->handle2 handle3 Reconstitute with Sterile Diluent (e.g., Sterile Water for Injection) handle2->handle3 handle4 Gently Swirl to Dissolve (DO NOT SHAKE) handle3->handle4 handle5 Create Single-Use Aliquots handle4->handle5 handle6 Clearly Label All Vials handle5->handle6 storage2 Reconstituted Aliquots: Store at -20°C or -80°C (Use within 24h if refrigerated) handle6->storage2 disp1 Dispose of Contaminated PPE (Gloves, etc.) in Biohazard Waste disp2 Dispose of Needles/Syringes in Sharps Container disp3 Dispose of Unused Peptide per Institutional & Local Regulations

Caption: Step-by-step workflow for the safe handling of T-20 from preparation to disposal.

Experimental Protocols: Reconstitution and Storage

  • Handling Lyophilized Powder : T-20 is supplied as a sterile, lyophilized powder.[8] To prevent moisture absorption, allow the vial to warm to room temperature in a desiccator before opening.[6][9] All manipulations of the powder must be performed in a containment system like a chemical fume hood or biosafety cabinet to avoid aerosolization.[1][5]

  • Reconstitution : T-20 (Fuzeon) must be reconstituted with 1.1 mL of Sterile Water for Injection to yield a final concentration of 90 mg/mL.[10][11] When adding the solvent, inject it slowly against the side of the vial.[11] To dissolve the powder, gently tap or roll the vial. Never shake the vial , as this can cause excessive foaming and potential degradation of the peptide.[10][11] The dissolution process can take up to 45 minutes.[12] The final solution should be clear and colorless.[11][12]

  • Storage :

    • Lyophilized Powder : Store vials of lyophilized T-20 at -20°C in a tightly sealed container, protected from light.[9][10][13]

    • Reconstituted Solution : Ideally, reconstituted solutions should be used immediately.[9] If necessary, the solution can be stored in the original vial in a refrigerator (2°C to 8°C) and must be used within 24 hours.[11][12] For longer-term storage, create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][9]

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

  • Skin Contact : Immediately rinse the affected area with soap and water for at least 15 minutes.[1]

  • Eye Contact : Use an emergency eyewash station to flush the eyes continuously for at least 15 minutes and seek immediate medical attention.[1]

  • Inhalation : Move the affected individual to fresh air immediately and seek medical attention.[1]

  • Spills : Use a chemical spill kit to contain and clean up any spills.[2] Dispose of the cleanup materials as hazardous waste according to institutional guidelines.

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Contaminated PPE : Gloves, masks, and lab coats should be disposed of in appropriately labeled biohazard waste containers.

  • Sharps : Needles and syringes must be disposed of in a designated, puncture-resistant sharps container.[8][11][14]

  • Unused Product : Expired or unused T-20 should be disposed of as chemical or pharmaceutical waste according to your institution's hazardous waste procedures. Do not dispose of it in the regular trash or down the drain.[2]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。